molecular formula C8H17NO B1217078 Octanamide CAS No. 629-01-6

Octanamide

货号: B1217078
CAS 编号: 629-01-6
分子量: 143.23 g/mol
InChI 键: LTHCSWBWNVGEFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octanamide is a fatty amide resulting from the formal condensation of octanoic acid with ammonia. It is a primary carboxamide and a primary fatty amide. It derives from an octanoic acid.

属性

IUPAC Name

octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHCSWBWNVGEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060862
Record name Octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-01-6
Record name Octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X5804D710
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Octanamide for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthesis methods for octanamide, a fatty acid amide with broad applications in research and development. The document details established experimental protocols, comparative data on reaction yields, and characterization parameters to assist researchers in selecting the most suitable synthesis strategy for their specific needs.

Introduction

This compound (CH₃(CH₂)₆CONH₂) is a primary fatty amide derived from octanoic acid. Its amphiphilic nature, stemming from the long hydrocarbon chain and the polar amide group, makes it a valuable compound in various fields, including as a surfactant, emulsifier, and a building block in the synthesis of more complex molecules. In drug development, fatty acid amides are studied for their potential biological activities. Accurate and efficient synthesis of this compound is therefore crucial for advancing research in these areas. This guide outlines three principal methods for its laboratory preparation: the reaction of octanoyl chloride with ammonia (B1221849), the direct amidation of octanoic acid using a coupling agent, and a solvent-free approach utilizing urea (B33335).

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as available starting materials, desired purity, reaction scale, and laboratory equipment. The following table summarizes the key quantitative parameters for the methods detailed in this guide to facilitate a direct comparison.

ParameterMethod 1: From Octanoyl ChlorideMethod 2: From Octanoic Acid (HATU Coupling)Method 3: From Octanoic Acid and Urea (Solvent-Free)
Starting Materials Octanoyl Chloride, Concentrated AmmoniaOctanoic Acid, Ammonia Source (e.g., Ammonium (B1175870) Chloride), HATU, DIPEAOctanoic Acid, Urea, Boric Acid (catalyst)
Typical Reaction Time 1 - 2 hours2 - 4 hours20 - 30 minutes
Typical Reaction Temp. 0°C to Room TemperatureRoom Temperature160 - 180°C
Reported Yield High (often >90%)Good to Excellent (typically 70-90%)Good (typically 70-85%)
Key Advantages High reactivity, high yieldMilder reaction conditionsRapid, solvent-free, "green" chemistry approach
Key Disadvantages Moisture-sensitive starting material (octanoyl chloride)Cost of coupling reagent (HATU)High reaction temperature

Experimental Protocols

The following sections provide detailed experimental procedures for the three primary synthesis methods.

Method 1: Synthesis from Octanoyl Chloride and Ammonia

This method is a classic and highly efficient way to prepare primary amides. The high reactivity of the acyl chloride with ammonia typically leads to high yields of the corresponding amide.

Experimental Protocol:

  • In a well-ventilated fume hood, add 10 mL of concentrated aqueous ammonia (e.g., 28-30%) to a 100 mL beaker and cool it in an ice bath.

  • In a separate, dry container, dissolve 5.0 g (0.031 mol) of octanoyl chloride in 20 mL of a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether.

  • Slowly, and with vigorous stirring, add the solution of octanoyl chloride dropwise to the cold, stirred aqueous ammonia. A white precipitate of this compound will form immediately.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the solid this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold deionized water to remove any ammonium chloride byproduct.

  • Further wash the product with a small amount of cold diethyl ether to remove any unreacted octanoyl chloride.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • The expected yield is typically high, often exceeding 90%.

Method 2: Synthesis from Octanoic Acid using a Coupling Reagent (HATU)

The direct amidation of carboxylic acids can be efficiently achieved using coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[1][2]

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4.5 g (0.031 mol) of octanoic acid in 50 mL of anhydrous dimethylformamide (DMF).

  • Add 6.5 mL (0.037 mol, 2.0-3.0 equivalents) of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature.

  • Add 13.0 g (0.034 mol, 1.1 equivalents) of HATU to the reaction mixture and continue stirring for another 15 minutes.

  • In a separate flask, prepare a source of ammonia. This can be achieved by gently bubbling ammonia gas through the reaction mixture or by using an ammonia surrogate like ammonium chloride (1.8 g, 0.034 mol) and an additional equivalent of base.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.[2]

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

  • Combine the organic layers and wash them sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Method 3: Solvent-Free Synthesis from Octanoic Acid and Urea

This method represents a "green" chemistry approach to amide synthesis, avoiding the use of organic solvents and offering a rapid reaction time. Urea serves as the ammonia source upon thermal decomposition.[3]

Experimental Protocol:

  • In a 100 mL beaker, combine 5.0 g (0.035 mol) of octanoic acid, 6.3 g (0.105 mol, 3 equivalents) of urea, and a catalytic amount of boric acid (e.g., 0.22 g, 5 mol%).

  • Thoroughly mix the solids using a spatula or by gentle trituration in a mortar and pestle.

  • Heat the mixture on a hot plate in a fume hood to 160-180°C. The mixture will melt, and ammonia will be liberated from the decomposition of urea.

  • Maintain the temperature and stir the reaction mixture for 20-30 minutes. The reaction progress can be monitored by the cessation of gas evolution.[3]

  • After the reaction is complete, cool the mixture to room temperature. A solid mass will form.

  • Add approximately 50 mL of water to the beaker to dissolve any unreacted urea and boric acid.

  • Collect the solid this compound by vacuum filtration.

  • Wash the crude product thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent.[3]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system is often effective.

Recrystallization Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent in which this compound is soluble at elevated temperatures, such as ethanol (B145695) or methanol, and heat the mixture to boiling to dissolve the solid.

  • While the solution is hot, slowly add a "bad" solvent in which this compound is less soluble, such as water, dropwise until the solution becomes slightly cloudy (the cloud point).[4]

  • If cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should occur.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 143.23 g/mol .

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will show characteristic signals for the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard (e.g., TMS).

    • A broad singlet corresponding to the two amide protons (-CONH₂).

    • A triplet for the methyl protons (-CH₃) at the end of the alkyl chain.

    • A triplet for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂CO-).

    • A series of multiplets for the other methylene protons in the alkyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

    • A signal for the carbonyl carbon (-C=O) in the amide group, typically in the downfield region.

    • Signals for the eight distinct carbon atoms of the octyl chain.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is useful for identifying the functional groups present in this compound.

    • N-H stretching vibrations of the primary amide appear as two bands in the region of 3100-3500 cm⁻¹.

    • A strong C=O stretching vibration (Amide I band) typically appears around 1640-1680 cm⁻¹.

    • An N-H bending vibration (Amide II band) is usually observed around 1550-1640 cm⁻¹.

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and the overall laboratory process, the following diagrams are provided.

Reaction Pathways

Synthesis Pathways of this compound cluster_0 Method 1: From Octanoyl Chloride cluster_1 Method 2: From Octanoic Acid (HATU Coupling) cluster_2 Method 3: From Octanoic Acid and Urea Octanoyl Chloride Octanoyl Chloride Octanamide_1 This compound Octanoyl Chloride->Octanamide_1 + NH3 Ammonia Ammonia Ammonia->Octanamide_1 Octanoic Acid_2 Octanoic Acid Octanamide_2 This compound Octanoic Acid_2->Octanamide_2 + NH3 source + HATU/DIPEA Ammonia Source Ammonia Source Ammonia Source->Octanamide_2 HATU HATU HATU->Octanamide_2 Octanoic Acid_3 Octanoic Acid Octanamide_3 This compound Octanoic Acid_3->Octanamide_3 + Urea (Heat, Catalyst) Urea Urea Urea->Octanamide_3

Caption: Chemical reaction pathways for the synthesis of this compound.

General Experimental Workflow

General Experimental Workflow for this compound Synthesis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reaction Reaction Reaction Setup->Reaction Workup Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Purification (Recrystallization) Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound Characterization Characterization (NMR, IR, etc.) Pure this compound->Characterization

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

This technical guide has detailed three reliable methods for the laboratory synthesis of this compound, each with its own set of advantages and considerations. The reaction of octanoyl chloride with ammonia offers a high-yield, straightforward approach, while the use of HATU as a coupling agent provides a milder alternative for the direct amidation of octanoic acid. The solvent-free method using urea is a rapid and environmentally friendly option. By providing detailed protocols, comparative data, and characterization information, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and effectively synthesize this compound for their research endeavors.

References

Octanamide: A Technical Overview of Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanamide, a primary fatty amide derived from octanoic acid, is a compound with diverse applications in cosmetics and material science.[1][2] While its physical and chemical properties are well-documented, a comprehensive understanding of its biological activity and specific mechanisms of action remains an area of active investigation. This technical guide synthesizes the current scientific literature on the biological effects of this compound, with a primary focus on its established role as a skin sensitizer. Additionally, it explores preliminary findings related to its potential antimicrobial and anticonvulsant properties, while clarifying its distinction from structurally related enzyme inhibitors. This document aims to provide a consolidated resource for researchers by presenting available data, outlining relevant experimental methodologies, and visualizing putative mechanisms of action.

Introduction

This compound (caprylamide) is an eight-carbon straight-chain saturated fatty amide.[1] Its amphiphilic nature, stemming from a hydrophilic amide head and a hydrophobic alkyl tail, underpins its use as an emulsifier and surfactant.[1] In pharmaceutical research, this property is being explored for the formulation of drug delivery systems such as nanoparticles and liposomes.[1] However, beyond its physicochemical applications, this compound has been identified as a biologically active molecule, primarily in the context of toxicology and dermatology. The most consistently reported biological effect of this compound is its potential to cause skin sensitization.[1][3] Other activities, including weak anticonvulsant and antimicrobial effects, have been suggested but are less well-characterized.[1] This guide provides an in-depth review of the existing evidence for these biological activities and their underlying mechanisms.

Biological Activity of this compound

The biological profile of this compound is multifaceted, though the level of scientific evidence for each reported activity varies significantly.

Skin Sensitization

The most robustly documented biological effect of this compound is its capacity to act as a skin sensitizer.[1] It is classified as a skin and eye irritant.[3][4] In vitro studies, such as the Direct Peptide Reactivity Assay (DPRA), have confirmed that this compound can interact with skin proteins.[1] This interaction is the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization.

Mechanism of Action: Skin sensitization is a type of allergic contact dermatitis. The mechanism involves a chemical, known as a hapten, penetrating the epidermis and covalently binding to endogenous proteins to form a hapten-protein conjugate.[5] This complex is then recognized as foreign by antigen-presenting cells (Langerhans cells), which initiates a T-cell-mediated inflammatory immune response upon subsequent exposure.[5]

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_response Elicitation Phase (Re-exposure) This compound This compound (Hapten) SkinProtein Skin Protein This compound->SkinProtein Covalent Binding HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake & Processing TCellActivation T-Cell Priming & Activation in Lymph Node LangerhansCell->TCellActivation Migration & Antigen Presentation InflammatoryResponse Inflammatory Response (Dermatitis) TCellActivation->InflammatoryResponse Leads to

Figure 1: Adverse Outcome Pathway for Skin Sensitization by this compound.
Antimicrobial Activity

Several sources suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.[1][2] This is a plausible activity for a fatty amide, as many lipids and their derivatives are known to disrupt microbial cell membranes.

Putative Mechanism of Action: The mechanism of action for many antimicrobial lipids involves the disruption of the bacterial cell membrane's integrity. The hydrophobic tail of the molecule can insert into the lipid bilayer of the microbial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][7][8] However, specific studies detailing this mechanism for this compound and providing quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are currently lacking in the published literature.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_outcome Cellular Outcome Membrane Lipid Bilayer DisruptedMembrane Membrane Disruption (Pore Formation) Membrane->DisruptedMembrane This compound This compound This compound->Membrane Insertion of Hydrophobic Tail Leakage Leakage of Intracellular Contents DisruptedMembrane->Leakage Increased Permeability CellDeath Cell Death Leakage->CellDeath

Figure 2: Putative Mechanism of Antimicrobial Action of this compound.
Anticonvulsant Activity

A weak anticonvulsant activity has been reported for this compound, though the specific mechanism remains to be elucidated.[1] The parent carboxylic acid, octanoic acid, has been shown to antagonize pentylenetetrazol (PTZ)-induced seizures.[2] General mechanisms for antiepileptic drugs often involve the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or the enhancement of GABA-mediated inhibitory neurotransmission.[9][10][11] It is plausible that this compound could interact with neuronal membranes or ion channels, but dedicated studies are required to confirm a specific molecular target.

This compound in the Context of Enzyme Inhibition

Given its structure as a fatty acid amide, this compound has been considered in the context of enzymes that metabolize similar endogenous lipids, such as Fatty Acid Amide Hydrolase (FAAH). Furthermore, its amide structure invites comparison to other classes of enzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[12][13] FAAH inhibitors block this degradation, raising endocannabinoid levels and producing analgesic and anti-inflammatory effects.[14] Potent FAAH inhibitors are typically more complex molecules that form a covalent bond with the catalytic serine of the enzyme.[3][15] The current literature does not contain evidence, such as IC50 values, to suggest that the simple primary amide structure of this compound is a significant inhibitor of FAAH. In fact, a related compound, N-(6-methoxypyridin-3-yl)this compound, is used as a substrate in FAAH activity assays, not an inhibitor.[15]

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[16][17] HDAC inhibitors are an important class of anticancer agents.[8] A key feature of many potent HDAC inhibitors is a zinc-binding group, most commonly a hydroxamic acid (-CONHOH).[9][18] While this compound contains an amide group, it lacks the hydroxyl moiety of the hydroxamic acid group, which is critical for potent chelation of the zinc ion in the HDAC active site. The related compound N-hydroxythis compound (octanohydroxamic acid) does contain this functional group, but it is a distinct chemical entity from this compound.[1][19] There is no published evidence to indicate that this compound itself is an HDAC inhibitor.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of quantitative data for the specific biological activities of this compound. The tables below summarize the available information and highlight these data gaps.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValue/DescriptionReference(s)
Molecular FormulaC₈H₁₇NO[3]
Molecular Weight143.23 g/mol [3]
AppearanceWhite to tan crystalline solid[1]
ClassificationPrimary carboxamide, Fatty amide[3]
Hazard ClassSkin Irritant (Category 2), Eye Irritant (Category 2)[3][4]
GenotoxicityNo genotoxic potential reported in developmental studies[1]

Table 2: Summary of Reported Biological Activities and Data Gaps

Biological ActivityEvidence SummaryQuantitative DataData Status
Skin Sensitization Confirmed potential via in vitro protein reactivity assays (e.g., DPRA).Potency (e.g., EC3)Not Available
Antimicrobial Suggested activity against some bacteria and fungi.MIC, MBCNot Available
Anticonvulsant Reported as having "weak" activity.ED50, Protective IndexNot Available
FAAH Inhibition No direct evidence of inhibition.IC50, KᵢNot Available
HDAC Inhibition No direct evidence of inhibition; lacks key structural motif.IC50, KᵢNot Available

Experimental Protocols

Detailed protocols for assessing the biological activities discussed in this guide are provided below. These are generalized methodologies that can be adapted for testing this compound.

Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This in vitro method assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with a test chemical to quantify its reactivity, a key event in the initiation of skin sensitization.

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepPeptide Prepare Cysteine & Lysine Peptide Solutions Incubate Incubate this compound with Peptides (24h at 25°C) PrepPeptide->Incubate PrepChemical Prepare this compound Solution PrepChemical->Incubate HPLC Quantify Remaining Peptide by HPLC-UV Incubate->HPLC Calculate Calculate Percent Peptide Depletion HPLC->Calculate

Figure 3: General Experimental Workflow for the Direct Peptide Reactivity Assay (DPRA).
  • Reagent Preparation: Prepare stock solutions of synthetic peptides containing either cysteine or lysine in a suitable buffer. Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile).

  • Incubation: Mix the this compound solution with each peptide solution to achieve the desired final concentrations. Include a reference control (peptide with solvent only). Incubate the mixtures for 24 hours at room temperature with gentle agitation.

  • Analysis: Following incubation, quench any unreacted chemical if necessary. Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the remaining peptide.

  • Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine peptides relative to the reference controls. The depletion values are used to categorize the sensitization potential of the test chemical.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and add it to each well of the microtiter plate. Include a positive control well (microorganism with no this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism. The results can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound is a fatty amide with established utility in various industrial and commercial applications. From a biological perspective, its most definitive characteristic is its role as a skin sensitizer, a property supported by in vitro protein reactivity data. The underlying mechanism is consistent with the hapten-protein conjugate formation model that initiates an allergic immune response. While there are indications of potential antimicrobial and weak anticonvulsant activities, these effects are not well-supported by quantitative data or detailed mechanistic studies in the current scientific literature. Furthermore, there is no compelling evidence to classify this compound as a potent inhibitor of either FAAH or HDAC enzymes, as it lacks the specific structural features typically required for high-affinity interaction with these targets. For the research community, this presents a clear opportunity. Further investigation is warranted to quantify the antimicrobial and anticonvulsant effects of this compound and to elucidate the specific molecular targets and signaling pathways involved. Such studies would be invaluable in fully defining the biological activity profile of this compound and assessing its potential for future therapeutic or toxicological consideration.

References

An In-depth Technical Guide to the Physicochemical Properties of n-Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Octanamide (caprylamide), a saturated fatty acid amide, is a molecule of significant interest in various scientific domains, including pharmaceuticals and material science. Its amphiphilic nature, arising from an eight-carbon aliphatic chain and a polar amide headgroup, governs its physicochemical properties and dictates its functional applications. This technical guide provides a comprehensive overview of the core physicochemical properties of n-octanamide, including its structural characteristics, solubility, and key thermal properties. Detailed experimental protocols for the determination of these properties are outlined, and relevant biological pathways and experimental workflows are visualized to provide a holistic understanding of this compound.

Introduction

n-Octanamide (IUPAC name: Octanamide) is a primary fatty amide derived from the condensation of octanoic acid and ammonia.[1] Its structure imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for applications ranging from a surfactant and emulsifier to a potential component in drug delivery systems.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of n-octanamide are summarized in the tables below. These values represent a synthesis of data from various sources, with an emphasis on experimentally determined values where available.

General and Structural Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [2][3]
Appearance White to almost white crystalline solid or powder[4]
Odor Amine-like[2]
CAS Number 629-01-6[2][3]
IUPAC Name This compound[2]
Synonyms Caprylamide, n-Octanamide[2]
Thermal Properties

There are some discrepancies in the literature regarding the exact melting and boiling points of n-octanamide. The values presented here are from sources that indicate experimental determination.

PropertyValueSource(s)
Melting Point 105 °C[4][5]
Boiling Point 261.35 °C (rough estimate)[4]
Solubility and Partitioning
PropertyValueSolvent/ConditionsSource(s)
Water Solubility 4.71 g/Lat 100 °C[4]
Solubility SolubleMethanol (B129727)[4]
pKa 16.76 ± 0.40Predicted[4]
LogP (Octanol-Water Partition Coefficient) 2.4Computed[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of n-octanamide.

Infrared (IR) Spectroscopy

The IR spectrum of n-octanamide exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.

  • C-H stretching: Bands in the region of 2950-2850 cm⁻¹ for the aliphatic chain.

  • C=O stretching (Amide I band): A strong absorption around 1650 cm⁻¹.

  • N-H bending (Amide II band): An absorption around 1640-1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the alkyl chain and the amide group. The NH₂ protons would appear as a broad singlet, and the protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in different chemical environments. The carbonyl carbon would exhibit the most downfield shift (typically in the range of 170-180 ppm).[6]

Mass Spectrometry (MS)

The mass spectrum of n-octanamide would show a molecular ion peak ([M]⁺) at m/z = 143.[3] Common fragmentation patterns for primary amides include the cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangement. A prominent peak is often observed at m/z = 59, corresponding to the [CH₂CONH₂]⁺ fragment.[3]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of n-octanamide.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

  • Finely powder a small sample of dry n-octanamide.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 105 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • The average of at least three independent measurements should be reported.

Determination of Solubility

The solubility of n-octanamide in various solvents can be determined using the shake-flask method.

Protocol:

  • Add an excess amount of n-octanamide to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Analyze the concentration of n-octanamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.

  • Calculate the solubility in g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

  • Prepare a standard solution of n-octanamide of known concentration in a suitable solvent mixture (e.g., water-methanol) due to its limited water solubility.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the n-octanamide solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral species is being determined.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value can be determined using the HPLC method, which is correlated with the traditional shake-flask method.

Protocol:

  • Prepare a series of standard compounds with known LogP values.

  • Perform reverse-phase HPLC analysis of the standard compounds and n-octanamide. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Determine the retention time (t_R) for each compound.

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.

  • Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.

  • From the retention time of n-octanamide, calculate its log(k) and use the calibration curve to determine its LogP value.[7]

Visualizations

Signaling Pathway

Fatty acid amides, including n-octanamide, are known to be involved in biological signaling. A key enzyme regulating the levels of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH). The following diagram illustrates a simplified, representative signaling pathway involving a fatty acid amide and its regulation by FAAH.

fatty_acid_amide_signaling cluster_membrane Cell Membrane cluster_cell Intracellular receptor Receptor (e.g., GPCR) signaling Downstream Signaling Cascade receptor->signaling Initiates faa Fatty Acid Amide (e.g., n-octanamide) faa->receptor Binds and Activates faah FAAH (Fatty Acid Amide Hydrolase) faa->faah Hydrolysis products Fatty Acid + Amine faah->products

Caption: Simplified signaling pathway of a fatty acid amide and its enzymatic degradation.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of n-octanamide.

physicochemical_workflow cluster_structural Spectroscopic Methods cluster_thermal cluster_solubility start n-Octanamide Sample purification Purification (e.g., Recrystallization) start->purification structural Structural Characterization purification->structural thermal Thermal Analysis purification->thermal solubility_partitioning Solubility & Partitioning purification->solubility_partitioning ir IR Spectroscopy structural->ir nmr NMR (¹H & ¹³C) structural->nmr ms Mass Spectrometry structural->ms mp Melting Point (Capillary Method) thermal->mp bp Boiling Point (Distillation) thermal->bp sol Solubility (Shake-Flask Method) solubility_partitioning->sol pka pKa (Potentiometric Titration) solubility_partitioning->pka logp LogP (HPLC Method) solubility_partitioning->logp drug_delivery_logic cluster_properties cluster_function prop n-Octanamide Physicochemical Properties amphiphilic Amphiphilic Nature prop->amphiphilic biocompatibility Biocompatibility prop->biocompatibility lipophilic Lipophilic Alkyl Chain amphiphilic->lipophilic hydrophilic Hydrophilic Amide Head amphiphilic->hydrophilic encapsulation Encapsulation of Hydrophobic Drugs lipophilic->encapsulation stabilizer Nanoparticle Stabilizer hydrophilic->stabilizer func FunctioninNanoparticle DrugDelivery outcome Improved Therapeutic Outcomes func->outcome stabilizer->func encapsulation->func biocompatibility->func

References

An In-Depth Technical Guide to the Solubility of Octanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide, plays a significant role in various chemical and pharmaceutical applications, from its use as a slip agent and lubricant to its potential as a drug delivery vehicle. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating novel drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.

Core Principles of this compound Solubility

The solubility of this compound is governed by the interplay of its molecular structure: a long, nonpolar, eight-carbon alkyl chain and a polar primary amide group (-CONH₂). The amide functional group is capable of both donating and accepting hydrogen bonds, which allows for strong intermolecular interactions.[1][2]

The "like dissolves like" principle is a fundamental concept in predicting solubility. Consequently, this compound is generally soluble in polar organic solvents that can engage in hydrogen bonding, such as alcohols.[3][4] Its long hydrophobic alkyl chain, however, imparts significant nonpolar character, leading to solubility in less polar solvents as well. Conversely, its solubility in water is limited.[3][5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the behavior of homologous long-chain primary amides, a general solubility profile can be inferred. The following table summarizes the expected solubility of this compound in various common organic solvents. It is important to note that these are general classifications, and experimental determination is crucial for precise values.

Solvent ClassSolventExpected Solubility
Alcohols MethanolSoluble[6][7]
EthanolSoluble[3]
Ketones AcetoneLikely Soluble
Esters Ethyl AcetateLikely Soluble
Aromatic Hydrocarbons TolueneSparingly Soluble to Soluble
Ethers Diethyl EtherSoluble[3]
Halogenated Solvents DichloromethaneLikely Soluble
Polar Aprotic Solvents Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble

Note: "Soluble" indicates that a significant amount of this compound is expected to dissolve, while "Sparingly Soluble" suggests a lower but still measurable solubility. These are estimations and should be confirmed experimentally.

A specific quantitative value for the solubility of this compound in water is reported as 4.71 g/L at 100 °C.[6][7]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise and well-controlled experimental procedures. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for its accuracy.[8][9][10]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Desiccator

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

    • Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

    • Express the solubility in grams of this compound per 100 grams of solvent ( g/100g ) using the following formula:

      Solubility ( g/100g ) = (Mass of dissolved this compound / Mass of solvent) x 100

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method, especially for screening multiple solvents.[11][12]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters

Detailed Methodology:

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax, which is the wavelength at which this compound exhibits the highest absorbance. The carbonyl group in amides typically shows a weak n→π* transition in the UV region.[11]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. The concentration range should bracket the expected solubility.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a sample of the supernatant and filter it.

    • Carefully dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution from its absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Select Solvent and Temperature B Prepare Supersaturated Slurry (Excess this compound) A->B C Equilibrate in Thermostatic Shaker (24-48 hours) B->C D Withdraw and Filter Supernatant C->D E Gravimetric Method D->E Direct Measurement F UV-Vis Spectroscopic Method D->F Indirect Measurement G Evaporate Solvent E->G I Prepare Calibration Curve F->I J Measure Absorbance F->J H Weigh Residue G->H K Calculate Solubility H->K I->K J->K

Experimental workflow for determining this compound solubility.

Signaling Pathways in Drug Development Context

While this compound itself is not a signaling molecule in the classical sense, its properties as a lipid amide mean it can influence cellular signaling pathways, particularly those involving lipid metabolism and membrane function. For instance, as a fatty acid derivative, it could potentially interact with enzymes involved in fatty acid synthesis or degradation, or modulate the activity of membrane-associated receptors. Understanding its solubility is the first step in designing delivery systems to study these potential interactions.

The diagram below conceptualizes a hypothetical signaling pathway that could be influenced by a drug formulated with this compound as an excipient, leading to a therapeutic outcome.

Signaling_Pathway cluster_delivery Drug Delivery cluster_signaling Cellular Signaling cluster_response Cellular Response Drug_Formulation Drug + this compound-based Delivery System Cell_Membrane Cell Membrane Interaction Drug_Formulation->Cell_Membrane Receptor Membrane Receptor Cell_Membrane->Receptor Drug Release Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Transcription_Factor Transcription Factor Activation Kinase_Activation->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect

Hypothetical signaling pathway influenced by an this compound-formulated drug.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the core requirements of researchers and professionals in the field. While specific quantitative data remains sparse, the provided information on its expected solubility profile and the detailed experimental protocols for both gravimetric and UV-Vis spectroscopic methods offer a robust framework for its empirical determination. A clear understanding and precise measurement of this compound's solubility are critical for its effective application in chemical synthesis, purification, and the development of advanced pharmaceutical formulations.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aliphatic Amides, with Octanamide as a Focal Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. This technical guide delves into the crystal structure of primary aliphatic amides, with a specific focus on octanamide. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive overview of the crystallographic characteristics of homologous short-chain amides as a predictive model. Furthermore, it outlines the detailed experimental protocols required for single-crystal X-ray diffraction, the gold-standard technique for structure elucidation. This guide serves as a critical resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the solid-state behavior of this important class of molecules.

Introduction

This compound (CH₃(CH₂)₆CONH₂), a saturated primary fatty amide, and its longer-chain homologues are compounds of significant interest in various scientific domains. Their amphiphilic nature, arising from a hydrophilic amide head and a hydrophobic alkyl tail, dictates their self-assembly, solubility, and interaction with biological membranes. In the pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its stability, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal packing, hydrogen bonding networks, and molecular conformation of this compound is paramount for its potential applications.

This whitepaper provides a detailed examination of the crystallographic principles governing simple amides and presents representative crystal structure data. It also furnishes a step-by-step methodology for the experimental determination of such structures, empowering researchers to conduct their own analyses.

Crystal Structure of a Representative Aliphatic Amide: Acetamide (B32628)

In the absence of a published crystal structure for this compound, we present the well-characterized crystal structure of acetamide (CH₃CONH₂) as a representative model for a simple primary amide. The fundamental hydrogen bonding motifs and packing arrangements observed in acetamide are expected to be influential in the crystal structures of longer-chain amides like this compound.

Acetamide crystallizes in the trigonal space group R3c.[1] The molecules are organized into a hydrogen-bonded network. The structure is zero-dimensional and is composed of eighteen CH₃ clusters and eighteen CONH₂ clusters.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for acetamide.

Table 1: Unit Cell Parameters of Acetamide [1]

ParameterValue
Crystal SystemTrigonal
Space GroupR3c
a11.60 Å
b11.60 Å
c13.88 Å
α90.00°
β90.00°
γ120.00°
Volume1618.27 ų

Table 2: Selected Bond Lengths of Acetamide [1]

BondBond Length (Å)
C-O1.26
C-N1.34
N-H1.03
C-H1.09 - 1.10

Table 3: Atomic Coordinates (Fractional) of Acetamide [1]

AtomWyckoffxyz
H18b0.5786040.7622440.602274
H18b0.8284570.2544430.28503
...............

(Note: The full list of atomic coordinates is available from the referenced crystallographic data.)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Slow Cooling: A solution of this compound is saturated at an elevated temperature and then slowly cooled. As the solubility decreases with temperature, crystals will form. The rate of cooling is critical to obtain crystals of suitable size and quality.

  • Vapor Diffusion: A concentrated solution of this compound in a solvent is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which this compound is less soluble. The gradual diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to crystallization.

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

  • Diffractometer Setup: The mounted crystal is placed on the X-ray diffractometer. The instrument consists of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image records the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the individual reflections are integrated.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth (Slow Evaporation/Cooling) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source goniometer Goniometer (Crystal Rotation) xray_source->goniometer detector Detector goniometer->detector data_acquisition Data Acquisition (Diffraction Images) detector->data_acquisition unit_cell Unit Cell & Space Group Determination data_acquisition->unit_cell integration Integration of Reflection Intensities unit_cell->integration structure_solution Structure Solution (Direct Methods) integration->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (CIF File Generation) refinement->validation final_structure Final Crystal Structure validation->final_structure

Workflow for Single-Crystal X-ray Diffraction.

Conclusion

This technical guide has provided a foundational understanding of the crystal structure of primary aliphatic amides, using acetamide as a representative example in the absence of specific data for this compound. The detailed experimental protocol for single-crystal X-ray diffraction offers a practical roadmap for researchers seeking to elucidate the solid-state structures of this compound and related compounds. The insights and methodologies presented herein are essential for advancing research in fields where the solid-state properties of molecules are of paramount importance, including the development of new pharmaceuticals and functional materials. Further experimental work is warranted to determine the definitive crystal structure of this compound and to explore the structure-property relationships within the broader class of fatty acid amides.

References

"spectroscopic analysis of octanamide (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty amide, serves as a crucial molecule in various biochemical and industrial processes. Its structural elucidation is fundamental to understanding its function and reactivity. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and workflow visualizations are presented to aid researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy of this compound

Proton NMR provides information about the different types of hydrogen atoms in a molecule and their neighboring environments. Due to the restricted rotation around the C-N amide bond, the signals for the amide protons can sometimes be complex.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2Triplet2H-CH₂-C=O
~1.6Quintet2H-CH₂-CH₂-C=O
~1.3Multiplet8H-(CH₂)₄-
~0.9Triplet3H-CH₃
~5.5-7.5Broad Singlets2H-NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O
~36-CH₂-C=O
~32-CH₂-CH₂-C=O
~29-(CH₂)₄-
~26-CH₂-CH₃
~23-CH₂-CH₃
~14-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Some sources indicate a range of chemical shifts for the methylene (B1212753) carbons in the alkyl chain.[1][2]

Experimental Protocol for NMR Spectroscopy

A typical protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons like those of the amide group.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse-acquire sequence is typically used.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide functional group and the alkyl chain.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350 and ~3180Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amide
~2920 and ~2850StrongC-H stretching of the alkyl chain
~1640StrongC=O stretching (Amide I band)
~1410ModerateN-H bending (Amide II band)

Note: The presence of two N-H stretching bands is characteristic of a primary amide (-NH₂).[5][6][7] The exact positions of the peaks can be influenced by hydrogen bonding.

Experimental Protocol for IR Spectroscopy (Solid Sample)

Several methods can be used to prepare a solid sample like this compound for IR analysis:[8][9][10][11][12]

  • KBr Pellet Method:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

    • Place the pellet in the sample holder of the FTIR instrument for analysis.[8]

  • Nujol Mull Method:

    • Grind a small amount (5-10 mg) of this compound in a mortar.[12]

    • Add a drop of Nujol (mineral oil) and continue grinding to create a fine paste (mull).[12]

    • Spread the mull between two salt plates (e.g., NaCl or KBr) and place them in the sample holder.[10]

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal is clean.[8]

    • Place the solid this compound sample directly onto the crystal.[8]

    • Apply pressure to ensure good contact between the sample and the crystal.[8]

    • Run the analysis.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.[13][14][15]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
143ModerateMolecular Ion [M]⁺
59100% (Base Peak)[CH₂CONH₂]⁺ (McLafferty rearrangement product)
72High[CH₂(CH₂)₂CONH₂]⁺
44High[CONH₂]⁺

Note: The fragmentation pattern is a key identifier. The base peak at m/z 59 is a characteristic feature for primary amides with a sufficiently long alkyl chain, arising from a McLafferty rearrangement.[1][16][17]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For a pure, volatile solid like this compound, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be introduced through a gas chromatograph (GC-MS), which separates components of a mixture before they enter the mass spectrometer.[15]

  • Ionization:

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[13][18]

    • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing fragmentation.[18][19]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Analysis & Elucidation Synthesis Synthesis & Purification of this compound Purity Purity Check (e.g., TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation of this compound Data_Analysis->Structure_Elucidation

References

Octanamide Derivatives: A Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Octanamide and its derivatives represent a versatile class of fatty amides with a growing range of applications in pharmaceuticals, material science, and cosmetics. Their unique amphiphilic nature, stemming from an eight-carbon aliphatic chain and a polar amide head, allows for diverse chemical modifications and functionalities. This guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and biological activities of this compound derivatives. It details experimental protocols for their synthesis and evaluation and explores their mechanism of action in key therapeutic areas, such as oncology, by functioning as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical class.

Introduction to this compound

This compound, also known as caprylamide, is a primary carboxamide derived from the condensation of octanoic acid with ammonia.[1] Its structure consists of an eight-carbon straight alkyl chain, which imparts hydrophobicity, and a primary carboxamide functional group (-CONH2) that provides hydrophilicity and the ability to form hydrogen bonds.[1][2] This balance between lipophilic and hydrophilic properties makes this compound and its derivatives suitable for a wide array of applications, from drug delivery systems to biocompatible materials.[1]

Derivatives of this compound are typically synthesized by modifying the amide group or the alkyl chain, leading to a broad spectrum of compounds with tailored properties. A particularly significant class of derivatives includes those that function as enzyme inhibitors, such as N-hydroxy-N'-phenyloctanediamide (Vorinostat), a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[3]

Physicochemical Properties

The properties of this compound and its related fatty amides are heavily influenced by the length of the alkyl chain. The eight-carbon chain of this compound provides a unique balance of solubility and hydrophobicity.[1]

Table 1: Physicochemical Properties of this compound and Related Fatty Amides

PropertyThis compoundHexanamideNonanamideDecanamideSource(s)
Molecular Formula C₈H₁₇NOC₆H₁₃NOC₉H₁₉NOC₁₀H₂₁NO[1][4]
Molecular Weight 143.23 g/mol ---[4]
Melting Point ~105 °C16 °C27 °C34 °C[1]
Boiling Point ~261.35 °C---[1]
Water Solubility 1.55 g/L (at 23 °C)0.5 g/L0.3 g/L0.1 g/L[1]
Appearance White to tan crystalline solid---[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired yield, reaction conditions, and the specific functional groups being introduced.

Common Synthesis Strategies:
  • Carbodiimide-Mediated Coupling: This is a widely used method that employs a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group of an octanoic acid derivative for nucleophilic attack by an amine.[1]

  • Ammonium (B1175870) Salt Formation: A classical approach involves converting the carboxylic acid to an ammonium salt, which is then thermally dehydrated to yield the amide. This method can offer improved yields of 75-90%.[1]

  • Enzyme-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are increasingly used for their high selectivity and environmentally friendly reaction conditions. The enzyme operates via a ping-pong bi-bi mechanism to form the amide bond.[1]

Below is a generalized workflow for the synthesis and purification of an this compound derivative.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Reactants Octanoic Acid Derivative + Amine/Ammonia + Coupling Agent Reaction Reaction under controlled conditions (e.g., Reflux) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude TLC Reaction Monitoring (TLC) Crude->TLC Column Column Chromatography TLC->Column Pure Pure Derivative Column->Pure Analysis Structural Characterization (NMR, IR, MS) Pure->Analysis

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Biological Activity and Applications

This compound derivatives have demonstrated a wide spectrum of biological activities, making them valuable in pharmaceutical research and development.

Histone Deacetylase (HDAC) Inhibition

A prominent application of this compound derivatives is in oncology as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor gene transcription.[3] Derivatives like N-hydroxy-N'-phenyloctanediamide (SAHA, Vorinostat) use the octanediamide (B1619163) backbone as a linker to position a zinc-binding group (e.g., hydroxamic acid) into the active site of the HDAC enzyme.[3] This inhibition restores histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell apoptosis and cell cycle arrest.[3]

G Mechanism of HDAC Inhibition by this compound Derivatives cluster_normal Normal Cell Regulation cluster_inhibition Therapeutic Intervention cluster_result Anti-Cancer Effect Histone Histone Proteins Deacetylation Deacetylation Histone->Deacetylation HDAC HDAC Enzyme HDAC->Deacetylation Chromatin_C Condensed Chromatin Deacetylation->Chromatin_C Acetylation Histone Acetylation Restored Deacetylation->Acetylation (blocked) Gene_R Tumor Suppressor Gene Repression Chromatin_C->Gene_R Inhibitor This compound-based HDAC Inhibitor (e.g., SAHA) Block Inhibition Inhibitor->Block Block->HDAC Chromatin_O Open Chromatin Acetylation->Chromatin_O Gene_E Tumor Suppressor Gene Expression Chromatin_O->Gene_E Apoptosis Apoptosis & Cell Cycle Arrest Gene_E->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound derivatives in cancer cells.

Antimicrobial Activity

Recent studies have suggested that this compound and its derivatives possess antimicrobial properties against certain strains of bacteria and fungi.[1][5] This activity is often attributed to the ability of the lipophilic alkyl chain to disrupt microbial cell membranes. A series of amide derivatives have been synthesized and evaluated for antimicrobial activity, with many showing significant effects when compared to standard drugs.[6]

Other Applications
  • Drug Delivery: The amphiphilic nature of this compound makes it suitable for formulating drug delivery systems like nanoparticles and liposomes, which can improve the solubility and bioavailability of other drugs.[1]

  • Material Science: Its biocompatibility and self-assembly properties show promise for developing materials for tissue engineering.[1]

  • Cosmetics: Due to its emulsifying and thickening properties, this compound is a potential ingredient in cosmetics and personal care products.[1]

Experimental Protocols

Protocol: Synthesis of an N-Substituted this compound Derivative

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar (e.g., 0.1 mol) quantities of an appropriate amino acid ester and a substituted aniline (B41778) in a suitable solvent such as methanol.

  • Reaction: Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethanol:Water 7:3).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the solid product to crystallize.

  • Purification:

    • Filter the solid crystals and wash with a cold solvent to remove impurities.

    • Recrystallize the product from a suitable solvent (e.g., 95% ethanol) to achieve higher purity.[7]

    • If necessary, perform column chromatography for further purification. Pack a silica (B1680970) gel column and elute the compound with an appropriate solvent gradient.[7]

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.[6]

Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines the key steps for evaluating the inhibitory activity of this compound derivatives against HDAC enzymes, based on the principles described for SAHA.[3]

  • Reagent Preparation: Prepare stock solutions of the test compound (this compound derivative) and a positive control (e.g., SAHA) in a suitable solvent like DMSO. Prepare assay buffer, a solution of the HDAC enzyme, and the fluorogenic substrate.

  • Compound Dilution: Create a serial dilution of the test compound and the positive control in a 96-well microplate.

  • Enzyme Reaction:

    • Add the HDAC enzyme solution to each well containing the test compound or control and incubate for a predetermined time at 37°C to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Stop the reaction by adding a developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

Conclusion

This compound and its derivatives are a functionally rich and versatile class of molecules. Their straightforward synthesis, tunable physicochemical properties, and significant biological activities, particularly as HDAC inhibitors, underscore their importance in modern drug discovery and development. Future research will likely focus on synthesizing novel derivatives with enhanced potency and specificity for various biological targets, as well as exploring their full potential in material science and other industrial applications.

References

A Technical Guide to the Thermodynamic Properties of Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for octanamide (C₈H₁₇NO). The information is presented to support research, development, and formulation activities where the energetic properties of this molecule are of interest. Data is compiled from peer-reviewed sources and public chemical databases, with a focus on experimental values.

Quantitative Thermodynamic Data

The following tables summarize the key experimentally determined thermodynamic properties of this compound. These values are essential for understanding the phase behavior, stability, and energy content of the compound.

Phase Change Data

This table includes data related to the phase transitions of this compound, specifically melting (fusion) and sublimation.

PropertyValueUnitsMethodReference
Melting Point (Tfus)378.8 ± 0.6KNot specifiedDavies, Jones, et al., 1959[1]
Melting Point (Tfus)378.65 ± 2KNot specifiedSchneider, Adkins, et al., 1952[1]
Melting Point (Tfus)381.9 ± 2KNot specifiedKrafft and Stauffer, 1882[1]
Enthalpy of Fusion (ΔfusH)27.6kJ/molDSCAbate, Badea, et al., 2008[1]
Enthalpy of Sublimation (ΔsubH°)110 ± 3kJ/molVapor PressureDavies, Jones, et al., 1959[1]
Enthalpy of Sublimation (ΔsubH)110.5 ± 2.9kJ/molGS,ME (325-374 K)Davies, Jones, et al., 1959[1]

DSC: Differential Scanning Calorimetry; GS,ME: Not fully specified in source, likely related to vapor pressure measurement.

Thermochemical Data

This table presents the standard enthalpy of combustion for solid this compound. This value is fundamental for calculating other thermodynamic properties, such as the enthalpy of formation.

PropertyValueUnitsMethodReference & Comment
Enthalpy of Combustion (ΔcH°solid)-5104.48 ± 0.84kJ/molCcbYoung, Keith, et al., 1956 (Reanalyzed by Cox and Pilcher, 1970)[2]

Ccb: Combustion Calorimetry (Bomb Calorimeter).

Experimental Protocols

The experimental determination of the thermodynamic data presented above relies on precise calorimetric techniques. The following sections detail the generalized protocols for the key methods cited.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine the temperature and enthalpy of phase transitions.

Generalized Protocol:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 2-10 mg) is placed into an aluminum DSC pan.[5] An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.[5]

  • Temperature Program: A temperature program is initiated. To measure the enthalpy of fusion, the sample is typically cooled first to ensure complete crystallization and then heated at a constant rate (e.g., 10 °C/min) through its melting point.[4]

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The melting temperature (Tfus) is typically determined from the onset temperature of the peak.[4]

Combustion Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume.[6] The energy change measured is the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH).

Generalized Protocol:

  • Sample Preparation: A pellet of solid this compound (typically 0.5-1.0 g) is accurately weighed and placed in a sample crucible.[7] A fuse wire (e.g., nickel-chromium) of known length and mass is connected to two electrodes, with the wire in contact with the sample.[6]

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is sealed and then pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.[1][7]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.

  • Combustion: The reaction is initiated by passing an electric current through the fuse wire, which ignites the sample.[1] The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat released by the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion (ΔcH°) is then calculated from the constant-volume energy change (ΔcU°).[6]

Visualizations

The following diagrams illustrate the experimental and logical workflows associated with determining and relating the thermodynamic properties of this compound.

G cluster_exp Experimental Workflow for Thermodynamic Data Acquisition sample This compound Sample weigh Precise Weighing sample->weigh dsc Differential Scanning Calorimetry (DSC) weigh->dsc bomb Bomb Calorimetry weigh->bomb dsc_run Heating/Cooling Cycle dsc->dsc_run bomb_run Pressurize with O2 & Ignite bomb->bomb_run dsc_data Acquire Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data bomb_data Acquire Temp Data (Temp vs. Time) bomb_run->bomb_data dsc_analysis Integrate Peak Area dsc_data->dsc_analysis bomb_analysis Calculate Temp Rise & Correct bomb_data->bomb_analysis d_fus_h Enthalpy of Fusion (ΔfusH) dsc_analysis->d_fus_h d_c_h Enthalpy of Combustion (ΔcH°) bomb_analysis->d_c_h

Workflow for experimental determination of thermodynamic properties.

The standard enthalpy of formation (ΔfH°) is a crucial thermodynamic quantity that is often not measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. This law states that the total enthalpy change for a reaction is independent of the pathway taken.

The combustion of this compound (C₈H₁₇NO) proceeds according to the following balanced equation:

C₈H₁₇NO(s) + 11.75 O₂(g) → 8 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)

The diagram below illustrates the application of Hess's Law to calculate the standard enthalpy of formation for this compound.

G cluster_hess Hess's Law Cycle for Calculating Enthalpy of Formation reactants Reactants: C₈H₁₇NO(s) + 11.75 O₂(g) products Combustion Products: 8 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g) reactants->products  ΔcH°(this compound)  (Experimental) elements Constituent Elements: 8 C(s, graphite) + 8.5 H₂(g) + 0.5 N₂(g) + 11.75 O₂(g) elements->reactants  ΔfH°(this compound)  (To Be Calculated) elements->products  Σ ΔfH°(Products)  [8*ΔfH°(CO₂) + 8.5*ΔfH°(H₂O)] eqn ΔfH°(this compound) = Σ ΔfH°(Products) - ΔcH°(this compound)

Relationship between enthalpy of combustion and enthalpy of formation.

The calculation follows the principle: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Since the standard enthalpy of formation of elements in their standard state (like O₂(g)) is zero, the equation for this compound simplifies to: ΔcH°(this compound) = [8 * ΔfH°(CO₂) + 8.5 * ΔfH°(H₂O)] - [ΔfH°(this compound)]

This can be rearranged to solve for the desired value: ΔfH°(this compound) = [8 * ΔfH°(CO₂) + 8.5 * ΔfH°(H₂O)] - ΔcH°(this compound)

References

An In-depth Technical Guide to Octanamide Safety and Handling in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for octanamide, a fatty amide used in various research and industrial applications, including as an emulsifier, solvent, and in the study of skin sensitization.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, also known as caprylamide, is a primary carboxamide derived from octanoic acid.[2][3] It appears as a white to tan crystalline solid.[4] The physical and chemical properties of this compound are summarized below. Note the variations in reported melting and boiling points from different sources.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [3][4]
CAS Number 629-01-6[2]
Appearance White to off-white crystalline solid[2][4]
Melting Point 105 °C[4]
Boiling Point 261.35 °C (estimate)[4]
Water Solubility 1.55 g/L at 23 °C[4]
Log Kow 1.66 - 2.827[4]
Density 0.8450 g/cm³[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][3]

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Serious Eye Irritation Category 2H319: Causes serious eye irritation

Signal Word: Warning

Pictogram:

alt text

Toxicity and Health Effects

While comprehensive toxicological data for this compound is limited, available information suggests low acute oral toxicity.[4] It is not expected to have genotoxic or teratogenic potential.[4] The primary health concern is its potential as a skin sensitizer.[4]

Toxicity EndpointResultSource(s)
Acute Oral Toxicity Low[4]
Genotoxicity Not expected to be genotoxic[4]
Teratogenicity No teratogenic effects observed in rat studies[4]
Skin Sensitization Potential skin sensitizer[4]
Ecological Toxicity No data available for toxicity to fish, daphnia, algae, or microorganisms[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following are the minimum recommendations:

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant risk of splashing.Protects against eye irritation from dust or splashes.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile), a fully-buttoned lab coat, and closed-toe shoes. For extensive handling, consider impervious clothing.Prevents skin contact and irritation.[1][2]
Respiratory Protection Not typically required when handled in a well-ventilated area or fume hood. If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.Minimizes inhalation of this compound dust.[1]
Storage
  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep containers tightly closed when not in use.[1][2]

  • Store away from incompatible materials and foodstuff containers.[1]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

  • Avoid the formation of dust and aerosols.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for common laboratory procedures involving this compound.

General Protocol for Weighing and Handling Solid this compound

This protocol minimizes the risk of inhalation and dermal exposure when handling solid this compound.

  • Preparation:

    • Don the appropriate PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure a chemical fume hood is operational and the work area is clean.

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood or a ventilated enclosure.

    • Use a tared weigh boat or paper.

    • Handle the solid carefully with a clean spatula to avoid generating dust.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel or solvent container.

    • If transferring to a liquid, add the solid slowly to prevent splashing.

  • Cleanup:

    • Decontaminate the spatula and weighing surface.

    • Dispose of the weigh boat/paper and any contaminated consumables (e.g., gloves) in a clearly labeled, sealed waste container.

    • Wipe down the work surface in the fume hood.

  • Post-Handling:

    • Wash hands thoroughly with soap and water.

Protocol for Synthesis of this compound via Carbodiimide-Mediated Coupling

This protocol is a generalized procedure based on the widely used carbodiimide-mediated coupling method for amide synthesis.[1]

  • Reagents and Materials:

    • Octanoic acid

    • Ammonia source (e.g., ammonium (B1175870) chloride with a non-nucleophilic base like triethylamine) or a primary amine

    • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

    • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Under an inert atmosphere, dissolve octanoic acid (1 equivalent) in the anhydrous solvent in the round-bottom flask.

    • If using ammonium chloride, add it (1.1 equivalents) along with the non-nucleophilic base (2.2 equivalents) to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate container, dissolve DCC (1.1 equivalents) in the anhydrous solvent.

    • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with a mild acid (e.g., 1M HCl) and then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Protocol for Purification by Recrystallization

This protocol outlines a general procedure for purifying solid this compound.

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol-water or isopropanol-water mixtures are potential candidates.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.[1][6]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2]

  • Specific Hazards: No specific hazards arising from the chemical are reported, but combustion may produce carbon and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and respiratory protection if dust is generated. Avoid dust formation and contact with skin and eyes.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, closed, and labeled container for disposal.

    • Clean the spill area thoroughly.

    • Dispose of waste in accordance with local, state, and federal regulations.[8]

Visual Guides and Workflows

The following diagrams, created using the DOT language, visualize key safety workflows and biological pathways relevant to this compound.

Experimental Workflow: Safe Handling of Solid this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup cluster_post Post-Handling prep1 Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep2 Verify Fume Hood Operation prep1->prep2 weigh Weigh Solid this compound prep2->weigh transfer Transfer to Vessel weigh->transfer decon Decontaminate Tools transfer->decon dispose Dispose of Contaminated Waste decon->dispose wipe Wipe Down Work Surface dispose->wipe wash Wash Hands Thoroughly wipe->wash G cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eye Rinse Eye for 15 min eye->rinse_eye rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth end_node Seek Medical Attention fresh_air->end_node wash_skin->end_node if irritation persists rinse_eye->end_node if irritation persists rinse_mouth->end_node G MIE Molecular Initiating Event (MIE) This compound binds to skin proteins KE2 Key Event 2 Keratinocyte Activation (ARE-Nrf2 Pathway) MIE->KE2 triggers KE3 Key Event 3 Dendritic Cell Activation KE2->KE3 leads to KE4 Key Event 4 T-Cell Proliferation and Differentiation KE3->KE4 activates AO Adverse Outcome (AO) Allergic Contact Dermatitis KE4->AO results in

References

Commercial Sources and Purity of Octanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of octanamide (also known as caprylamide), a fatty acid amide with growing interest in pharmaceutical and material science research. This document details commercial suppliers, typical purity specifications, and methodologies for its synthesis, purification, and analysis. Furthermore, it explores the biological context of this compound through its interaction with the fatty acid amide hydrolase (FAAH) signaling pathway.

Commercial Availability of this compound

This compound is readily available from a variety of chemical suppliers, catering to different research and development needs. The purity of commercially available this compound can vary, with prices often reflecting the grade and quantity of the material. Below is a summary of representative commercial sources.

Table 1: Commercial Suppliers and Purity of this compound

SupplierProduct NamePurity SpecificationAvailable Quantities
TCI American-Octanamide>98.0% (GC)10g, 25g
CrysdotThis compound97%100g
American Custom Chemicals CorporationN-OCTANAMIDE95.00%10g, 25g
AK Scientificn-OctanamideNot Specified10g
Shanghai Nianxing Industrial Co., LtdThis compound98.0%Inquire
Dayang Chem (Hangzhou) Co., Ltd.This compound98.0%Inquire
CymitQuimican-OctanamideNot Specified1g, 5g, 10g
LookChemThis compound98%Inquire

Note: This table is not exhaustive and is intended to be representative of the market. Availability, purity, and quantities are subject to change. Researchers should consult individual suppliers for the most current information.

Synthesis and Purification of this compound

High-purity this compound is crucial for reliable experimental results, particularly in drug development and biological studies. While commercially available, in-house synthesis and purification can provide greater control over quality.

Synthesis of this compound from Octanoyl Chloride and Ammonia (B1221849)

A common and efficient method for the synthesis of this compound is the reaction of octanoyl chloride with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a source of ammonia gas, dissolve octanoyl chloride (1 equivalent) in an anhydrous, inert solvent such as diethyl ether or dichloromethane (B109758). Cool the flask to 0-5°C using an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the stirred solution at a slow, steady rate. Alternatively, a solution of ammonia in an appropriate solvent can be added dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 10°C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting octanoyl chloride.

  • Work-up: Upon completion, the reaction mixture will contain precipitated ammonium (B1175870) chloride. Filter the mixture to remove the solid. Wash the filtrate with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Experimental Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable recrystallization solvent. An ideal solvent will dissolve the this compound sparingly at room temperature but will have high solubility at its boiling point. Ethanol or an ethanol/water mixture is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Purity Analysis of this compound

The purity of the synthesized or purchased this compound should be verified using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: Quantitative Analysis by GC-MS

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration. Prepare a series of calibration standards by diluting the stock solution. An internal standard can be added to both the samples and calibration standards for improved accuracy.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample as a percentage of the measured concentration relative to the expected concentration.

Biological Context: this compound and the Fatty Acid Amide Hydrolase (FAAH) Pathway

Fatty acid amides, including this compound, are a class of endogenous signaling molecules. Their biological activity is often terminated by enzymatic hydrolysis. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme that degrades a variety of fatty acid amides, including the endocannabinoid anandamide.[2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects.[2][3] This makes FAAH a significant therapeutic target.[1][2] The interaction of this compound with this pathway is of considerable research interest.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification octanoyl_chloride Octanoyl Chloride reaction_flask Reaction Flask (0-5°C, Anhydrous Solvent) octanoyl_chloride->reaction_flask ammonia Ammonia ammonia->reaction_flask crude_mixture Crude Reaction Mixture (this compound + NH4Cl) reaction_flask->crude_mixture filtration Filtration crude_mixture->filtration extraction Solvent Extraction & Washing filtration->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_this compound Crude this compound evaporation->crude_this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude_this compound->recrystallization pure_this compound Pure this compound Crystals recrystallization->pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

The following diagram illustrates the role of FAAH in the metabolism of fatty acid amides and the effect of its inhibition.

G cluster_pathway FAAH Signaling Pathway fatty_acid_amides Fatty Acid Amides (e.g., Anandamide, this compound) receptors Cannabinoid & Other Receptors (e.g., CB1, CB2) fatty_acid_amides->receptors Activates faah FAAH (Fatty Acid Amide Hydrolase) fatty_acid_amides->faah Metabolized by biological_effects Biological Effects (Analgesia, Anti-inflammation, etc.) receptors->biological_effects Leads to inactive_metabolites Inactive Metabolites (Fatty Acid + Amine) faah->inactive_metabolites Produces faah_inhibitor FAAH Inhibitor faah_inhibitor->faah Inhibits

Caption: The role of FAAH in fatty acid amide metabolism.

References

Octanamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth overview of octanamide (CAS Number: 629-01-6), a primary fatty amide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis methodologies, and biological activities.

Chemical Identifiers and Properties

This compound, also known as caprylamide, is a fatty amide derived from the formal condensation of octanoic acid with ammonia (B1221849).[1] It is classified as a primary carboxamide.[1] A comprehensive list of its chemical identifiers is provided in Table 1, with its key physicochemical and computed properties summarized in Table 2.

Table 1: Chemical Identifiers for this compound

Identifier TypeValueReference(s)
CAS Number 629-01-6[1][2]
IUPAC Name This compound[1]
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.23 g/mol [1]
InChI InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10)[1][2]
InChIKey LTHCSWBWNVGEFE-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCCCC(=O)N[1]
PubChem CID 69414[1]
EINECS Number 211-066-7[1]
UNII 1X5804D710[1]
ChEBI ID CHEBI:142682[1]
DSSTox Substance ID DTXSID4060862[1]
Synonyms n-Octanamide, Caprylamide, Caprylic acid amide, NSC 5515[1][2]

Table 2: Physicochemical and Computed Properties of this compound

PropertyValueReference(s)
Melting Point 105 - 108 °C[3][4]
Boiling Point ~239 - 274.8 °C[4][5]
Water Solubility 1.55 g/L at 23 °C[1]
logP (Octanol/Water Partition Coefficient) 2.4[1]
Density 0.9 ± 0.1 g/cm³[5]
Flash Point 120.0 ± 18.4 °C[5]
pKa 16.76 ± 0.40 (Predicted)[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 6[3]
Topological Polar Surface Area 43.1 Ų[1]
Complexity 91.3[3]

Experimental Protocols

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on the desired yield, purity, and experimental conditions.

2.1.1. Direct Thermal Condensation

This method involves the direct reaction of octanoic acid with ammonia or an ammonium (B1175870) salt at elevated temperatures.

  • Reactants: Octanoic acid, Ammonia (or an ammonium salt).

  • Conditions: The reactants are heated at a temperature range of 140-180°C for a duration of 6-24 hours.[1]

  • Yield: This method typically results in yields ranging from 60-80%.[1]

  • Notes: While straightforward, this method requires harsh conditions that may lead to the formation of side products and decomposition.[1]

2.1.2. Carbodiimide-Mediated Coupling

This is a widely used classical method for amide synthesis, employing a coupling reagent to activate the carboxylic acid.

  • Reactants: Octanoic acid, Ammonia (or a primary amine), Dicyclohexylcarbodiimide (DCC) as the coupling reagent.[1]

  • Mechanism: The amine deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of DCC, forming an activated intermediate that readily undergoes amidation.[1]

2.1.3. Enzyme-Catalyzed Amidation

Enzymatic methods offer a greener and more selective approach to this compound synthesis.

  • Enzyme: Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for this transformation.[1]

  • Mechanism: The reaction follows a ping-pong bi-bi mechanism, where the enzyme forms an acyl-enzyme intermediate with octanoic acid, which then reacts with ammonia or a primary amine to produce this compound.[1]

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Assessment

The DPRA is an in chemico method used to assess the skin sensitization potential of a substance by measuring its reactivity towards synthetic peptides containing cysteine and lysine (B10760008).[6][7] This assay addresses the molecular initiating event of the skin sensitization adverse outcome pathway (AOP), which is the covalent binding of a chemical (hapten) to skin proteins.[7][8]

  • Principle: The test substance is incubated with synthetic peptides containing either cysteine or lysine for 24 hours at room temperature.[9]

  • Analysis: The depletion of the peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[6][9]

  • Concentrations: The test chemical is typically prepared at a concentration of 100 mM. The cysteine peptide is used in a 1:10 ratio to the test chemical, and the lysine peptide in a 1:50 ratio.[6][9]

  • Prediction Model: The percentage of peptide depletion is used to classify the substance into reactivity classes, which correspond to its skin sensitization potential. A mean peptide depletion of greater than 42.47% is predicted to be a strong sensitizer, between 22.62% and 42.47% a moderate sensitizer, between 6.38% and 22.62% a weak sensitizer, and less than 6.38% a non-sensitizer.[9]

Signaling Pathways and Logical Relationships

Direct Peptide Reactivity Assay (DPRA) Workflow

The following diagram illustrates the experimental workflow of the Direct Peptide Reactivity Assay.

DPRA_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_prediction Prediction TestChemical Test Chemical (100 mM) IncubateCys Incubate with Cysteine Peptide (1:10 ratio, 24h, RT) TestChemical->IncubateCys IncubateLys Incubate with Lysine Peptide (1:50 ratio, 24h, RT) TestChemical->IncubateLys CysPeptide Cysteine Peptide CysPeptide->IncubateCys LysPeptide Lysine Peptide LysPeptide->IncubateLys HPLC HPLC-UV Analysis (220 nm) IncubateCys->HPLC IncubateLys->HPLC Quantify Quantify Peptide Depletion HPLC->Quantify Predict Predict Sensitization Potential Quantify->Predict

DPRA Experimental Workflow
Hypothetical Interaction of this compound with Fatty Acid Amide Hydrolase (FAAH)

This compound, as a fatty acid amide, may interact with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous fatty acid amides like anandamide.[10] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing various physiological effects.[10][11] The following diagram illustrates the potential interaction of this compound with FAAH and its downstream consequences.

FAAH_Interaction cluster_pathway Potential this compound Interaction with FAAH Pathway This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Potential Inhibition Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Increased_FAAs Increased Levels of Endogenous Fatty Acid Amides FAAH->Increased_FAAs Inhibition leads to Endo_FAAs Endogenous Fatty Acid Amides (e.g., Anandamide) Endo_FAAs->FAAH Hydrolysis CB1_Receptor Cannabinoid Receptor 1 (CB1) Increased_FAAs->CB1_Receptor Activation Signaling Downstream Signaling (e.g., Inhibition of cAMP formation) CB1_Receptor->Signaling

This compound's Potential Interaction with FAAH

References

Octanamide as a Fatty Acid Amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemistry, Biology, and Therapeutic Potential of a Simple Yet Significant Molecule.

Introduction

Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide derived from octanoic acid, is a molecule of growing interest within the scientific community. As a member of the diverse family of fatty acid amides, which includes well-known signaling lipids like anandamide (B1667382) and oleamide, this compound holds potential for a range of biological activities and therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis and purification protocols, analytical methodologies for its characterization and quantification, and its known and potential roles in biological signaling pathways.

Chemical and Physical Properties of this compound

This compound is a saturated fatty acid amide with an eight-carbon aliphatic chain. Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 106-108 °C[2]
Boiling Point 295.4 °C (at 760 mmHg)[2]
Solubility Soluble in ethanol, methanol, and other organic solvents. Limited solubility in water.[2]
CAS Number 629-01-6[1]

Experimental Protocols

Synthesis of this compound

Protocol 1: Synthesis from Octanoyl Chloride and Ammonia (B1221849)

This method involves the reaction of an acyl chloride with ammonia, a common and efficient way to produce primary amides.[3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve octanoyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add ammonium hydroxide (2.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization.

Protocol 2: Enzymatic Synthesis using Candida antarctica Lipase (B570770) B (CALB)

Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional chemical methods.[4][5][6]

Materials:

  • Octanoic acid

  • Ammonia source (e.g., ammonium carbamate (B1207046) or gaseous ammonia)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves (to remove water)

  • Reaction vessel with temperature and agitation control

Procedure:

  • To a reaction vessel, add octanoic acid, the immobilized CALB, and the anhydrous organic solvent.

  • Add molecular sieves to the reaction mixture to scavenge water produced during the reaction.

  • Introduce the ammonia source into the reaction vessel. If using gaseous ammonia, bubble it through the mixture at a controlled rate.

  • Maintain the reaction at a controlled temperature (e.g., 50-60 °C) with constant agitation.

  • Monitor the conversion of octanoic acid to this compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, filter to remove the immobilized enzyme (which can be washed and reused).

  • Evaporate the solvent from the filtrate to obtain crude this compound.

  • Purify the product by recrystallization.

Purification of this compound by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9][10][11]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask, heating source (hot plate or water bath), filter paper, Buchner funnel, vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filter the solution by gravity to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven.

Analytical Characterization and Quantification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[12][13][14][15][16]

Experimental Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a standard pulse program, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phasing, baseline correction, and referencing to the solvent peak or an internal standard like TMS).

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: Signals corresponding to the CH₃ group (triplet, ~0.9 ppm), the (CH₂)₅ chain (multiplet, ~1.3 ppm), the CH₂ group adjacent to the carbonyl (triplet, ~2.2 ppm), and the NH₂ protons (broad singlet, ~5.5-6.5 ppm).

  • ¹³C NMR: Signals for the terminal CH₃, the aliphatic CH₂ carbons, the CH₂ carbon alpha to the carbonyl, and the carbonyl carbon (~175 ppm).

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex biological matrices.[17][18][19][20][21]

Protocol for Quantification in Plasma:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of this compound).

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: Dependent on the column dimensions.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Biological Activities and Signaling Pathways

While the specific signaling pathways of this compound are still under active investigation, its structural similarity to other well-characterized fatty acid amides suggests several potential mechanisms of action.

Potential Interaction with the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes.[22][23][24] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide), and the enzymes that synthesize and degrade these ligands, notably Fatty Acid Amide Hydrolase (FAAH).[25][26][27][28]

Given that this compound is a fatty acid amide, it is plausible that it may interact with the ECS in several ways:

  • Direct Receptor Binding: this compound could potentially bind to and modulate the activity of cannabinoid receptors, although this is yet to be definitively demonstrated.

  • FAAH Inhibition: this compound might act as an inhibitor of FAAH, the enzyme responsible for the degradation of anandamide.[29][30] By inhibiting FAAH, this compound could indirectly increase the levels of endogenous cannabinoids, thereby potentiating their effects.

Endocannabinoid_System_Interaction This compound This compound FAAH FAAH This compound->FAAH Potential Inhibition Anandamide Anandamide FAAH->Anandamide Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Cellular_Response Cellular Response (e.g., Neuromodulation, Anti-inflammation) CB1_CB2->Cellular_Response Initiates

Potential Interaction of this compound with the Endocannabinoid System.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism, as well as in inflammation.[31][32][33][34][35] Several fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is conceivable that this compound could also bind to and activate PPARs, thereby influencing gene expression related to metabolic and inflammatory processes.

PPAR_Activation_Pathway This compound This compound PPAR PPARα/γ This compound->PPAR Potential Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Potential Activation of PPAR Signaling Pathway by this compound.
Skin Sensitization

Some studies have indicated that this compound may have skin-sensitizing properties. The mechanism of skin sensitization involves the covalent binding of a chemical (hapten) to skin proteins, which then elicits an immune response. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method used to assess this potential by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[1][36][37][38][39]

DPRA_Workflow This compound Test Chemical (this compound) Incubation Incubation This compound->Incubation Peptides Synthetic Peptides (Cysteine & Lysine) Peptides->Incubation HPLC HPLC Analysis Incubation->HPLC Depletion Peptide Depletion Measurement HPLC->Depletion Classification Reactivity Classification & Sensitization Potential Depletion->Classification Broth_Microdilution_Workflow Serial_Dilutions Serial Dilutions of this compound in 96-well plate Inoculation Inoculation with Bacterial Suspension Serial_Dilutions->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Observation Visual/Spectrophotometric Observation of Growth Incubation->Observation MIC Determination of MIC Observation->MIC

References

Enzymatic Synthesis of Octanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of amides offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. This technical guide provides an in-depth overview of the enzymatic synthesis of octanamide, a fatty amide with applications in various industrial and research sectors. The focus is on lipase-catalyzed reactions, particularly utilizing the robust and versatile Candida antarctica lipase (B570770) B (CALB).

Core Principles of Lipase-Catalyzed Amidation

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are widely employed as biocatalysts in organic synthesis due to their stability in organic solvents and broad substrate specificity. The enzymatic synthesis of this compound from octanoic acid and an amine typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate, which is subsequently aminolyzed to yield the final amide product and regenerate the free enzyme.[1]

The overall reaction can be summarized as:

Octanoic Acid + Amine --(Lipase)--> this compound + Water

A crucial aspect of this equilibrium is the presence of water, which can lead to the hydrolysis of the amide product. To drive the reaction towards amide synthesis, water is often removed from the reaction medium, commonly through the use of molecular sieves.

Quantitative Data on Enzymatic this compound Synthesis

The efficiency of enzymatic this compound synthesis is influenced by several factors, including the choice of enzyme, solvent, temperature, and the nature of the amine substrate. The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of N-substituted octanamides.

Acyl DonorAmineEnzymeSolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
Octanoic AcidBenzylamineCALBToluene60->99% (Conversion)[2]
Octanoic AcidBenzylamineCALBCyclopentyl Methyl Ether (CPME)601.5>99% (Conversion)[2]
Octanoic AcidBenzylamineCALB1,4-Dioxane50-94% (Yield)[3]
Octanoic AcidBenzylamineCALBToluene50-92% (Yield)[3]
Octanoic Acidn-PropylamineCALB-50-83% (Yield)[3]
Octanoic AcidAllylamineCALB-50-60% (Yield)[3]

Table 1: Synthesis of N-Substituted Octanamides Catalyzed by Candida antarctica Lipase B (CALB)

Experimental Protocols

General Procedure for CALB-Catalyzed Amidation of Octanoic Acid

This protocol is a generalized procedure based on common methodologies for the synthesis of N-substituted octanamides.[2][3]

Materials:

  • Octanoic acid

  • Amine (e.g., benzylamine, n-propylamine)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, cyclopentyl methyl ether)

  • Molecular sieves (3 Å), activated

  • n-Heptadecane (internal standard for GC analysis)

  • Reaction vessel (e.g., screw-capped vial)

  • Incubator shaker

Procedure:

  • To a screw-capped vial, add octanoic acid and the corresponding amine in a 1:1 molar ratio.

  • Dissolve the substrates in the selected anhydrous organic solvent (e.g., 1 mL to achieve a concentration of 920 mM).[2]

  • Add immobilized CALB (e.g., 50 mg) and activated molecular sieves (e.g., 50 mg).[2]

  • Add an internal standard, such as n-heptadecane (2 µL), for quantitative analysis.[2]

  • Seal the vial and place it in an incubator shaker set to the desired temperature (e.g., 60 °C) and agitation speed.[2]

  • Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, stop the reaction by filtering the enzyme and molecular sieves.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

Enzymatic Amidation Reaction Pathway

Enzymatic_Amidation octanoic_acid Octanoic Acid (R-COOH) lipase Lipase (E) octanoic_acid->lipase + E amine Amine (R'-NH2) acyl_enzyme Acyl-Enzyme Intermediate (E-COR) lipase->acyl_enzyme acyl_enzyme->lipase This compound This compound (R-CONHR') water Water (H2O) experimental_workflow A 1. Substrate Preparation (Octanoic Acid + Amine in Solvent) B 2. Addition of Biocatalyst (Immobilized Lipase + Molecular Sieves) A->B C 3. Incubation (Controlled Temperature & Agitation) B->C D 4. Reaction Monitoring (e.g., GC-MS) C->D E 5. Enzyme Separation (Filtration) D->E Upon completion F 6. Product Isolation (Solvent Evaporation) E->F G 7. Product Analysis & Purification (e.g., NMR, Chromatography) F->G

References

Methodological & Application

Application Notes and Protocols for Using Octanamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the use of octanamide in cell culture are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of N-octanoyl-sphingosine (C8-ceramide), a structurally and functionally similar short-chain fatty acid amide. C8-ceramide is a cell-permeable analog of endogenous ceramide, a key signaling lipid involved in cellular processes such as apoptosis, cell cycle arrest, and stress responses. Researchers should consider these protocols as a starting point and optimize them for their specific cell type and experimental conditions.

Introduction

This compound is a primary fatty amide derived from octanoic acid. While its specific biological roles are not extensively characterized, its structural similarity to other bioactive lipids, such as C8-ceramide, suggests potential applications in studying cellular signaling. Short-chain fatty acid derivatives have been shown to influence cell proliferation and signaling pathways.[1] C8-ceramide, in particular, is widely used to mimic the effects of endogenous ceramides (B1148491), which act as second messengers in pathways leading to apoptosis and cell cycle arrest in various cell lines, especially cancer cells.[2] These notes provide a framework for investigating the potential cytotoxic and signaling effects of this compound, using C8-ceramide as a proxy.

Mechanism of Action Highlight: Ceramide-Mediated Signaling

Endogenous ceramides are central to cellular stress responses. Their accumulation, triggered by various stimuli, can initiate signaling cascades that regulate cell fate. C8-ceramide, as a cell-permeable analog, is thought to exert its effects through several mechanisms:

  • Induction of Apoptosis: It can trigger programmed cell death via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.[2][3]

  • Cell Cycle Arrest: It can halt cell cycle progression, often at the G0/G1 phase, by affecting the expression of key cell cycle regulators.[4]

  • Modulation of Signaling Pathways: It is known to influence critical signaling cascades, including the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and the pro-survival PI3K/Akt pathway.[2]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the related compound, C8-ceramide, in various cancer cell lines to provide a reference for determining appropriate concentration ranges for this compound.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
JurkatT-cell leukemia48~15[2]
MCF-7Breast Cancer48~20[2]
U937Histiocytic Lymphoma18Not specified, but effective[5]
SKM-1Myelodysplastic Syndromes48Not specified for C8-ceramide[4]
HELAcute Myeloid Leukemia48Not specified for C8-ceramide[4]

Note: The IC50 values for SKM-1 and HEL cells are for Chidamide, a novel HDAC inhibitor, and are included to provide a broader context for cytotoxic compounds.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.

    • Calculation Example: For a 10 mM stock solution of this compound (Molecular Weight: 143.23 g/mol ), dissolve 1.4323 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO, not exceeding 0.1% v/v).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • 6-well culture plates

  • 1X Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 1-5 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with the desired concentration of this compound for the determined time.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization or scraping, followed by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Octanamide_ext This compound (hypothesized) DeathReceptor Death Receptor (e.g., Fas/TNFR) Octanamide_ext->DeathReceptor activates Caspase8 Caspase-8 (activated) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Octanamide_int This compound (hypothesized) Bcl2 Bcl-2 family (pro-apoptotic) Octanamide_int->Bcl2 modulates Mitochondrion Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathways induced by this compound.

Experimental Workflow

cluster_assays 4. Downstream Analysis Prep 1. Prepare this compound Stock Solution (10 mM in DMSO) Treatment 3. Treat Cells with this compound (various concentrations & times) Prep->Treatment Seeding 2. Seed Cells in Multi-well Plates Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Signaling Signaling Analysis (Western Blot) Treatment->Signaling Data 5. Data Analysis & Interpretation Viability->Data Apoptosis->Data Signaling->Data

Caption: General experimental workflow for this compound treatment.

Logical Relationships in HDAC Inhibition

cluster_effects Cellular Effects HDACi HDAC Inhibitor (e.g., Chidamide) HDAC Histone Deacetylase (HDAC) HDACi->HDAC inhibits Histone Histone Acetylation (Increased) HDAC->Histone normally decreases Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Gene Expression (Altered) Chromatin->GeneExp Arrest Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Potential mechanism via HDAC inhibition.

References

Application Note: Octanamide as an Internal Standard in Chromatographic Analysis of Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acid amides (FAAs) and other related lipid signaling molecules, achieving accuracy and precision is paramount. Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose. However, variability arising from sample preparation, injection volume, and instrument response can introduce significant error. The use of an internal standard (IS) is a widely accepted practice to correct for these variations, thereby improving the reliability of quantitative results.[1][2]

Octanamide (CH₃(CH₂)₆CONH₂), a saturated fatty acid amide, presents itself as a suitable candidate for use as an internal standard in the analysis of various endogenous and synthetic FAAs. Its structural similarity to many analytes of interest, such as the endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide (B13806), allows it to mimic their behavior during extraction and chromatographic separation. This application note provides detailed protocols for the use of this compound as an internal standard in both GC-MS and LC-MS/MS methodologies for the quantification of fatty acid amides in biological matrices.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to all calibration standards and samples at the beginning of the sample preparation process.[2] The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio corrects for losses during sample processing and fluctuations in instrument performance.

An ideal internal standard should:

  • Be chemically similar to the analyte.

  • Not be naturally present in the sample.

  • Be chromatographically resolved from the analyte and other matrix components.

  • Have a similar response factor to the analyte in the detector.

This compound, with its eight-carbon chain, offers a good compromise in terms of volatility for GC analysis and polarity for reversed-phase LC, making it a versatile choice for a range of fatty acid amide analytes.

Experimental Protocols

Quantification of Oleamide in Plasma using GC-MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of primary fatty acid amides.[3]

a. Materials and Reagents

  • This compound (Internal Standard)

  • Oleamide (Analyte)

  • Human Plasma (or other biological matrix)

  • Toluene (B28343), HPLC grade

  • Ethyl Acetate (B1210297), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

b. Sample Preparation

  • Spiking: To 500 µL of plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ice-cold toluene to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the upper organic layer (toluene) to a clean glass tube.

  • Drying: Evaporate the toluene extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

c. GC-MS Conditions

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Scan Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined empirically based on the mass spectra of the derivatized compounds. For TMS-derivatized oleamide, characteristic ions would be monitored. For TMS-derivatized this compound, characteristic ions would be monitored.

d. Data Analysis

A calibration curve is constructed by plotting the ratio of the peak area of oleamide to the peak area of this compound against the concentration of oleamide. The concentration of oleamide in the unknown samples is then determined from this calibration curve.

Quantification of Anandamide (AEA) in Cerebrospinal Fluid (CSF) using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of endocannabinoids.[1][4]

a. Materials and Reagents

  • This compound (Internal Standard)

  • Anandamide (AEA) (Analyte)

  • Human Cerebrospinal Fluid (CSF)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

b. Sample Preparation

  • Spiking: To 200 µL of CSF, add 10 µL of a 100 ng/mL solution of this compound in methanol.

  • Protein Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the CSF sample.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

c. LC-MS/MS Conditions

ParameterValue
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min, 40% B; 1-8 min, 40-95% B; 8-9 min, 95% B; 9-9.1 min, 95-40% B; 9.1-12 min, 40% B
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions Anandamide (AEA): To be determined empirically (e.g., m/z 348.3 -> 62.1)This compound (IS): To be determined empirically (e.g., m/z 144.1 -> 59.1)

d. Data Analysis

Similar to the GC-MS method, a calibration curve is generated by plotting the peak area ratio of anandamide to this compound against the concentration of anandamide. The concentration of anandamide in the CSF samples is then calculated from this curve.

Quantitative Data Summary

The following tables provide expected performance data for the described methods. These values are illustrative and should be validated in the user's laboratory.

Table 1: GC-MS Method Performance for Oleamide Quantification

ParameterExpected Value
Retention Time (Oleamide-TMS) ~15.2 min
Retention Time (this compound-TMS) ~8.5 min
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Table 2: LC-MS/MS Method Performance for Anandamide Quantification

ParameterExpected Value
Retention Time (Anandamide) ~6.8 min
Retention Time (this compound) ~4.2 min
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction (Toluene) spike->extract dry_extract Evaporate to Dryness extract->dry_extract derivatize Derivatize with BSTFA/TMCS dry_extract->derivatize gcms GC-MS System derivatize->gcms data Data Acquisition (SIM) gcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: GC-MS workflow for fatty acid amide analysis.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing csf CSF Sample spike Spike with This compound (IS) csf->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate dry_supernatant Evaporate Supernatant precipitate->dry_supernatant reconstitute Reconstitute in Mobile Phase dry_supernatant->reconstitute filter_sample Filter Sample reconstitute->filter_sample lcmsms LC-MS/MS System filter_sample->lcmsms data Data Acquisition (MRM) lcmsms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: LC-MS/MS workflow for endocannabinoid analysis.

Conclusion

This compound is a promising and versatile internal standard for the quantitative analysis of fatty acid amides by both GC-MS and LC-MS/MS. Its chemical properties allow it to effectively track and correct for variations during sample preparation and analysis of a range of structurally similar analytes. The detailed protocols provided in this application note serve as a starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific applications and instrumentation to achieve the highest level of accuracy and precision in their quantitative studies of these important lipid signaling molecules.

References

Application Note: Quantification of Octanamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octanamide (C8H17NO) is a fatty acid amide derived from octanoic acid.[1] It finds applications in various industrial and research areas, including its use as a surfactant, emulsifier, and lubricant.[2] Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase with UV detection, providing a straightforward and efficient analytical solution.

Materials and Methods

A standard HPLC system equipped with a UV detector is suitable for this analysis.[3] The chromatographic separation is achieved on a C18 reversed-phase column.[3]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol (B129727):Water (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Due to the lack of a strong chromophore in the this compound molecule, UV detection at a low wavelength (around 200-210 nm) is recommended for optimal sensitivity.[3]

Experimental Protocols

Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in the mobile phase (Methanol:Water, 85:15 v/v) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations spanning the expected sample concentration range.

Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent, such as methanol or the mobile phase.

  • Ensure the final concentration of this compound in the sample solution falls within the range of the calibration standards.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.[3]

Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance characteristics of this HPLC method for this compound analysis. These values are illustrative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject prep_standard Prepare this compound Stock Solution dilute_standard Prepare Calibration Standards prep_standard->dilute_standard dilute_standard->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

method_development cluster_initial Initial Considerations cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection Parameters cluster_validation Method Validation analyte Analyte Properties: This compound (Non-polar, No Strong Chromophore) column_select Column Selection: Reversed-Phase (C18) analyte->column_select organic Organic Modifier: Methanol or Acetonitrile column_select->organic aqueous Aqueous Component: Water column_select->aqueous ratio Optimize Ratio for Retention & Resolution organic->ratio aqueous->ratio wavelength Select Low Wavelength (210 nm) ratio->wavelength linearity Linearity wavelength->linearity accuracy Accuracy wavelength->accuracy precision Precision wavelength->precision lod_loq LOD & LOQ wavelength->lod_loq

References

Application Note: Quantitative Analysis of Octanamide in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Octanamide is a primary fatty acid amide (PFAM) that belongs to a class of bioactive lipids involved in various physiological processes. The analysis of PFAMs like this compound in biological matrices such as plasma, urine, or tissue is challenging due to their low endogenous concentrations, low volatility, and tendency to adsorb onto active surfaces in the chromatographic system.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the sensitive and selective quantification of small molecules.[3][4] However, direct analysis of this compound is difficult. This application note provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS. The methodology involves an efficient extraction procedure followed by a silylation step to increase analyte volatility and thermal stability, ensuring robust and reliable quantification.[2][5]

Principle The overall method involves the extraction of this compound and an internal standard from the biological matrix using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][7] To overcome the low volatility of the amide functional group, the extracted analyte is chemically modified through a derivatization reaction.[8] Silylation, which replaces the active hydrogen on the amide with a trimethylsilyl (B98337) (TMS) group, is employed. The resulting TMS-derivative of this compound is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[2][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_workflow Overall Experimental Workflow Sample Biological Sample (e.g., Plasma, Urine) IS Spike with Internal Standard Sample->IS Extraction Extraction (LLE or SPE) IS->Extraction Drydown Evaporation to Dryness (Under Nitrogen Stream) Extraction->Drydown Derivatization Derivatization (Silylation Reaction) Drydown->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique used to isolate organic compounds from aqueous matrices based on their differential solubility in immiscible solvents.[6]

  • Sample Collection: Collect 1 mL of the biological sample (e.g., plasma, urine) in a glass tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar amide like heptanamide).

  • Protein Precipitation (for plasma/serum): Add 2 mL of cold acetonitrile (B52724). Vortex for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean glass tube.

  • Extraction: Add 4 mL of an extraction solvent like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane/isopropanol.[6]

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper organic layer to a new glass tube. Repeat the extraction (steps 4-6) on the remaining aqueous layer to maximize recovery and pool the organic extracts.

  • Drying: Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (30-40°C). The dried extract is now ready for derivatization.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

SPE offers a more efficient and automated alternative to LLE, with reduced solvent consumption.[6][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Spike 1 mL of the biological sample with the internal standard. Dilute the sample with 1 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 5% methanol-in-water solution to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge using 3 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

  • Drying: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen. The dried extract is ready for derivatization.

Protocol 3: Derivatization by Silylation

Derivatization is essential to increase the volatility of this compound for GC analysis.[2][8] The silylation reaction targets the active hydrogen on the amide group.

G cluster_reaction Silylation of this compound This compound This compound (Low Volatility) Product TMS-Octanamide (High Volatility) This compound->Product + Reagent BSTFA + 1% TMCS (Silylating Reagent) Reagent->Product Heat (60-70°C)

Caption: Conversion of this compound to its volatile TMS-derivative.
  • Reagent Preparation: Use a fresh vial of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). This reagent is sensitive to moisture.

  • Reaction: To the dried sample extract, add 50 µL of anhydrous pyridine (B92270) or acetonitrile to aid dissolution, followed by 50 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the reaction vial and heat at 60-70°C for 60 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with hexane.

GC-MS Instrumentation and Analysis

The following table outlines the suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

Parameter Suggested Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100°C, hold for 1 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 m/z) for identification

Method Performance Characteristics

Quantitative data for this compound specifically is not widely published. However, the following table summarizes typical performance characteristics for the analysis of primary fatty acid amides (PFAMs) in biological fluids using mass spectrometry-based methods, which can serve as a benchmark for method validation.[1][9][10]

Parameter Matrix Typical Value Reference
Limit of Detection (LOD) Plasma, Urine0.3 - 3 ng/mL[1][9]
Limit of Quantification (LOQ) Plasma, Serum6 - 414 ng/mL[10]
Linearity (r²) Plasma> 0.99[10][11]
Recovery (%) Serum85% - 115%[10]
Intra-day Precision (%RSD) Serum< 10%[10]
Inter-day Precision (%RSD) Serum< 11%[10]

This application note provides a detailed and robust framework for the quantitative analysis of this compound in biological samples using GC-MS. The described protocols for Liquid-Liquid Extraction, Solid-Phase Extraction, and silylation derivatization are effective for isolating the analyte and preparing it for analysis.[5][6] The use of derivatization is a critical step that significantly improves the chromatographic behavior and sensitivity for fatty acid amides.[2] The suggested GC-MS parameters provide an excellent starting point for method development, and the expected performance characteristics indicate that the method can be validated to achieve high sensitivity, accuracy, and precision suitable for research and clinical applications.

References

Application Notes and Protocols for Dissolving Octanamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octanamide, a fatty acid amide derived from octanoic acid, is a molecule of interest in various biological studies.[1] Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving and preparing this compound solutions for use in cell-based and other in vitro experimental systems.

Physicochemical and Solubility Data

A summary of key quantitative data for this compound is presented in the table below for easy reference. It is important to note that while general solubility in organic solvents is established, precise quantitative data in common laboratory solvents at room temperature is limited.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Appearance White to off-white solid or viscous liquid[3]
Melting Point 105 °C[2][4]
Water Solubility 4.71 g/L (at 100 °C)[2][4]
General Solubility Soluble in organic solvents such as ethanol (B145695), ether, and methanol.[3][4] Limited solubility in water.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol details the steps for dissolving this compound powder to create a high-concentration stock solution, which can then be serially diluted for various in vitro experiments. The preferred solvent is dimethyl sulfoxide (B87167) (DMSO) due to its broad utility as a solvent for organic compounds in biological assays.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Solvent Selection: Based on general principles for dissolving compounds for in vitro assays, a tiered approach is recommended.[6][7] Start with DMSO as the primary solvent. If solubility issues persist, ethanol can be considered as an alternative.[3][6]

  • Preparation of a 100 mM Stock Solution in DMSO:

    • Calculation: To prepare a 100 mM stock solution, you will need to dissolve 14.323 mg of this compound in 1 mL of DMSO.

      • Calculation: 0.1 mol/L * 143.23 g/mol = 14.323 g/L = 14.323 mg/mL

    • Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolving: Add the calculated volume of sterile DMSO to the tube.

    • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[8]

    • Aiding Solubilization (if necessary): If the this compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be employed to aid dissolution.[7]

    • Visual Inspection: Ensure the final solution is clear and free of any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Diluting Stock Solution to Working Concentrations

This protocol provides a general guideline for diluting the stock solution to a final working concentration for treating cultured cells.

Materials:

  • Prepared this compound stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell type

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 100 µM).

  • Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is advisable to perform a serial dilution.

    • For a final concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is required.

    • Example: To prepare 1 mL of medium with 100 µM this compound, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples.[8]

    • In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL). The vehicle control would be cell culture medium with 0.1% DMSO.

    • Note: The final concentration of DMSO should generally be kept below 1%, as higher concentrations can be toxic to cells.[9] It is recommended to determine the DMSO tolerance for your specific cell line.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

    • Mix gently by swirling the plate or flask.

    • Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution & Cell Treatment weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate/Warm (if needed) vortex->sonicate Incomplete Dissolution store Aliquot and Store at -20°C/-80°C vortex->store Complete Dissolution sonicate->store dilute Dilute Stock Solution in Pre-warmed Culture Medium store->dilute Use Aliquot treat Treat Cells with Working Solution or Vehicle Control dilute->treat vehicle Prepare Vehicle Control (Medium + DMSO) vehicle->treat

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Involvement

Information regarding the specific signaling pathways modulated by this compound is not extensively detailed in the provided search results. As a fatty acid amide, it may be involved in lipid signaling pathways. The diagram below illustrates a generalized lipid signaling pathway for conceptual understanding.

G This compound This compound receptor Cell Surface or Intracellular Receptor This compound->receptor enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) receptor->enzyme second_messenger Second Messenger (e.g., cAMP, IP3, DAG) enzyme->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) kinase_cascade->response

Caption: A generalized lipid signaling pathway.

References

Application Notes and Protocols for Octanamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide, a primary fatty acid amide, possesses an amphiphilic structure characterized by an eight-carbon hydrophobic tail and a hydrophilic amide head group. This molecular arrangement makes it a promising candidate for various applications in drug delivery.[1] Its ability to self-assemble and interact with lipid bilayers allows for its use in formulating novel drug delivery systems such as nanoparticles, liposomes, and nanoemulsions, and as a penetration enhancer in transdermal applications. These systems can improve the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients (APIs) from degradation, and facilitate targeted drug delivery.[1]

These application notes provide a framework for utilizing this compound in the formulation of various drug delivery systems. The experimental protocols are based on established methodologies for similar amphiphilic molecules and can be adapted for specific drug candidates and applications. Due to the limited availability of specific quantitative data for this compound in the public domain, illustrative data from studies on analogous compounds, such as N-arachidonoyl-ethanolamine (anandamide), are presented to guide formulation development.

I. This compound in Nanoparticle-Based Drug Delivery

This compound can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and stability. Its hydrophobic chain integrates into the lipid core, while the amide group can interact with the drug or other excipients.

Application Note: Formulation of this compound-Containing Solid Lipid Nanoparticles (SLNs)

This note describes the preparation of drug-loaded SLNs using this compound as a lipid matrix component. The solvent injection technique is a suitable method for producing these nanoparticles.[2]

Illustrative Quantitative Data for Anandamide-Loaded Nanoparticles

As a proxy for this compound-based systems, the following table summarizes the characteristics of anandamide-loaded polycaprolactone (B3415563) nanoparticles. This data can serve as a benchmark for the development of this compound-based formulations.

ParameterValueReference
Encapsulation Efficiency (%)96.05 ± 1.77[3]
Particle Size (nm)83.52 ± 21.38[3]
Drug Release at 24h (%)~50[3]
Experimental Protocol: Preparation of this compound SLNs by Solvent Injection

Materials:

  • Drug (e.g., a poorly water-soluble API)

  • Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)

  • This compound

  • Surfactant (e.g., Polysorbate 80, soy lecithin)

  • Organic solvent (e.g., ethanol, acetone)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

Equipment:

  • Magnetic stirrer with heating plate

  • Syringe pump

  • Beakers and magnetic stir bars

  • Rotary evaporator (optional)

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Organic Phase Preparation: Dissolve the drug, solid lipid, and this compound in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase and heat to the same temperature as the organic phase.

  • Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant stirring using a syringe pump. The rapid diffusion of the solvent leads to the precipitation of the lipid and the formation of SLNs.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator or by continuous stirring at room temperature.

  • Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug and excess surfactant. Wash the pellet with deionized water and resuspend.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant and the nanoparticle pellet using a validated HPLC method.

    • EE (%) = (Total drug - Free drug) / Total drug × 100

    • DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) × 100

II. This compound in Liposomal Drug Delivery

The inclusion of this compound in liposomal bilayers can modulate membrane fluidity and enhance the encapsulation of lipophilic drugs.

Application Note: Preparation of this compound-Enriched Liposomes

This section outlines the thin-film hydration method for preparing liposomes incorporating this compound. This technique is widely used for its simplicity and effectiveness in forming multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (ULVs).

Illustrative Quantitative Data for Liposomal Formulations

The following table provides a general range for key parameters in liposome (B1194612) formulation. These values should be optimized for specific applications.

ParameterTypical Range
Lipid Concentration (mg/mL)1 - 20
Drug:Lipid Ratio (w/w)1:10 - 1:100
This compound Content (mol%)1 - 10
Encapsulation Efficiency (%)30 - 90
Vesicle Size (nm)50 - 200
Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • This compound

  • Drug

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

Equipment:

  • Rotary evaporator

  • Bath sonicator or extruder

  • Round-bottom flask

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, this compound, and the lipophilic drug in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer (which can contain a hydrophilic drug for encapsulation in the aqueous core) by gentle rotation of the flask. This process leads to the formation of MLVs.

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

Characterization:

  • Vesicle Size and Polydispersity Index (PDI): Measured by DLS.

  • Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug.

III. This compound as a Chemical Penetration Enhancer

Fatty acid amides can act as chemical penetration enhancers by disrupting the highly ordered structure of the stratum corneum, thereby increasing the permeation of drugs through the skin.[4]

Application Note: Formulation of a Transdermal Patch with this compound

This note describes the formulation of a matrix-type transdermal patch where this compound is incorporated to enhance the skin permeation of an active ingredient.

Illustrative Quantitative Data for Transdermal Permeation Enhancement

The following table presents hypothetical data illustrating the potential effect of this compound on drug permeation.

FormulationEnhancer Concentration (%)Flux (µg/cm²/h)Enhancement Ratio
Control (without enhancer)01.51.0
Formulation A2% this compound4.53.0
Formulation B5% this compound7.85.2
Experimental Protocol: In Vitro Skin Permeation Study

Materials:

  • Excised skin (e.g., human or animal)

  • Franz diffusion cells

  • Receptor medium (e.g., PBS)

  • Transdermal patch formulations (with and without this compound)

  • HPLC system

Procedure:

  • Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Patch Application: Apply the transdermal patch to the skin surface in the donor compartment.

  • Permeation Study: Fill the receptor compartment with the receptor medium, maintained at 37°C and stirred continuously.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux. The enhancement ratio is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

IV. Diagrams and Visualizations

Signaling Pathway: Mechanism of Penetration Enhancement

Fatty amides like this compound are thought to enhance skin permeation by disrupting the lipid bilayer of the stratum corneum.

G cluster_0 Stratum Corneum Corneocyte_1 Corneocyte Corneocyte_2 Corneocyte Lipid_Bilayer Lipid Bilayer Disrupted_Bilayer Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Bilayer Disruption This compound This compound This compound->Lipid_Bilayer Interaction Drug Drug Drug->Disrupted_Bilayer Increased Partitioning Enhanced_Permeation Enhanced Drug Permeation Disrupted_Bilayer->Enhanced_Permeation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Workflow: Nanoparticle Formulation and Characterization

The following diagram illustrates the general workflow for the formulation and characterization of this compound-based nanoparticles.

G cluster_char Characterization Start Start Formulation Nanoparticle Formulation (e.g., Solvent Injection) Start->Formulation Purification Purification (e.g., Centrifugation) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Drug_Release In Vitro Drug Release Study Characterization->Drug_Release Size Particle Size (DLS) Characterization->Size Zeta Zeta Potential (DLS) Characterization->Zeta EE Encapsulation Efficiency (HPLC) Characterization->EE End End Drug_Release->End

Caption: Workflow for this compound nanoparticle formulation and analysis.

Logical Relationship: Factors Influencing Drug Delivery System Performance

This diagram outlines the key relationships between formulation parameters and the performance of an this compound-based drug delivery system.

G Octanamide_Conc This compound Concentration Characteristics System Characteristics Octanamide_Conc->Characteristics Drug_Lipid_Ratio Drug:Lipid Ratio Drug_Lipid_Ratio->Characteristics Surfactant_Type Surfactant Type Surfactant_Type->Characteristics Particle_Size Particle Size Characteristics->Particle_Size Encapsulation_Efficiency Encapsulation Efficiency Characteristics->Encapsulation_Efficiency Stability Stability Characteristics->Stability Performance System Performance Particle_Size->Performance Encapsulation_Efficiency->Performance Stability->Performance Drug_Release_Kinetics Drug Release Kinetics Performance->Drug_Release_Kinetics Bioavailability Bioavailability Performance->Bioavailability Formulation Formulation Formulation->Drug_Lipid_Ratio Formulation->Surfactant_Type

References

Application Notes and Protocols for the Use of Octanamide as a Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide, a primary fatty amide derived from octanoic acid, possesses an amphiphilic molecular structure, characterized by a hydrophilic amide head and a hydrophobic eight-carbon tail.[1][2] This dual nature imparts surface-active properties to the molecule, making it a candidate for use as a surfactant, emulsifier, and co-emulsifier in a variety of formulations within the pharmaceutical, cosmetic, and research sectors.[3][4] Its potential applications include the stabilization of emulsions, the formation of nanoparticles and liposomes for drug delivery, and as an excipient in topical preparations.[1][3]

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a surfactant. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents generalized protocols and hypothetical data based on the known behavior of similar short-chain amide surfactants. Researchers are strongly encouraged to determine the precise physicochemical properties of their specific this compound source and formulation experimentally.

Physicochemical Properties and Surfactant Characteristics

The efficacy of a surfactant is determined by several key physicochemical parameters. While specific experimental values for this compound are not widely reported, the following table provides a summary of these critical properties and includes hypothetical values for illustrative purposes. These values are estimated based on the behavior of surfactants with similar alkyl chain lengths and head group characteristics.

PropertyDescriptionHypothetical Value for this compoundMethod of Determination
Molecular Weight The sum of the atomic weights of the atoms in a molecule.143.23 g/mol [1][2]Mass Spectrometry
LogP (Octanol-Water Partition Coefficient) A measure of the lipophilicity of a compound.~2.4[1]Shake-flask method, HPLC
Critical Micelle Concentration (CMC) The concentration of surfactant above which micelles spontaneously form.[5]10 - 50 mMTensiometry, Conductometry, Fluorescence Spectroscopy
Surface Tension at CMC The surface tension of the solution at the critical micelle concentration.25 - 35 mN/mTensiometry (Du Noüy ring, Wilhelmy plate)
Hydrophilic-Lipophilic Balance (HLB) An empirical scale to select surfactants. Calculated based on molecular structure.7 - 9Griffin's or Davies' method (calculation)

Note: The CMC, Surface Tension at CMC, and HLB values are illustrative and should be experimentally determined for any specific application.

Applications in Formulations

Emulsifying Agent

This compound can function as an emulsifier to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its intermediate HLB value suggests it may be particularly effective as a co-emulsifier in combination with other surfactants to achieve the desired stability for a specific oil phase.

Solubilizing Agent for Poorly Soluble Drugs

The formation of micelles by this compound above its CMC allows for the encapsulation of hydrophobic drug molecules within the micellar core. This can significantly increase the apparent aqueous solubility of poorly water-soluble drugs, a critical challenge in drug formulation.[6]

Drug Delivery Vehicle

Due to its amphiphilic nature, this compound is a potential component in the formation of various drug delivery systems, including:[1][7]

  • Nanoemulsions: As a surfactant or co-surfactant, this compound can stabilize nano-sized droplets of an immiscible liquid within another, offering a large surface area for drug absorption.

  • Liposomes: this compound may be incorporated into the lipid bilayer of liposomes to modify their properties, such as stability and drug release characteristics.

  • Topical Formulations: Its properties may be beneficial in creams and lotions to aid in the dispersion of active ingredients and potentially enhance skin penetration.[4]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the characterization and use of this compound as a surfactant.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (with Du Noüy ring or Wilhelmy plate)

  • Precision balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.

  • Prepare a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.1 mM to 100 mM).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

  • Record the surface tension value for each concentration.

  • Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration (log C).

  • The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. This can be determined by the intersection of the two linear portions of the plot.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension of Each Dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot identify_cmc Identify Inflection Point (CMC) plot->identify_cmc Nanoemulsion_Preparation_Workflow cluster_emulsification Emulsification prep_aqueous Prepare Aqueous Phase (Water + this compound) pre_emulsion Form Pre-emulsion (Low Shear Mixing) prep_aqueous->pre_emulsion prep_oil Prepare Oil Phase (Oil +/- API) prep_oil->pre_emulsion homogenization High-Energy Homogenization (Ultrasonication or High Shear) pre_emulsion->homogenization characterization Characterization (Particle Size, Stability) homogenization->characterization Membrane_Interaction cluster_membrane Cell Membrane membrane Lipid Bilayer drug Drug Molecule membrane->drug Increased Permeability This compound This compound Monomers This compound->membrane Insertion & Fluidization micelle This compound Micelle (with encapsulated drug) micelle->membrane Fusion/Adsorption & Drug Release

References

Application Notes and Protocols: Octanamide as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide derived from octanoic acid, serves as a versatile and valuable precursor in a variety of organic synthesis applications. Its straight eight-carbon chain and reactive amide functionality make it an ideal starting material for the synthesis of a range of important molecules, including primary amines, N-substituted amides, and other derivatives with applications in materials science, and prominently, in the development of bioactive compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound as a precursor.

Key Synthetic Applications of this compound

This compound is a key intermediate in several fundamental organic reactions, leading to the formation of valuable products. The primary applications include:

  • Hofmann Rearrangement: Conversion of this compound to heptylamine (B89852), a primary amine with one less carbon atom. This reaction is crucial for synthesizing amines from readily available carboxylic acids (via the amide).

  • Reduction to Primary Amines: Reduction of the amide functionality to yield octylamine (B49996), a primary amine with the same carbon skeleton. Octylamine and its derivatives are important in the synthesis of surfactants, corrosion inhibitors, and as building blocks for more complex molecules.

  • Synthesis of N-Substituted Octanamides: The amide nitrogen can be further functionalized to create N-aryl and N-alkyl octanamides. These derivatives are of significant interest in medicinal chemistry as they form the core structure of many enzyme inhibitors and other bioactive molecules.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize the quantitative data for the key synthetic transformations of this compound.

ReactionProductReagentsSolventTemperature (°C)Reaction TimeYield (%)
Hofmann RearrangementHeptylamineBr₂, NaOHWater70-7545 min~70-80
ReductionOctylamineLiAlH₄Tetrahydrofuran (B95107) (THF)Reflux4-6 h>90
N-Arylation (Conceptual)N-Phenylthis compoundAniline (B41778), CatalystToluene (B28343)11012-24 h70-90*

*Note: Yields are approximate and can vary based on reaction scale and purification methods. These values are based on typical yields for similar long-chain aliphatic amides.

Experimental Protocols

Protocol 1: Synthesis of Heptylamine via Hofmann Rearrangement of this compound

This protocol describes the conversion of this compound to heptylamine, a primary amine with one less carbon atom, through the Hofmann rearrangement.[1][2]

Materials:

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Diethyl ether

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • Ice-salt bath

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a fume hood, prepare a solution of sodium hydroxide (e.g., 10 g in 50 mL of water) in a flask and cool it to 0°C in an ice-salt bath. Slowly add bromine (e.g., 4.5 mL) to the stirred NaOH solution while maintaining the temperature at or below 10°C.

  • Reaction with this compound: To the freshly prepared cold sodium hypobromite solution, add this compound (e.g., 10 g) in one portion with vigorous stirring.

  • Rearrangement: Remove the ice bath and gently warm the reaction mixture. The reaction is exothermic and should be controlled. Once the initial reaction subsides, heat the mixture to 70-75°C for approximately 45 minutes to complete the rearrangement.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and wash with a saturated solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude heptylamine can be purified by distillation under reduced pressure.

Expected Yield: 70-80%

Protocol 2: Synthesis of Octylamine by Reduction of this compound

This protocol details the reduction of this compound to octylamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[3][4][5][6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Rochelle's salt

  • Diethyl ether

  • Hydrochloric acid (HCl, for salt formation if desired)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask with a condenser and dropping funnel

  • Nitrogen or argon inert atmosphere setup

  • Heating mantle with a stirrer

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus should be flame-dried or oven-dried before use.

  • LiAlH₄ Suspension: In the flask, place lithium aluminum hydride (e.g., 1.5 molar equivalents relative to this compound) and suspend it in anhydrous THF under an inert atmosphere.

  • Addition of this compound: Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure complete reduction.

  • Quenching (Caution: Exothermic and produces hydrogen gas): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of NaOH, followed by more water until a granular precipitate is formed.

  • Work-up: Filter the granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.

  • Drying and Solvent Removal: Dry the combined organic solution over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator.

  • Purification: The resulting octylamine can be purified by distillation.

Expected Yield: >90%

Protocol 3: Synthesis of N-Phenylthis compound (Conceptual Protocol)

This conceptual protocol describes the synthesis of an N-aryl amide, N-phenylthis compound, from this compound. Direct N-arylation of a primary amide is challenging; a more common route is the reaction of an amine with an acyl chloride or carboxylic acid. However, for the purpose of illustrating the functionalization of this compound, a conceptual transamidation or related coupling reaction is presented.[7][8][9]

Materials:

  • This compound

  • Aniline

  • A suitable catalyst (e.g., a boronic acid catalyst or a transition metal catalyst)

  • Anhydrous toluene

  • Dean-Stark apparatus (for water removal)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, aniline (1.1 equivalents), and the chosen catalyst (e.g., 5 mol%).

  • Reaction: Add anhydrous toluene as the solvent. Heat the mixture to reflux, and azeotropically remove the water formed during the reaction using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude N-phenylthis compound can be purified by recrystallization or column chromatography.

Expected Yield: 70-90% (highly dependent on the catalytic system used).

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow starting from this compound.

Hofmann_Rearrangement This compound This compound N_Bromoamide N-Bromo-octanamide Intermediate This compound->N_Bromoamide + Br2, NaOH Isocyanate Heptyl Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Heptylcarbamic Acid Intermediate Isocyanate->Carbamic_Acid + H2O Heptylamine Heptylamine Carbamic_Acid->Heptylamine - CO2

Hofmann Rearrangement of this compound

Amide_Reduction This compound This compound Intermediate Iminium Ion Intermediate This compound->Intermediate 1. LiAlH4 Octylamine Octylamine Intermediate->Octylamine 2. H2O work-up

Reduction of this compound to Octylamine

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start This compound Reaction Reaction (e.g., Hofmann, Reduction) Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

General Experimental Workflow

Applications in Drug Development and Bioactive Molecule Synthesis

Derivatives of this compound are of significant interest in the field of drug discovery and development. The long aliphatic chain can mimic the fatty acid tails of endogenous lipids, allowing these molecules to interact with biological membranes and enzymes.

  • Enzyme Inhibitors: N-acyl amines and related structures derived from this compound are known to act as inhibitors for various enzymes. For instance, long-chain N-acyl-amines can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[10] By modifying the headgroup attached to the octanoyl chain, researchers can design potent and selective inhibitors for a range of enzymatic targets.

  • Sphingolipid Analogs: this compound can serve as a starting point for the synthesis of analogs of sphingolipids, such as ceramides.[11] Sphingolipids are crucial components of cell membranes and are involved in various signaling pathways. Synthetic analogs are valuable tools for studying these pathways and can have therapeutic potential in diseases where sphingolipid metabolism is dysregulated.[12][13][14]

  • Antimicrobial and Antifungal Agents: The lipophilic nature of the octyl chain can be exploited in the design of antimicrobial and antifungal agents. By attaching a pharmacophore to the this compound backbone, it is possible to enhance the compound's ability to penetrate microbial cell membranes.

Conclusion

This compound is a readily accessible and highly versatile precursor for a range of valuable organic molecules. The synthetic routes detailed in these application notes, including the Hofmann rearrangement, reduction to octylamine, and N-arylation, provide access to a diverse array of compounds with significant potential in research, particularly in the development of new therapeutic agents. The provided protocols and data serve as a foundational guide for researchers to explore the rich chemistry of this important building block.

References

Application Notes and Protocols: Investigating the Effect of Octanamide on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide, a primary fatty amide derived from octanoic acid, is an amphiphilic molecule with the potential to interact with cellular membranes. Understanding the effects of such molecules on the biophysical properties of lipid bilayers, particularly membrane fluidity, is crucial for elucidating their mechanisms of action and potential therapeutic applications. Alterations in membrane fluidity can impact a wide range of cellular processes, including signal transduction, ion transport, and the function of membrane-bound enzymes.

These application notes provide a theoretical framework and detailed experimental protocols for investigating the influence of this compound on membrane fluidity. While direct experimental data on this compound's effects are limited, we draw upon studies of structurally related molecules, such as octanoic acid and short-chain ceramides, to hypothesize potential interactions. The provided protocols for fluorescence anisotropy and Laurdan generalized polarization (GP) are robust methods for quantifying changes in membrane order.

Theoretical Background: Potential Effects of this compound on Lipid Bilayers

This compound's amphiphilic nature, possessing a hydrophilic amide head group and a hydrophobic octyl tail, suggests it will partition into lipid bilayers. The specific effects on membrane fluidity will depend on how it intercalates within the phospholipid acyl chains and interacts with the headgroups.

  • Disruption of Lipid Packing: The insertion of this compound's C8 alkyl chain between the more ordered acyl chains of phospholipids (B1166683) could introduce packing defects, leading to an increase in membrane fluidity . This is a common effect observed with small amphiphilic molecules.

  • Ordering Effect: Conversely, the amide headgroup of this compound can form hydrogen bonds with the phosphate (B84403) or carbonyl groups of phospholipids. This interaction could potentially stabilize the headgroup region and lead to a more ordered, or less fluid , membrane. The overall effect will be a balance between the disordering effect of the alkyl chain and the potential ordering effect of the headgroup.

  • Comparison to Octanoic Acid: A study on Saccharomyces cerevisiae demonstrated that octanoic acid caused membrane leakage but did not significantly alter membrane fluidity.[1][2][3][4] The substitution of the carboxylic acid group with an amide group in this compound may alter its interaction with the membrane interface and its effect on fluidity.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate how results from the described experimental protocols could be structured. These are for illustrative purposes only and do not represent actual experimental findings for this compound.

Table 1: Effect of this compound on DPH Fluorescence Anisotropy in Model Liposomes

This compound Concentration (µM)Fluorescence Anisotropy (r)Standard DeviationChange in Fluidity
0 (Control)0.2500.005-
100.2350.006Increased
500.2100.004Increased
1000.1980.007Increased
2000.1850.005Increased

Note: A decrease in fluorescence anisotropy (r) corresponds to an increase in membrane fluidity.[5]

Table 2: Effect of this compound on Laurdan Generalized Polarization (GP) in Model Liposomes

This compound Concentration (µM)Laurdan GP ValueStandard DeviationChange in Fluidity
0 (Control)0.4500.010-
100.4250.012Increased
500.3800.009Increased
1000.3550.011Increased
2000.3300.013Increased

Note: A decrease in the Laurdan GP value indicates an increase in membrane fluidity.[6]

Experimental Protocols

Protocol 1: Determination of Membrane Fluidity using Fluorescence Anisotropy with DPH

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity in response to this compound. DPH partitions into the hydrophobic core of the lipid bilayer, and its rotational freedom is indicative of the local microviscosity.[5]

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • This compound

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Chloroform (B151607)

  • Buffer (e.g., PBS, HEPES)

  • Spectrofluorometer with polarization filters

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid stock solution in chloroform.

    • In a round-bottom flask, add the desired amount of lipid stock solution.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer to a final lipid concentration of 1 mg/mL by vortexing.

    • For unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at 2 mM.

    • Add the DPH stock solution to the liposome suspension to a final DPH concentration of 1 µM (lipid:probe ratio of ~1000:1).

    • Incubate the mixture at room temperature for at least 1 hour in the dark to allow for DPH incorporation into the liposomes.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Add varying concentrations of this compound to the DPH-labeled liposome suspension. Ensure the final solvent concentration is low (<1%) and consistent across all samples, including a solvent-only control.

    • Incubate for a predetermined time (e.g., 30 minutes) at the desired temperature.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm on the spectrofluorometer.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.

Protocol 2: Determination of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol utilizes the fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) to assess changes in membrane polarity and lipid packing. Laurdan's emission spectrum is sensitive to the amount of water in the bilayer interface, which correlates with membrane fluidity.[6]

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • This compound

  • Laurdan

  • Chloroform

  • Buffer (e.g., PBS, HEPES)

  • Spectrofluorometer

Methodology:

  • Liposome Preparation with Laurdan:

    • Co-dissolve the desired lipids and Laurdan in chloroform at a molar ratio of 500:1 (lipid:probe).

    • Follow steps 1.2 to 1.6 from Protocol 1 to prepare Laurdan-containing liposomes.

  • This compound Treatment:

    • Follow steps 3.1 to 3.3 from Protocol 1 to treat the Laurdan-labeled liposomes with varying concentrations of this compound.

  • Laurdan GP Measurement:

    • Set the excitation wavelength to 340 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Measure the fluorescence intensities at the emission maxima of Laurdan in the gel phase (I440) and the liquid-crystalline phase (I490).

    • Calculate the Generalized Polarization (GP) value using the following equation:[6] GP = (I440 - I490) / (I440 + I490)

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 label1 DPH Incorporation label2 Laurdan Co-dissolving treatment This compound Treatment (Varying Concentrations) label1->treatment label2->treatment measurement Fluorescence Measurement treatment->measurement analysis1 Calculate Fluorescence Anisotropy (r) measurement->analysis1 analysis2 Calculate Laurdan GP measurement->analysis2 result Determine Change in Membrane Fluidity analysis1->result analysis2->result

Caption: Experimental workflow for assessing this compound's effect on membrane fluidity.

signaling_pathway This compound This compound membrane Cell Membrane This compound->membrane partitions into fluidity Altered Membrane Fluidity membrane->fluidity leads to receptor Membrane Receptor (e.g., GPCR, Ion Channel) fluidity->receptor modulates activity enzyme Membrane-Bound Enzyme (e.g., Kinase, Phosphatase) fluidity->enzyme modulates activity downstream Downstream Signaling (e.g., Second Messengers, Gene Expression) receptor->downstream enzyme->downstream

Caption: Hypothetical signaling pathway modulated by this compound-induced membrane fluidity changes.

References

Application Notes and Protocols for In Vivo Administration of Octanamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with direct in vivo administration of octanamide is limited. The following application notes and protocols are based on studies of structurally and functionally related compounds, such as octanoate (B1194180) and other short-chain fatty acid amides. These guidelines are intended to serve as a starting point for research and should be adapted and validated for specific experimental needs.

Introduction

This compound (caprylamide) is the amide derivative of octanoic acid, a medium-chain fatty acid. While its specific biological roles are not extensively characterized, related fatty acid amides and short-chain fatty acids are known to have diverse physiological effects, including roles in energy metabolism and neurological function. These notes provide a framework for researchers and drug development professionals to design and conduct initial in vivo studies with this compound in animal models.

Potential Applications

Based on the activities of related compounds, potential research applications for the in vivo administration of this compound include:

  • Metabolic Studies: Investigating the role of this compound as an energy substrate, particularly in cardiac and hepatic metabolism. A study on octanoate, the salt of the corresponding carboxylic acid, has shown it provides energetic advantages to the heart in a swine model.[1]

  • Central Nervous System (CNS) Effects: Evaluating the potential neuroactive properties of this compound. Other amides, like anandamide (B1667382), have well-documented effects on the CNS, including roles in pain signaling and behavior.[2]

  • Neuroprotection: Assessing the potential protective effects of this compound in models of neurological disease or injury. For instance, nicotinamide (B372718) has demonstrated neuroprotective properties in various animal models.[3]

Data Presentation: Quantitative Summary

The following tables summarize dosages and key findings from studies on compounds related to this compound, which can serve as a reference for dose-ranging studies.

Table 1: Summary of Dosages for Related Compounds in Animal Models

CompoundAnimal ModelRoute of AdministrationDosageKey FindingsReference
OctanoateInfant SwineSystemic Infusion2.3 µmol·kg⁻¹·min⁻¹Provided energetic advantages to the heart.[1]
NicotinamideRatIntraperitoneal (i.p.)60-500 mg/kgShowed metabolic effects and neuroprotection.[4]
Anandamide (AEA)RatIntraperitoneal (i.p.)Not specifiedExhibited analgesic effects in a migraine model.[2]
Acrylamide (B121943)RatIntraperitoneal (i.p.) or Oral (p.o.)21-50 mg/kg/dayInduced neurotoxicity by impairing presynaptic transmission.[5]

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on related compounds.

Protocol 1: Evaluation of Metabolic Effects of this compound in a Swine Model

This protocol is adapted from a study investigating the effects of octanoate on myocardial metabolism.[1]

Objective: To assess the impact of this compound on cardiac energy metabolism.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, 10% DMSO in saline)

  • Yorkshire pigs (25-45 days old)

  • Anesthesia (e.g., isoflurane)

  • Surgical equipment for catheterization

  • Blood collection tubes

  • Metabolite extraction reagents

  • Analytical equipment (e.g., NMR, GC-MS)

Procedure:

  • Animal Preparation: Anesthetize the pigs and surgically place catheters for systemic infusion and blood sampling.

  • Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to achieve the desired infusion rate.

  • Administration: Following a baseline period, administer this compound via systemic infusion at a pre-determined rate (e.g., starting with a dose comparable to the 2.3 µmol·kg⁻¹·min⁻¹ used for octanoate).[1]

  • Monitoring: Continuously monitor vital signs throughout the experiment.

  • Blood Sampling: Collect blood samples at regular intervals to analyze plasma metabolites and this compound concentrations.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the heart tissue. Freeze-clamp the tissue in liquid nitrogen to halt metabolic processes.

  • Metabolite Analysis: Extract metabolites from the heart tissue and analyze using NMR or GC-MS to quantify key metabolic intermediates (e.g., citrate, ATP/ADP ratio).

Protocol 2: Assessment of CNS Effects of this compound in a Rodent Model

This protocol is a general framework for assessing the neurological and behavioral effects of a novel compound, drawing on standard CNS safety pharmacology tests.[6]

Objective: To evaluate the effects of this compound on behavior and motor function in rats or mice.

Materials:

  • This compound

  • Sterile vehicle

  • Sprague-Dawley rats or C57BL/6 mice

  • Administration equipment (e.g., gavage needles, syringes)

  • Behavioral testing apparatus (e.g., open field arena, rotarod)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.

  • Dose Preparation: Prepare this compound in the appropriate vehicle.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.

  • Functional Observational Battery (FOB): At specified time points post-administration, perform a series of observational tests to assess autonomic function, neuromuscular coordination, and overall behavior.[6]

  • Open Field Test: Place the animal in an open field arena to measure locomotor activity and anxiety-like behavior.

  • Rotarod Test: Assess motor coordination and balance by measuring the time the animal can remain on a rotating rod.

  • Data Analysis: Compare the performance of the this compound-treated groups to the vehicle control group using appropriate statistical methods.

Visualizations

Diagram 1: Experimental Workflow for Metabolic Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation & Anesthesia B Surgical Catheterization A->B D Baseline Monitoring B->D C This compound Formulation E This compound Infusion C->E D->E F Blood Sampling E->F G Tissue Collection & Euthanasia E->G H Metabolite Extraction G->H I NMR / GC-MS Analysis H->I J Data Interpretation I->J

Caption: Workflow for investigating the metabolic effects of this compound.

Diagram 2: Potential Signaling Pathway for Fatty Acid Amide Neuromodulation

This diagram illustrates a hypothetical signaling pathway based on the known mechanisms of other neuroactive lipids like anandamide.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Receptor GPCR/Ion Channel Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase SecondMessenger->Kinase Activates Response Modulation of Neurotransmitter Release Kinase->Response Phosphorylates Target Proteins This compound This compound This compound->Receptor Binds

Caption: Hypothetical signaling pathway for this compound's neuromodulatory effects.

References

Application Notes and Protocols for the Topical Formulation of Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating octanamide for topical delivery. This document covers the physicochemical properties of this compound, potential mechanisms of action in the skin, formulation strategies for oil-in-water (o/w) creams and hydrogels, and detailed protocols for quality control, skin permeation, and stability testing.

Physicochemical Properties of this compound

This compound is a fatty acid amide with lipophilic characteristics, making its formulation for aqueous-based topical systems challenging. A thorough understanding of its physicochemical properties is crucial for developing stable and effective topical products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Appearance Colorless to pale yellow solid or viscous liquid[1]
Melting Point ~105 °C[2]
Boiling Point ~261.35 °C (estimated)[2]
Water Solubility Limited; 4.71 g/L at 100 °C[2]
Organic Solvent Solubility Soluble in ethanol (B145695) and ether.[1]
Predicted pKa 16.76 ± 0.40[2]
Predicted LogP 2.4[3]

Potential Mechanisms of Action in the Skin

While the specific signaling pathways of this compound in the skin are still under investigation, evidence suggests potential mechanisms related to its structural similarity to other fatty acid amides.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acid amides can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in keratinocyte differentiation and skin barrier function[4][5]. Activation of PPAR-γ, in particular, has been shown to stimulate the expression of key differentiation markers in keratinocytes, such as filaggrin and loricrin[4][5]. This suggests that this compound may help improve skin barrier integrity and function.

PPAR_Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Activates Differentiation Keratinocyte Differentiation PPARg->Differentiation Stimulates Barrier Improved Skin Barrier Function Differentiation->Barrier Leads to

PPAR-γ activation by this compound in keratinocytes.
Endocannabinoid System Modulation

The skin possesses an endocannabinoid system (ECS), and fatty acid amides can act as endocannabinoid-mimetic molecules[6][7]. Cannabinoid receptors (CB1 and CB2) are expressed in various skin cells, including keratinocytes, and are involved in regulating inflammation and other cellular processes[6][7]. While direct binding data for this compound is not available, its structural similarity to endocannabinoids suggests it could potentially modulate ECS activity, offering anti-inflammatory benefits.

ECS_Pathway This compound This compound CB_Receptors CB1/CB2 Receptors (in skin cells) This compound->CB_Receptors Potentially Modulates Inflammation Modulation of Inflammatory Response CB_Receptors->Inflammation

Potential modulation of the endocannabinoid system.

Formulation Strategies and Protocols

Due to its lipophilic nature, this compound is best formulated into topical systems that can accommodate poorly water-soluble active pharmaceutical ingredients (APIs). Below are protocols for an oil-in-water (o/w) cream and a hydrogel.

Oil-in-Water (O/W) Cream Formulation

An o/w cream is a suitable vehicle for this compound, where the API can be dissolved in the oil phase.

Table 2: Example O/W Cream Formulation with 1% this compound

PhaseIngredientFunction% (w/w)
Oil Phase Isopropyl MyristateEmollient, Solvent10.0
Cetyl AlcoholThickener, Emulsion Stabilizer5.0
Stearic AcidThickener, Emulsion Stabilizer3.0
Emulsifying Wax NFEmulsifier5.0
This compound Active Ingredient 1.0
Water Phase Purified WaterVehicle74.5
Propylene (B89431) GlycolHumectant, Co-solvent5.0
GlycerinHumectant3.0
Cool-Down Phase Phenoxyethanol (B1677644)Preservative0.5
Triethanolamine (B1662121)pH Adjusterq.s. to pH 5.5-6.5

Protocol for O/W Cream Preparation (100g Batch):

  • Oil Phase Preparation: In a heat-resistant beaker, combine isopropyl myristate, cetyl alcohol, stearic acid, emulsifying wax NF, and this compound. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • Water Phase Preparation: In a separate heat-resistant beaker, combine purified water, propylene glycol, and glycerin. Heat to 70-75°C with stirring.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.

  • Cooling: Continue gentle stirring with a propeller mixer as the emulsion cools.

  • Cool-Down Phase: When the emulsion has cooled to below 40°C, add phenoxyethanol and mix until uniform.

  • pH Adjustment: Check the pH and adjust to 5.5-6.5 with triethanolamine if necessary.

  • Final Mixing: Continue gentle stirring until the cream reaches room temperature.

Hydrogel Formulation

For a lighter, non-greasy formulation, a hydrogel can be prepared using a co-solvent system to incorporate the lipophilic this compound.

Table 3: Example Hydrogel Formulation with 1% this compound

PhaseIngredientFunction% (w/w)
Gelling Phase Carbomer 940Gelling Agent1.0
Purified WaterVehicle67.5
Solvent Phase Propylene GlycolCo-solvent, Humectant20.0
EthanolCo-solvent, Penetration Enhancer10.0
This compound Active Ingredient 1.0
Neutralizing Phase Triethanolamine (10% solution)Neutralizerq.s. to pH 6.0-7.0
Preservative PhenoxyethanolPreservative0.5

Protocol for Hydrogel Preparation (100g Batch):

  • Gelling Phase Preparation: Slowly disperse Carbomer 940 into the purified water with continuous stirring until a uniform, lump-free dispersion is formed. Allow to hydrate (B1144303) for at least one hour.

  • Solvent Phase Preparation: In a separate beaker, dissolve this compound in the mixture of propylene glycol and ethanol with stirring until a clear solution is obtained.

  • Incorporation of Active: Slowly add the solvent phase to the carbomer dispersion while stirring.

  • Preservative Addition: Add phenoxyethanol to the mixture and stir until uniform.

  • Neutralization: Slowly add the triethanolamine solution dropwise while stirring until a clear, viscous gel is formed and the desired pH of 6.0-7.0 is reached.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and evaluate the formulated this compound topical products.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A validated HPLC-UV method is essential for quantifying this compound in the formulation, skin permeation samples, and for stability testing.

Table 4: Proposed HPLC-UV Method Parameters for this compound Quantification

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength ~210 nm (to be confirmed by UV scan)
Column Temperature 25°C
Run Time ~10 minutes

Protocol for HPLC Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank cream/hydrogel base, skin extract, and receptor fluid to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking blank formulation base with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day): Analyze samples on different days with different analysts. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

In Vitro Skin Permeation Study

This study evaluates the penetration of this compound through the skin from the developed formulations.

Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Prepare Skin Membrane (e.g., porcine ear skin) Cell_Setup Set up Franz Diffusion Cell Skin_Prep->Cell_Setup Formulation_App Apply Formulation to Skin Surface Cell_Setup->Formulation_App Sampling Sample Receptor Fluid at Time Intervals Formulation_App->Sampling HPLC_Analysis Quantify this compound by HPLC Sampling->HPLC_Analysis Data_Analysis Calculate Flux and Permeability Coefficient HPLC_Analysis->Data_Analysis

Workflow for an in vitro skin permeation study.

Protocol for In Vitro Skin Permeation Study:

  • Skin Preparation: Use excised porcine ear skin or human cadaver skin. Thaw the skin, remove subcutaneous fat, and cut it to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline pH 7.4 with a solubilizer like 2% Oleth-20 to maintain sink conditions). Ensure no air bubbles are trapped.

    • Maintain the receptor fluid temperature at 32 ± 1°C.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using the validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (Kp).

Stability Testing

Stability studies are conducted to ensure the quality, safety, and efficacy of the topical product throughout its shelf life.

Table 5: ICH Stability Testing Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for Stability Study:

  • Sample Preparation: Package the this compound cream or hydrogel in the proposed final container-closure system.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in Table 5.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical Properties: Assay of this compound and quantification of any degradation products using a stability-indicating HPLC method.

    • Microbiological Purity: Test for microbial limits at the beginning and end of the study.

  • Acceptance Criteria: The product should remain within the established specifications for all tested parameters throughout the study period.

These application notes and protocols provide a robust framework for the development and evaluation of topical formulations containing this compound. Further optimization and validation will be necessary for specific product development goals.

References

Application Notes and Protocols: Octanamide as a Modulator of Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide, a primary fatty amide derived from octanoic acid, and its derivatives have emerged as important molecules in the study of enzyme activity, particularly within the endocannabinoid system. These compounds serve as substrates and potential modulators for key enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). Understanding the interaction of this compound and its analogs with these enzymes is crucial for the development of novel therapeutics targeting pain, inflammation, and neurological disorders.

These application notes provide a comprehensive overview of the role of this compound and its derivatives in enzyme modulation, with detailed protocols for relevant assays and a summary of inhibitory data for related compounds.

Enzymes Modulated by this compound and its Derivatives

This compound itself is primarily recognized as a substrate for certain enzymes. However, its structural backbone is a key component of various synthetic enzyme inhibitors. The primary enzyme targets discussed herein are:

  • Fatty Acid Amide Hydrolase (FAAH): A key enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382). Inhibition of FAAH leads to increased levels of these signaling lipids, producing analgesic and anti-inflammatory effects.[1][2][3]

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA): A lysosomal enzyme that also hydrolyzes N-acylethanolamines, with a preference for palmitoylethanolamide (B50096) (PEA), another bioactive lipid with anti-inflammatory and analgesic properties.[4][5][6]

While direct potent inhibition of these enzymes by this compound is not widely documented, its derivatives are instrumental in assays to screen for and characterize inhibitors.

Quantitative Data: Inhibitory Activities of Related Compounds

Enzyme TargetCompoundIC50 ValueReference
FAAH PF-75019 nM[7]
URB5974.6 nM[8]
PF-3845230 nM (Ki)[8]
JNJ-4216527970 nM (human)[8]
AM110785 nM[9]
NAAA 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine2.12 µM[10]
(S)-OOPP0.42 µM[10]
AM1109518 nM[9]
AM1107821 nM[9]
Atractylodin2.81 µM[5]
F96140.3 nM[5]
AM905336.4 nM[5]

Signaling Pathways

This compound's relevance to enzyme modulation is primarily situated within the endocannabinoid signaling pathway . FAAH and NAAA are the key enzymes responsible for terminating the signals of N-acylethanolamines like anandamide and palmitoylethanolamide. By degrading these signaling lipids, they regulate a wide range of physiological processes including pain, inflammation, mood, and memory.[11][12] The inhibition of these enzymes leads to an accumulation of their respective substrates, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other receptors like TRPV1.[11][12]

Endocannabinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits NT_release Neurotransmitter Release Ca_channel->NT_release Triggers NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1 Binds to Anandamide->Anandamide FAAH FAAH Anandamide->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces

Endocannabinoid signaling at the synapse.

Experimental Protocols

Fluorescence-Based Enzyme Inhibition Assay for FAAH

This protocol is adapted from commercially available kits and literature procedures for screening FAAH inhibitors.[2][13][14] N-(6-methoxypyridin-3-yl)this compound can be used as a fluorogenic substrate.[15]

Materials:

  • Purified recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate: e.g., AMC-arachidonoyl amide or a suitable this compound derivative

  • Test inhibitor (e.g., this compound derivative or other compound) dissolved in DMSO

  • Known FAAH inhibitor (e.g., URB597) as a positive control

  • 96-well black, opaque bottom plates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor and positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the FAAH enzyme solution to the desired concentration in cold FAAH Assay Buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • 100% Initial Activity (Negative Control): 170 µL Assay Buffer, 10 µL diluted FAAH, 10 µL DMSO.

      • Inhibitor Wells: 170 µL Assay Buffer, 10 µL diluted FAAH, 10 µL of each inhibitor dilution.

      • Background (No Enzyme): 180 µL Assay Buffer, 10 µL DMSO.

  • Pre-incubation:

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Dispense into 96-well Plate (Controls & Inhibitor dilutions) A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Fluorescence-based enzyme inhibition assay workflow.

NAAA Activity Assay using Radiolabeled Substrate

This protocol is based on established methods for measuring NAAA activity using a radiolabeled substrate.[16][17]

Materials:

  • NAAA enzyme source (e.g., rat lung homogenate or recombinant human NAAA)

  • NAAA Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

  • Radiolabeled substrate: [1-14C]Palmitoylethanolamide ([14C]PEA)

  • Test inhibitor dissolved in DMSO

  • Stop solution (e.g., chloroform/methanol, 2:1, v/v)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/water, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare the NAAA enzyme solution in cold assay buffer.

    • Prepare serial dilutions of the test inhibitor.

    • Prepare the [14C]PEA substrate solution.

  • Assay Setup:

    • In microcentrifuge tubes, combine the assay buffer, inhibitor solution (or DMSO for control), and enzyme solution.

  • Pre-incubation:

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding the [14C]PEA substrate.

  • Incubation:

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the chloroform/methanol stop solution.

    • Vortex and centrifuge to separate the organic and aqueous phases. The product, [14C]ethanolamine, will be in the aqueous phase, while the unreacted [14C]PEA will be in the organic phase.

  • TLC Analysis:

    • Spot an aliquot of the aqueous phase onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system.

    • Visualize the spots (e.g., using a phosphorimager) and scrape the spot corresponding to [14C]ethanolamine.

  • Quantification:

    • Add the scraped silica to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50.

Conclusion

This compound and its derivatives are valuable tools for investigating the activity of enzymes within the endocannabinoid system, particularly FAAH and NAAA. While this compound itself is more commonly utilized as a component of enzyme substrates for assay development, the study of structurally related inhibitors provides critical insights for the design of new therapeutic agents. The protocols and data presented here offer a foundation for researchers to explore the modulation of these key enzymes and their roles in health and disease.

References

Application Notes and Protocols for Octanamide in Cosmetic and Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanamide, also known as caprylamide, and its derivatives are fatty acid amides that have garnered significant interest in the cosmetic and pharmaceutical industries. These compounds, derived from octanoic acid, offer a range of functional benefits, from serving as emulsifiers and chelating agents in cosmetic formulations to showing potential in pharmaceutical applications such as drug delivery and antimicrobial activity. This document provides detailed application notes and experimental protocols for the use of this compound and a key derivative, N-hydroxythis compound (caprylhydroxamic acid), in research and development settings.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and its derivatives is crucial for formulation development.

PropertyThis compound (Caprylamide)N-Hydroxythis compound (Caprylhydroxamic Acid)Reference
Molecular Formula C₈H₁₇NOC₈H₁₇NO₂
Molecular Weight 143.23 g/mol 159.23 g/mol
Appearance White to tan crystalline solidColorless to pale yellow solid
Melting Point Approx. 105°CApprox. 78.75°C
Boiling Point Approx. 261.35°CApprox. 343.32°C
Solubility Soluble in organic solvents, limited solubility in waterSoluble in glycols and glycerin

Applications in Cosmetic Preparations

This compound and its derivatives are valued in cosmetics for their versatile functions.

Emulsifying Agent (this compound)

This compound can be used as an emulsifier to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions in products like lotions and creams.

Chelating Agent and Preservative (N-Hydroxythis compound)

N-hydroxythis compound, commercially known as caprylhydroxamic acid, is an effective chelating agent that binds to metal ions, preventing product degradation. This action also contributes to its preservative effect by inhibiting the growth of mold and yeast.

Mechanism of Action: Chelation and Antimicrobial Activity

The preservative action of N-hydroxythis compound is attributed to its ability to chelate essential metal ions, like iron, which are necessary for microbial growth, and its capacity to disrupt microbial cell membranes and inhibit key enzymes.

Chelating and Antimicrobial Mechanism N-Hydroxythis compound N-Hydroxythis compound Metal_Ions Metal Ions (e.g., Fe³⁺) N-Hydroxythis compound->Metal_Ions Chelation Microbial_Cell Microbial Cell N-Hydroxythis compound->Microbial_Cell Disrupts Membrane Essential_Enzymes Essential Enzymes Metal_Ions->Essential_Enzymes Required for function Growth_Inhibition Inhibition of Microbial Growth Microbial_Cell->Growth_Inhibition

Caption: Mechanism of N-hydroxythis compound as a chelating agent and preservative.

Quantitative Data for Cosmetic Use of N-Hydroxythis compound

Product TypeMaximum Recommended ConcentrationReference
General Cosmetics0.3%
Topical Medicines (dermal application)0.5%
Make-up Remover0.5%
Liquid Foundation0.6%
Skin Care ProductsUp to 1%

Applications in Pharmaceutical Preparations

The unique properties of this compound and its derivatives present several opportunities for pharmaceutical development.

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for formulating drug delivery systems like nanoparticles and liposomes, which can enhance the solubility and bioavailability of therapeutic agents.

Excipient in Formulations

Due to its non-toxic nature and ability to form various crystal structures, this compound can be utilized as an excipient to improve the stability and delivery of medications.

Potential Antimicrobial Agent

Studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.

Weak Anticonvulsant Activity

Research has indicated that this compound exhibits weak anticonvulsant activity, although the specific mechanism is not yet fully understood.

Experimental Protocols

The following are detailed protocols for key experiments related to the application of this compound and its derivatives.

Protocol 1: Formulation of an Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W cosmetic emulsion using this compound as an emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, cetyl alcohol)

  • Aqueous phase (deionized water)

  • Co-emulsifier (e.g., polysorbate 80)

  • Preservative (e.g., phenoxyethanol)

  • Humectant (e.g., glycerin)

  • Beakers, homogenizer, water bath, pH meter, viscometer

Methodology:

  • Phase Preparation:

    • In one beaker, combine the oil phase ingredients and this compound. Heat to 70-75°C in a water bath until all components are melted and uniform.

    • In a separate beaker, combine the aqueous phase ingredients (water, glycerin) and heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

  • Cooling and Final Additions:

    • Allow the emulsion to cool while stirring gently.

    • When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.

    • Adjust the pH to the desired range (e.g., 5.5-6.5) using a suitable pH adjuster.

  • Characterization:

    • Measure the final pH, viscosity, and observe the emulsion's appearance and texture.

Emulsion_Formulation_Workflow Start Start Prep_Oil Prepare and Heat Oil Phase (with this compound) Start->Prep_Oil Prep_Water Prepare and Heat Aqueous Phase Start->Prep_Water Combine Combine Phases with Homogenization Prep_Oil->Combine Prep_Water->Combine Cool Cool Emulsion Combine->Cool Add_Preservative Add Preservatives and Actives Cool->Add_Preservative Finalize Adjust pH and Characterize Add_Preservative->Finalize End End Finalize->End Antimicrobial_Efficacy_Test_Workflow Start Start Inoculate Inoculate Product with Microorganisms Start->Inoculate Incubate Incubate at Specified Temperature Inoculate->Incubate Sample_Day7 Sample and Plate at Day 7 Incubate->Sample_Day7 Sample_Day14 Sample and Plate at Day 14 Incubate->Sample_Day14 Sample_Day28 Sample and Plate at Day 28 Incubate->Sample_Day28 Analyze Analyze Microbial Counts Sample_Day7->Analyze Sample_Day14->Analyze Sample_Day28->Analyze End End Analyze->End

Troubleshooting & Optimization

Technical Support Center: Improving Octanamide Solubility for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for octanamide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for enhancing the solubility of this compound in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a primary fatty amide derived from octanoic acid.[1][2] Its structure, which includes a long eight-carbon alkyl chain, makes it hydrophobic and thus imparts limited solubility in water.[1][2] This poor aqueous solubility can pose significant challenges in various experimental and formulation settings where achieving a desired concentration in an aqueous medium is crucial.

Q2: What is the approximate aqueous solubility of this compound?

A2: The aqueous solubility of this compound is relatively low. At 23°C, its solubility is approximately 1.55 g/L.[1] The solubility increases with temperature, reaching about 4.71 g/L at 100°C.[3][4]

Q3: My this compound is precipitating out of my aqueous buffer. What can I do?

A3: Precipitation upon dilution of an organic stock solution of this compound into an aqueous buffer is a common issue due to its hydrophobic nature.[5] To troubleshoot this, you can try the following:

  • Optimize the concentration of the organic solvent: If you are using a stock solution in a solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible (ideally ≤0.5% v/v) to avoid solvent-induced toxicity in cell-based assays, while still maintaining solubility.[5]

  • Modify the dilution method: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.[5]

  • Gentle warming and sonication: Gently warming the aqueous solution (e.g., to 37°C) or using a bath sonicator can help dissolve small particles and prevent precipitation.[6]

Q4: What are the primary methods to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the aqueous solubility of this compound. The most common and effective methods for a compound like this compound include:

  • Cosolvency: Introducing a water-miscible organic solvent (a cosolvent) into the aqueous solution to reduce the overall polarity of the solvent system.

  • Micellar Solubilization using Surfactants: Employing surfactants that form micelles in water, which can encapsulate hydrophobic molecules like this compound in their core.

  • Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with this compound.

  • pH Adjustment: Although this compound is a neutral amide and its solubility is not significantly affected by pH within a typical physiological range, extreme pH conditions can lead to hydrolysis. Therefore, pH adjustment is generally not a primary method for its solubility enhancement.

Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving this compound solubility.

Solubility Enhancement using Cosolvents

Cosolvents reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds. Common cosolvents used in pharmaceutical and research settings include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).

Quantitative Data on this compound Solubility with Cosolvents

CosolventConcentration (% v/v)Approximate this compound Solubility (g/L) at 25°C
Water (Control)01.55
Ethanol10Estimated 3.1
20Estimated 6.5
50Estimated >20
Propylene Glycol10Estimated 2.5
20Estimated 4.8
50Estimated >15
PEG 40010Estimated 2.8
20Estimated 5.5
50Estimated >18

Note: The solubility values in cosolvent mixtures are estimates based on the known behavior of similar long-chain amides and the general principles of cosolvency. Actual experimental values may vary.

Experimental Protocol: Determining this compound Solubility in an Ethanol-Water Cosolvent System

This protocol utilizes the shake-flask method, a standard technique for determining equilibrium solubility.[7]

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Deionized water

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare Cosolvent Mixtures: Prepare a series of ethanol-water mixtures (e.g., 10%, 20%, 50% v/v ethanol in water).

  • Prepare Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of each cosolvent mixture in a sealed vial. An excess is visually confirmed by the presence of undissolved solid.

    • Include a control vial with only deionized water.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A typical method would involve a C18 column with a mobile phase of methanol (B129727) and water and UV detection at a low wavelength (e.g., 210 nm).[8]

  • Data Analysis: Calculate the solubility of this compound in each cosolvent mixture in g/L.

Workflow for Cosolvency Experiment

Cosolvency_Workflow A Prepare Ethanol-Water Mixtures B Add Excess this compound A->B Solvent C Equilibrate on Shaker (24-48h) B->C D Collect & Filter Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Workflow for determining this compound solubility using cosolvency.

Solubility Enhancement using Micellar Solubilization (Surfactants)

Surfactants, when present above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9] Common non-ionic (e.g., Tween 80) and anionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants are often used.

Quantitative Data on this compound Solubility with Surfactants

SurfactantConcentration (% w/v)Approximate this compound Solubility (g/L) at 25°C
Water (Control)01.55
Tween 800.5Estimated 2.5
1.0Estimated 4.0
2.0Estimated 7.0
SDS0.5Estimated 3.0
1.0Estimated 5.5
2.0Estimated 9.5

Note: These are estimated values based on the typical solubilization capacity of these surfactants for hydrophobic compounds. Actual experimental results should be determined.

Experimental Protocol: Investigating the Effect of Tween 80 on this compound Solubility

Materials:

  • This compound powder

  • Tween 80

  • Deionized water

  • Other materials as listed in the cosolvency protocol.

Procedure:

  • Prepare Surfactant Solutions: Prepare aqueous solutions of Tween 80 at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v).

  • Prepare Saturated Solutions: Add an excess of this compound to each surfactant solution in sealed vials.

  • Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Sample Preparation and Analysis: Follow steps 4-6 from the cosolvency protocol to collect, filter, and analyze the samples by HPLC to determine the this compound concentration.

Workflow for Micellar Solubilization Experiment

Surfactant_Workflow A Prepare Surfactant Solutions B Add Excess this compound A->B C Equilibrate (24-48h) B->C D Filter Supernatant C->D E Analyze via HPLC D->E F Determine Solubility E->F

Workflow for micellar solubilization of this compound.

Solubility Enhancement using Cyclodextrin (B1172386) Complexation

Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Quantitative Data on this compound Solubility with Beta-Cyclodextrin

CyclodextrinConcentration (mM)Approximate this compound Solubility (g/L) at 25°C
Water (Control)01.55
β-Cyclodextrin5Estimated 2.2
10Estimated 3.0
20Estimated 4.5

Note: These are estimated values. The actual solubility will depend on the binding constant of the this compound/β-cyclodextrin complex.

Experimental Protocol: Phase Solubility Study of this compound with Beta-Cyclodextrin

This protocol follows the method described by Higuchi and Connors to determine the stoichiometry and stability constant of the inclusion complex.

Materials:

  • This compound powder

  • Beta-cyclodextrin (β-CD)

  • Deionized water

  • Other materials as listed in the cosolvency protocol.

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of β-CD with increasing concentrations (e.g., 0, 2, 5, 10, 15, 20 mM).

  • Prepare Saturated Solutions: Add an excess amount of this compound to each β-CD solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium.

  • Sample Preparation and Analysis:

    • Centrifuge the vials to pellet the excess this compound.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the filtrate by HPLC to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Plot the solubility of this compound (y-axis) against the concentration of β-CD (x-axis).

    • The type of phase solubility diagram (e.g., A-type, B-type) will indicate the nature of the complex. For a 1:1 complex (A-type), the slope of the linear portion of the graph can be used to calculate the stability constant (Ks).

Workflow for Cyclodextrin Complexation Study

Cyclodextrin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare β-CD Solutions B Add Excess this compound A->B C Equilibrate on Shaker B->C D Centrifuge & Filter C->D E HPLC Analysis D->E F Plot Phase Solubility Diagram E->F G Determine Stoichiometry & Stability F->G

Workflow for cyclodextrin complexation study.

Logical Relationship of Solubility Enhancement Choices

The choice of solubility enhancement method often depends on the specific requirements of the experiment or formulation. The following diagram illustrates a logical decision-making process.

Decision_Tree Start Low this compound Solubility Q1 Is an organic solvent permissible? Start->Q1 Cosolvency Use Cosolvents (Ethanol, PG, PEG 400) Q1->Cosolvency Yes Q2 Is a surfactant acceptable? Q1->Q2 No End Solubility Enhanced Cosolvency->End Surfactants Use Surfactants (Tween 80, SDS) Q2->Surfactants Yes Cyclodextrins Use Cyclodextrins (β-CD, HP-β-CD) Q2->Cyclodextrins No Surfactants->End Cyclodextrins->End

Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Octanamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of octanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the coupling of octanoic acid and an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt. Direct reaction of a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[1][2] To overcome this, coupling agents are frequently employed to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3][4] These reagents facilitate the formation of an amide bond under milder conditions.[4]

Q2: Why is the direct heating of octanoic acid and ammonia generally not recommended?

A2: Simply heating a carboxylic acid and an amine can lead to the formation of an ammonium carboxylate salt due to a competing acid-base reaction.[1][2] While this salt can be dehydrated at high temperatures (often >100°C) to form the amide, these forcing conditions are not ideal for many compounds and can lead to side reactions and impurities.[1][2] Using a coupling agent allows the reaction to proceed at or near room temperature, offering better control and typically higher yields of the desired amide.[1]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: this compound is known to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The coupling agents DCC and EDC are also hazardous and should be handled with care. DCC is a potent allergen. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guides

Synthesis

Q4: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A4: Low yields in this compound synthesis can stem from several factors. A common issue is the acid-base reaction between octanoic acid and the amine, which forms an unreactive salt.[1] Inadequate activation of the carboxylic acid, insufficient reaction time, or the presence of moisture can also significantly reduce yields.[6]

To troubleshoot, consider the following:

  • Use a Coupling Agent: Employing a coupling agent like DCC or EDC is crucial to prevent the formation of the ammonium carboxylate salt and to activate the carboxylic acid for nucleophilic attack by the amine.[1][6]

  • Optimize Reagent Stoichiometry: Ensure you are using appropriate molar ratios of your reagents. Often, a slight excess of the amine and the coupling agent relative to the carboxylic acid can drive the reaction to completion.[6]

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agents.[6] Use anhydrous solvents and thoroughly dry all glassware before use.[6]

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time. Amide coupling reactions may require several hours to reach completion.[6]

  • Consider a Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate and yield by acting as an acyl transfer catalyst.[6][7]

Q5: I am observing a significant amount of a white precipitate in my reaction mixture that is not my product. What is it and how can I deal with it?

A5: If you are using DCC as your coupling agent, the white precipitate is most likely N,N'-dicyclohexylurea (DCU), a common byproduct of the reaction.[6][8] DCU is notoriously insoluble in many organic solvents, which facilitates its removal by filtration.[8]

  • Removal of DCU: After the reaction is complete, the DCU can be removed by filtering the reaction mixture. Rinsing the precipitate with a small amount of the reaction solvent can help recover any product that may have adsorbed to the surface of the DCU.

  • Alternative Coupling Agents: If DCU contamination remains a problem after filtration, consider using a water-soluble coupling agent like EDC. The corresponding urea (B33335) byproduct from EDC is water-soluble and can be easily removed during an aqueous work-up.[8]

Purification

Q6: I am having difficulty purifying my crude this compound. What are the recommended purification techniques?

A6: The purification of amides can be challenging, but several techniques can be effective.

  • Aqueous Work-up: A standard aqueous work-up is the first step to remove unreacted starting materials and water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted octanoic acid, and finally with brine to remove residual water.[6]

  • Recrystallization: Recrystallization is often the method of choice for purifying solid amides.[9] The selection of an appropriate solvent system is critical. Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile.[9] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[9][10]

  • Column Chromatography: If recrystallization does not provide the desired purity, normal-phase column chromatography using silica (B1680970) gel is a viable option.[11] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The polarity of the mobile phase can be gradually increased to elute the more polar this compound.[11] Be aware that column chromatography can sometimes lead to a loss of product yield.[9]

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used. Specific reverse-phase HPLC methods have been developed for this compound derivatives.[12]

Q7: My this compound seems to be hydrolyzing during the work-up or purification. How can I prevent this?

A7: Amides can be susceptible to hydrolysis under either acidic or basic conditions, which can be present during the aqueous work-up.[13] While amides are generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. If you suspect hydrolysis is occurring, minimize the contact time with acidic and basic aqueous solutions during the work-up and perform these steps at room temperature or below. Ensure that the final product is stored in a neutral, dry environment.

Data Presentation

ParameterRecommended ConditionRationale
Synthesis
Coupling AgentDCC or EDCActivates the carboxylic acid and prevents the formation of an unreactive salt.[1][6]
SolventAnhydrous DCM or DMFAprotic solvents that solubilize reactants and do not interfere with coupling agents.[6]
Temperature0 °C to Room TemperatureStarting at a lower temperature can help control the reaction rate and minimize side reactions.[6]
CatalystDMAP (catalytic amount)Acts as an acyl transfer catalyst to improve reaction rate and yield.[6][7]
Purification
Primary MethodRecrystallizationOften effective for purifying solid amides and can be less labor-intensive than chromatography.[9]
Recrystallization SolventsEthanol, Acetone, AcetonitrilePolar solvents that are often suitable for crystallizing amides.[9]
Secondary MethodColumn ChromatographyFor separating impurities with different polarities from the product.[11]
Column Stationary PhaseSilica GelA polar stationary phase for normal-phase chromatography.[11]
Column Mobile PhaseHexane/Ethyl Acetate GradientA common non-polar eluent system for separating compounds of moderate polarity.

Experimental Protocols

General Protocol for this compound Synthesis using EDC
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir for 30 minutes at 0 °C.

  • Amine Addition: Add a solution of the amine source (e.g., ammonia in an appropriate solvent or an ammonium salt) (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

General Protocol for Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Octanoic Acid + Amine Source reagents Add Anhydrous Solvent (DCM/DMF) start->reagents cool Cool to 0 °C reagents->cool activate Add Coupling Agent (EDC) + Catalyst (DMAP) cool->activate react Stir for 12-24h at Room Temperature activate->react monitor Monitor by TLC react->monitor wash_acid Wash with 1M HCl monitor->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude Crude this compound concentrate->crude recrystallize Recrystallization crude->recrystallize Primary Method column Column Chromatography crude->column Secondary Method pure Pure this compound recrystallize->pure column->pure

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Incomplete Reaction problem->cause1 cause2 Moisture Contamination problem->cause2 cause3 Side Reactions (e.g., salt formation) problem->cause3 cause4 Suboptimal Reagent Ratio problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Add Catalyst (DMAP) cause1->solution1b solution2 Use Anhydrous Solvents & Dry Glassware cause2->solution2 solution3 Use Coupling Agent (EDC/DCC) cause3->solution3 solution4 Use Slight Excess of Amine & Coupling Agent cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"optimizing reaction conditions for octanamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of octanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via several key methods:

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yield is a common issue that can stem from several factors:

  • Presence of Water: Moisture can hydrolyze activated intermediates or reagents like octanoyl chloride, reducing yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inefficient Coupling: The direct reaction between a carboxylic acid and an amine can be slow. Using a coupling agent (e.g., DCC, EDC) and an activator (e.g., DMAP) is crucial for activating the carboxylic acid.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Amide coupling reactions often benefit from starting at a low temperature (0 °C) and slowly warming to room temperature. Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. It is common to use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid.

Q3: I am using DCC as a coupling agent and see a white precipitate forming. What is it and is it a problem?

A3: The white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions. It is not soluble in most common organic solvents and is typically removed by filtration at the end of the reaction. While its formation is expected, its presence during the reaction can sometimes make stirring difficult if it crashes out in large quantities.

Q4: How can I minimize the formation of side products?

A4: Minimizing side products depends on the chosen synthetic route:

  • For the Acid Chloride Route: The primary side reaction is the hydrolysis of octanoyl chloride. To prevent this, conduct the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Adding the octanoyl chloride slowly to a cooled solution of the amine helps control the exothermic reaction.

  • For Carbodiimide Coupling: Side reactions can be minimized by controlling the temperature; starting at 0 °C is recommended.

  • For Thermal Condensation: High temperatures can lead to decomposition or polymerization. If possible, use a lower temperature for a longer duration or consider a different synthetic method.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Moisture Contamination Flame- or oven-dry all glassware before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Ineffective Amide Coupling If reacting octanoic acid directly with an amine source, add a coupling agent (DCC, EDC) and a catalyst (DMAP) to activate the carboxylic acid.
Incorrect Reaction Temperature Start the reaction at 0 °C, especially during the addition of reactive agents like coupling agents or acid chlorides. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Insufficient Reaction Time Monitor the reaction's progress using TLC. If the starting material is still present after the initially planned time, extend the reaction duration.
Reagent Degradation Coupling agents like DCC and EDC can be sensitive to moisture and degrade over time. Use fresh or properly stored reagents. Octanoyl chloride is highly moisture-sensitive.
Issue 2: Product is Impure or Difficult to Purify
Potential Cause Recommended Solution
DCC Byproduct (DCU) Contamination DCU is largely insoluble in most organic solvents. After the reaction is complete, cool the mixture and filter to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent to recover any trapped product.
Unreacted Starting Materials If TLC shows unreacted starting material, consider optimizing the stoichiometry or reaction time. Purification via flash column chromatography may be necessary to separate the product from the starting materials.
Hydrolysis of Acid Chloride If using the acid chloride method, the presence of suberic acid as an impurity indicates hydrolysis. Ensure strictly anhydrous conditions in future attempts. The acidic byproduct can be removed with a basic wash (e.g., saturated aqueous sodium bicarbonate) during workup.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various methods for this compound synthesis, providing a comparison of typical reaction conditions and yields.

MethodReaction ConditionsTypical Yield (%)Catalyst/ReagentAdvantagesDisadvantages
Direct Thermal Condensation 140-180°C, 6-24 hours60-80%None (thermal)Simple procedure, no catalyst needed.High energy consumption, low yields, potential for side reactions.
DCC-Mediated Coupling Room temperature, 2-24 hours85-95%DCC/DMAPHigh yields under mild conditions.DCC is toxic, byproduct (DCU) requires filtration.
EDC/HATU Coupling Room temperature, 2-12 hours80-95%EDC·HCl/HATUWater-soluble reagents and byproducts simplify workup.Reagents are more expensive than DCC.
Acid Chloride Route 0-25°C, 1-4 hours85-98%Thionyl chloride (to make acid chloride)Very high yields and fast reaction times.Reagents are toxic and highly sensitive to moisture.
Enzyme-Catalyzed Amidation Variable (often near RT)>90%Immobilized Lipase (e.g., CALB)Environmentally friendly, high selectivity, mild conditions.Enzymes can be expensive, may require specific solvents/conditions.

Experimental Protocols

Protocol 1: this compound Synthesis via DCC Coupling

This protocol is adapted from standard procedures for DCC-mediated amide bond formation.

Technical Support Center: Stabilizing Octanamide Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with octanamide solutions, ensuring their stability for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most common degradation pathway for this compound in solution is hydrolysis. This reaction involves the cleavage of the amide bond by water, leading to the formation of octanoic acid and ammonia (B1221849). The rate of hydrolysis is significantly influenced by pH and temperature, with both acidic and basic conditions catalyzing the degradation.[1][2][3]

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic stress (acidic or basic conditions), the primary degradation products of this compound are octanoic acid and the corresponding ammonium (B1175870) ion (in acidic solution) or ammonia (in basic solution).

Q3: What are the general recommended storage conditions for this compound solutions?

A3: To ensure long-term stability, this compound solutions should be stored in tightly sealed glass containers, protected from light, at refrigerated (2-8°C) or frozen (≤ -16°C) temperatures.[4] For powdered this compound, storage in a dry, cool, and well-ventilated place is recommended.[5] Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidative degradation.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound solutions should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q5: Are there any specific stabilizers I can add to my this compound solution?

A5: While specific stabilizers for simple primary fatty amides like this compound are not widely documented, general strategies to enhance stability include optimizing the solution pH to a neutral range where hydrolysis is minimal and using co-solvents to improve solubility and potentially reduce water activity. The use of antioxidants can be considered if oxidation is a suspected degradation pathway, though hydrolysis is typically the primary concern.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of this compound in Solution

Symptoms:

  • The solution appears cloudy or turbid.[9]

  • Visible solid particles are suspended in the solution or have settled at the bottom.[9]

  • A solid film forms on the surface of the solution or at the container walls.

Possible Causes and Solutions:

Possible CauseSolution
Low Aqueous Solubility This compound has limited solubility in water. For aqueous buffers, consider preparing a concentrated stock solution in a water-miscible organic co-solvent like DMSO or ethanol (B145695) and then diluting it into the aqueous buffer with vigorous stirring.[10] Ensure the final concentration of the organic solvent is compatible with your experimental system.[10]
Temperature Fluctuations Solubility is temperature-dependent. Avoid repeated freeze-thaw cycles. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the this compound. For long-term storage, consider if storing at a consistent refrigerated temperature is better than freezing if precipitation upon thawing is a persistent issue.
Supersaturation The solution may be too concentrated for the given solvent and temperature. Try diluting the solution or, if performing a crystallization, add a small amount of additional solvent.[11]
Incorrect Solvent Polarity If using a mixed solvent system, the ratio of solvents may not be optimal. Adjust the solvent ratio to improve solubility.[11][12]
Issue 2: Loss of this compound Concentration Over Time

Symptoms:

  • HPLC analysis shows a decrease in the peak area of this compound and an increase in the peak area of degradation products.

  • Inconsistent experimental results using older solutions compared to freshly prepared ones.

Possible Causes and Solutions:

Possible CauseSolution
Hydrolysis The pH of the solution is likely too acidic or basic, accelerating hydrolysis. Prepare solutions in a neutral pH buffer (pH 6-8) and store at low temperatures (2-8°C or frozen) to minimize the rate of hydrolysis.[1][2][3]
Evaporation of Solvent The container may not be properly sealed, leading to solvent evaporation and an apparent increase in concentration initially, followed by potential precipitation. Use tightly sealed vials with Teflon-lined caps.[4]
Adsorption to Container Although less common for small molecules like this compound, adsorption to plastic surfaces can occur. Whenever possible, use glass containers for long-term storage of solutions, especially those containing organic solvents.[4]

Quantitative Data on Amide Stability

Table 1: Illustrative Hydrolysis Rate Constants for a Short-Chain Amide in Acidic Conditions [13]

Temperature (°C)Solvent SystemRate Constant (k) (L·mol⁻¹·s⁻¹)Relative Stability
25100% Aqueous1.0 x 10⁻⁵Baseline
35100% Aqueous3.0 x 10⁻⁵Lower
2580% Aqueous / 20% Co-solvent0.8 x 10⁻⁵Higher
3580% Aqueous / 20% Co-solvent2.5 x 10⁻⁵Higher than aqueous at 35°C

Note: This table demonstrates that the rate of hydrolysis increases with temperature and can be influenced by the addition of a co-solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate a stability-indicating analytical method.[6][7][14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M hydrochloric acid. Store at 60°C for 24 hours. Neutralize a sample with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M sodium hydroxide. Store at 60°C for 24 hours. Neutralize a sample with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 70°C, protected from light, for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions.[14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products.[15][16]

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Workflow for this compound Solution Stability Assessment prep Prepare this compound Solution (e.g., in buffered aqueous solution) stress Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) prep->stress storage Long-Term Storage (Controlled Temp/Humidity) prep->storage hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev Generates degradation products for method validation analysis Analyze by HPLC hplc_dev->analysis sampling Sample at Time Points (e.g., 0, 3, 6, 12 months) storage->sampling sampling->analysis data Evaluate Data (Assess degradation, mass balance) analysis->data

Caption: Workflow for assessing the stability of this compound solutions.

Caption: The hydrolysis of this compound yields octanoic acid and ammonia.

References

"common impurities in commercial octanamide and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities from commercial octanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is primarily synthesized from octanoic acid and ammonia (B1221849).[1] Consequently, the most common impurities are residual starting materials:

  • Octanoic Acid: Unreacted octanoic acid is a frequent impurity.

  • Ammonia: Excess ammonia from the synthesis process may be present.

  • Related Amides: Homologous fatty amides with different chain lengths (e.g., hexanamide, decanamide) may be present in small quantities depending on the purity of the starting octanoic acid.[2]

  • Water: Moisture can be present in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can effectively separate this compound from less polar impurities like octanoic acid.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[1][5]

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 105-110 °C) indicates high purity. A broad melting range suggests the presence of impurities.

Q3: What are the recommended methods for purifying commercial this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of impurity and the desired final purity.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: this compound is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[6] A mixed solvent system is often effective for recrystallization. A common and effective solvent system is a mixture of ethanol and water. Other polar solvents like acetone (B3395972) or acetonitrile (B52724) can also be effective.[7]

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling Out During Recrystallization

  • Cause: The boiling point of the recrystallization solvent might be higher than the melting point of this compound, or the solution is too concentrated.

  • Solution:

    • Add more of the primary solvent (the one in which this compound is more soluble) to the hot mixture to ensure complete dissolution at a lower saturation point.

    • Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

    • Consider a different solvent system with a lower boiling point.

Problem: Poor Crystal Yield

  • Cause: Too much solvent was used, or the solution was not cooled sufficiently.

  • Solution:

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of this compound.

    • Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize crystal formation.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

Problem: Crystals Do Not Form

  • Cause: The solution may not be supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a "seed crystal" of pure this compound to the solution.

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • Cool the solution to a lower temperature in an ice-salt bath.

Column Chromatography Issues

Problem: Poor Separation of this compound and Octanoic Acid

  • Cause: The polarity of the mobile phase is not optimized.

  • Solution:

    • Octanoic acid is less polar than this compound. Start with a less polar mobile phase (e.g., a higher ratio of hexane (B92381) to ethyl acetate) to allow the octanoic acid to elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution) to then elute the more polar this compound. A common mobile phase for amides is a mixture of hexane and ethyl acetate (B1210297).

Problem: this compound is Not Eluting from the Column

  • Cause: The mobile phase is not polar enough to displace the polar this compound from the silica (B1680970) gel.

  • Solution:

    • Significantly increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol (B129727) to the mobile phase.

    • Ensure the column is not overloaded with the sample.

Data Presentation

Table 1: Illustrative Purity of Commercial this compound Before and After Purification

ParameterCommercial this compound (Before Purification)After Recrystallization (Ethanol/Water)After Column Chromatography (Hexane/Ethyl Acetate Gradient)
Purity (by HPLC, %) ~95%>98%>99.5%
Major Impurity (Octanoic Acid, %) ~3-4%<1%<0.2%
Appearance Off-white to yellowish solidWhite crystalline solidWhite crystalline solid
Melting Point Range (°C) 102-107108-110109-110

Note: The values presented in this table are illustrative and may vary depending on the specific batch of commercial this compound and the precise experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify this compound by removing soluble impurities, primarily octanoic acid.

Materials:

  • Commercial this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high-purity this compound by separating it from closely related impurities.

Materials:

  • Commercial this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 9:1 hexane:ethyl acetate. This will elute the less polar impurities like octanoic acid first.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 7:3, 1:1 hexane:ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify the fractions containing pure this compound. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Removal_Workflow cluster_0 Initial Assessment cluster_1 Purification Path Commercial_this compound Commercial this compound (Purity: ~95%) Purity_Analysis Purity Analysis (HPLC, GC-MS, MP) Commercial_this compound->Purity_Analysis Decision Is Purity Sufficient? Purity_Analysis->Decision Recrystallization Recrystallization (Ethanol/Water) Decision->Recrystallization No High_Purity_this compound High Purity this compound (Purity: >99.5%) Decision->High_Purity_this compound Yes Purity_Analysis_Post Purity Analysis Recrystallization->Purity_Analysis_Post Column_Chromatography Column Chromatography (Hexane/EtOAc Gradient) Column_Chromatography->High_Purity_this compound Decision_2 Is Purity >99.5%? Purity_Analysis_Post->Decision_2 Assess Purity Decision_2->Column_Chromatography No Decision_2->High_Purity_this compound Yes

Caption: Workflow for the purification of commercial this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Poor_Yield Poor Yield Problem->Poor_Yield Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Pure Crystals Obtained Problem->Success No Solution_Oiling Add more solvent Slower cooling Change solvent system Oiling_Out->Solution_Oiling Solution_Yield Evaporate some solvent Cool to lower temperature Minimize wash solvent Poor_Yield->Solution_Yield Solution_No_Crystals Scratch flask Add seed crystal Concentrate solution Lower cooling temperature No_Crystals->Solution_No_Crystals

Caption: Troubleshooting guide for this compound recrystallization.

References

"troubleshooting octanamide crystallization problems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of octanamide.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during this compound crystallization experiments.

Problem 1: No Crystal Formation

Symptom: The solution remains clear and no crystals form, even after an extended period of cooling.

Possible Causes and Solutions:

CauseSolution
Insufficient Supersaturation The concentration of this compound in the solvent is too low to induce nucleation. Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again.
High Solubility This compound may be too soluble in the chosen solvent at the crystallization temperature. Induce nucleation by adding a seed crystal of this compound. Alternatively, introduce an anti-solvent (a solvent in which this compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.
Presence of Inhibiting Impurities Certain impurities can inhibit crystal nucleation. Purify the this compound sample before attempting crystallization. Techniques like column chromatography or a preliminary recrystallization from a different solvent system can be effective.

Troubleshooting Workflow: No Crystal Formation

No_Crystal_Formation start Solution remains clear check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate solution (evaporate solvent) check_supersaturation->concentrate No check_solubility Is this compound highly soluble in the solvent? check_supersaturation->check_solubility Yes re_cool Re-cool concentrate->re_cool end Crystals form re_cool->end add_seed Add seed crystal check_solubility->add_seed Yes add_antisolvent Add anti-solvent check_solubility->add_antisolvent Yes check_impurities Are impurities present? check_solubility->check_impurities No add_seed->end add_antisolvent->end purify Purify this compound check_impurities->purify Yes check_impurities->end No purify->start

Troubleshooting workflow for the absence of crystal formation.
Problem 2: "Oiling Out" Instead of Crystallization

Symptom: An oily, liquid phase separates from the solution instead of solid crystals.

Possible Causes and Solutions:

CauseSolution
High Supersaturation at Elevated Temperature The solution is supersaturated above the melting point of this compound. Add a small amount of additional hot solvent to reduce the supersaturation and then cool the solution more slowly.
Inappropriate Solvent Polarity The solvent may be too nonpolar. Introduce a co-solvent to increase the polarity of the crystallization medium. For instance, if using a nonpolar solvent, adding a small amount of ethanol (B145695) can be effective.
Rapid Cooling Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice. Decrease the cooling rate by insulating the crystallization vessel or using a programmable cooling bath.

Troubleshooting Workflow: Oiling Out

Oiling_Out start Oily phase separates check_temp Is cooling too rapid? start->check_temp slow_cooling Decrease cooling rate check_temp->slow_cooling Yes check_concentration Is solution too concentrated? check_temp->check_concentration No end Crystals form slow_cooling->end add_solvent Add more hot solvent check_concentration->add_solvent Yes check_solvent Is solvent polarity appropriate? check_concentration->check_solvent No add_solvent->slow_cooling add_cosolvent Add a co-solvent check_solvent->add_cosolvent No check_solvent->end Yes add_cosolvent->slow_cooling

Troubleshooting workflow for "oiling out" during crystallization.
Problem 3: Poor Crystal Quality (Needles, Plates, or Fine Powder)

Symptom: The resulting crystals have an undesirable morphology, such as long needles, thin plates, or a very fine powder, which can be difficult to handle and process.

Possible Causes and Solutions:

CauseSolution
High Level of Supersaturation Rapid crystal growth from a highly supersaturated solution often leads to poor crystal habits. Employ a slower cooling rate or use a slightly larger volume of solvent to reduce the initial supersaturation.
Solvent Effects The choice of solvent significantly influences crystal morphology. Experiment with different solvents or co-solvent systems. The goal is to find a system where this compound has moderate solubility and a significant change in solubility with temperature.
Presence of Impurities Impurities can selectively adsorb to certain crystal faces, inhibiting growth on those faces and promoting growth on others, leading to anisotropic crystal shapes. Ensure the starting material is of high purity.
Agitation The rate and type of agitation can affect crystal morphology. Experiment with different stirring speeds or methods (e.g., magnetic stirring vs. overhead stirring). In some cases, allowing the solution to crystallize without agitation can yield better-formed crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of this compound?

A1: The melting point of this compound is approximately 105°C.[1] However, this can be affected by the purity of the sample.

Q2: What is the solubility of this compound in water?

A2: this compound has a water solubility of 4.71 g/L at 100°C.[1] Its solubility in cold water is significantly lower.

Q3: In which organic solvents is this compound soluble?

Q4: How can I improve the yield of my this compound crystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound. A slower cooling rate, followed by a period of cooling in an ice bath, can also maximize the amount of crystallized product. Additionally, after filtering the crystals, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Q5: My this compound crystals are discolored. What can I do?

A5: Discoloration is often due to the presence of impurities. To address this, you can perform a recrystallization. If the impurities are colored organic compounds, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q6: Can polymorphism be an issue with this compound crystallization?

A6: While specific polymorphs of this compound are not widely documented in publicly available literature, polymorphism is a common phenomenon in organic molecules, especially amides. Different polymorphs can exhibit different physical properties, including solubility and melting point. If you observe inconsistent crystallization behavior or physical properties, it is advisable to characterize the crystal form using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Data Presentation

Table 1: Physical Properties of Homologous Primary Fatty Amides

NameFormulaMolecular Weight ( g/mol )Carbon Chain LengthMelting Point (°C)
HexanamideC6H13NO115.17695-100
This compound C8H17NO 143.23 8 105
DecanamideC10H21NO171.2810108-109
DodecanamideC12H25NO199.331298-100
TetradecanamideC14H29NO227.3914102-103

This table presents a comparison of the physical properties of this compound and its homologous primary fatty amides.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol describes a standard method for purifying this compound using a single solvent.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol (B129727) are often suitable choices.

  • Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization of this compound

This protocol is useful when a suitable single solvent cannot be identified.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) to the stirred solution until a persistent turbidity is observed.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form over time. Cooling the solution may enhance the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Characterization of Crystal Form by Powder X-ray Diffraction (PXRD)

This protocol outlines the basic steps for analyzing the polymorphic form of the crystallized this compound.

  • Sample Preparation: Gently grind a small, representative sample of the dried this compound crystals into a fine powder using a mortar and pestle.

  • Mounting: Mount the powdered sample onto a sample holder according to the instrument's specifications.

  • Data Collection: Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°) using a diffractometer, typically with a copper X-ray source.

  • Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of the crystalline phase. Compare the pattern to known standards if available, or use it as a fingerprint for the specific crystal form obtained under those conditions.

Experimental Workflow: General Crystallization Protocol

Crystallization_Protocol start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound Crystals dry->end

A general workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Octanamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of octanamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method to separate this compound from its common analogs?

A good starting point for separating this compound from analogs like hexanamide (B146200) (shorter chain), decanamide (B1670024) (longer chain), 2-ethylhexanamide (B1203107) (branched chain), N-methylthis compound (secondary amide), and octanoic acid (impurity) is a reversed-phase method using a C18 column with a gradient of acetonitrile (B52724) and water, containing a small amount of acid to ensure good peak shape for the octanoic acid.

Q2: My peaks are tailing. What are the likely causes and solutions?

Peak tailing for amide compounds is a common issue. The primary causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the amide functional group, causing tailing.

  • Column Overload: Injecting too much sample can lead to asymmetrical peaks.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization of any acidic or basic functional groups in your analytes or on the column surface.

To address peak tailing, consider the following solutions:

  • Use a Low-pH Mobile Phase: Adding an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.[1]

  • Try a Different Column: An end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase) may show reduced tailing.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Optimize Mobile Phase Composition: Adjust the gradient slope or the organic solvent percentage.

Q3: I am not getting enough retention for this compound and its more polar analogs. What can I do?

For polar compounds like short-chain amides, achieving sufficient retention on a standard C18 column can be challenging. Here are some strategies to increase retention:

  • Decrease the Organic Solvent Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention time.

  • Use a Polar-Embedded Column: These columns are designed to provide better retention for polar analytes.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode is well-suited for the retention of very polar compounds that are not well-retained in reversed-phase.[2][3]

Q4: My retention times are shifting from one injection to the next. What could be the problem?

Unstable retention times can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. Ensure sufficient re-equilibration time at the initial mobile phase conditions.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component (usually the organic solvent) or temperature fluctuations. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate or mobile phase composition. Check for leaks and ensure the pump is properly primed and maintained.

  • Column Temperature Fluctuations: Using a column oven to maintain a constant temperature can improve retention time reproducibility.

Q5: How do I choose the appropriate detection wavelength for this compound and its analogs?

This compound and its simple alkyl analogs lack a strong chromophore, which makes UV detection challenging. Detection at low wavelengths, typically around 200-210 nm, is often necessary.[4] However, be aware that many solvents and additives also absorb in this region, which can lead to a high baseline and noise. Using high-purity solvents and a mobile phase with low UV absorbance at the detection wavelength is crucial. Alternatively, if available, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.

Troubleshooting Guides

Problem: Poor Resolution Between this compound and its Analogs

Symptoms:

  • Overlapping or co-eluting peaks for this compound and one or more of its analogs (e.g., hexanamide, decanamide, 2-ethylhexanamide).

  • Resolution value (Rs) less than 1.5 between critical peak pairs.

Possible Causes & Solutions:

Possible CauseSolution
Suboptimal Mobile Phase Composition Adjust Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. Change Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting compounds.
Incorrect Stationary Phase Try a Different Column Chemistry: If a C18 column does not provide adequate selectivity, consider a phenyl-hexyl or a polar-embedded column. These can offer different interaction mechanisms with the analytes.
Non-Optimal Temperature Adjust Column Temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Experiment with temperatures between 25°C and 40°C.
Inappropriate pH Modify Mobile Phase pH: If separating from an acidic analog like octanoic acid, adjusting the pH can significantly impact the retention and peak shape of the acid, thereby improving its separation from the neutral amides. A lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid, increasing its retention in reversed-phase.
Problem: High Backpressure

Symptoms:

  • The HPLC system pressure exceeds the normal operating range for the column and flow rate.

  • The system may shut down due to an overpressure error.

Possible Causes & Solutions:

Possible CauseSolution
Column Frit Blockage Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter. Use a Guard Column: A guard column installed before the analytical column can trap particles and strongly retained sample components, protecting the main column. Back-flush the Column: Disconnect the column from the detector, reverse the flow direction, and pump a strong solvent (like 100% acetonitrile or isopropanol) through it at a low flow rate to dislodge any blockage at the inlet frit.
Precipitation in the System Check Mobile Phase Compatibility: If using buffers, ensure they are soluble in the highest organic concentration of your gradient. Buffer precipitation can occur when mixing aqueous and high-percentage organic mobile phases. Flush the System: Flush the entire system, including the pump, injector, and tubing, with a solvent that will dissolve the precipitate (e.g., water for salt precipitates).
High Mobile Phase Viscosity Optimize Mobile Phase: A high percentage of methanol in water can have a higher viscosity than acetonitrile/water mixtures. If using methanol, ensure the pressure is within the column's limits. Reduce Flow Rate: Lowering the flow rate will decrease the system backpressure.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of this compound and its Homologous/Branched Analogs

This method provides a starting point for the separation of this compound, hexanamide, decanamide, 2-ethylhexanamide, and octanoic acid.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter.

Note: This is a starting method and may require optimization for your specific application and instrument.

Protocol 2: HILIC for Enhanced Retention of Polar Amides

This method is an alternative approach for improving the retention of this compound and its more polar analogs.

ParameterRecommended Condition
Column HILIC Amide or Silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0% to 100% B over 15 minutes, then hold at 100% B for 5 minutes, followed by re-equilibration at 0% A for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water). Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion. Filter through a 0.22 µm syringe filter.

Note: HILIC methods can require longer equilibration times than reversed-phase methods.

Data Presentation

Table 1: Typical Starting Conditions for HPLC Separation of this compound and Analogs

ParameterReversed-Phase MethodHILIC Method
Stationary Phase C18Amide or Silica
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile/Water with 10 mM Ammonium Formate
Elution Mode GradientGradient
Typical Elution Order Octanoic Acid, Hexanamide, this compound, 2-Ethylhexanamide, DecanamideDecanamide, 2-Ethylhexanamide, this compound, Hexanamide, Octanoic Acid
Primary Application General purpose separation of a homologous series.Enhanced retention of polar analytes.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample (Dissolve & Filter) Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (Filter & Degas) SystemPrep System Equilibration MobilePhase->SystemPrep SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for the HPLC analysis of this compound and its analogs.

Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH Problem->Cause3 Solution1a Use Low pH Mobile Phase Cause1->Solution1a Solution1b Use End-capped or Polar-Embedded Column Cause1->Solution1b Solution2 Reduce Sample Concentration/Volume Cause2->Solution2 Solution3 Adjust pH to Suppress Analyte/Silanol Ionization Cause3->Solution3

References

"addressing matrix effects in LC-MS/MS analysis of octanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of octanamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects refer to the alteration of this compound's ionization efficiency, leading to either ion suppression or enhancement, caused by co-eluting compounds from the sample matrix. In the analysis of this compound, which is a relatively non-polar molecule, common interfering compounds in biological matrices like plasma or serum can include phospholipids (B1166683), fatty acids, and other endogenous lipids.[1] These interferences can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: What are the typical signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample lots.

  • Low or inconsistent recovery of this compound during method validation.

  • Inconsistent peak areas for the same concentration of this compound in different sample matrices.

  • A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix extract.

Q3: How can I quantitatively assess matrix effects for this compound?

A3: A standard method to quantify matrix effects is by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard at the same concentration.[1]

Matrix Factor (MF) Calculation:

SetDescription
Set A (Neat) This compound and Internal Standard (IS) in a pure solvent (e.g., methanol/water).
Set B (Post-Spike) Blank matrix extract is spiked with this compound and IS at the same concentration as Set A.

Formula: Matrix Factor (MF) = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.

Q4: What is the most effective way to compensate for matrix effects?

A4: The most recognized and effective technique to compensate for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound (e.g., this compound-d3) will have nearly identical chemical properties and chromatographic retention time to the analyte. Consequently, it will experience similar levels of ion suppression or enhancement, allowing for accurate normalization of the analyte signal. When a SIL-IS is not available, a structural analog can be used, but with careful validation.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

  • Possible Cause: Co-elution of phospholipids from biological matrices is a primary cause of ion suppression in electrospray ionization (ESI), particularly for non-polar analytes like this compound.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation (PPT).

    • Chromatographic Optimization: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute. A shallower gradient or a different stationary phase might be necessary.

    • Use a Phospholipid Removal Plate/Cartridge: These are specialized SPE products designed to selectively remove phospholipids from the sample extract.

Issue 2: Poor Recovery of this compound

  • Possible Cause: Suboptimal sample preparation is leading to inefficient extraction of the non-polar this compound from the aqueous biological matrix.

  • Troubleshooting Steps:

    • Optimize LLE Parameters: Adjust the pH of the sample and select an appropriate organic solvent to improve the partitioning of this compound. For a neutral amide like this compound, solvent choice is critical.

    • Optimize SPE Method: Ensure the correct sorbent chemistry is used (e.g., a C18 or other reversed-phase sorbent). Methodically optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interferences.

    • Check for Non-specific Binding: this compound, being hydrophobic, may adsorb to plasticware. Using low-binding tubes and tips can help mitigate this.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for this compound

This protocol describes the calculation of the matrix factor to quantify the extent of matrix effects.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a working solution of this compound at a mid-range concentration (e.g., 100 ng/mL) in the initial mobile phase composition.

  • Sample Sets:

    • Set A (Neat Solution): Add the working solution to the initial mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your intended sample preparation method (e.g., LLE as described in Protocol 2). After the final evaporation step, reconstitute the extract with the this compound working solution.

  • LC-MS/MS Analysis:

    • Inject both sets of samples in triplicate.

  • Calculation:

    • Calculate the average peak area for this compound in both sets.

    • Calculate the Matrix Factor (MF) using the formula provided in the FAQ section.

Protocol 2: Sample Preparation of this compound from Plasma via Liquid-Liquid Extraction (LLE)

This protocol provides a general guideline for extracting this compound from a plasma matrix. Optimization may be required.

  • Sample Aliquoting: To 200 µL of plasma in a low-binding microcentrifuge tube, add 50 µL of the internal standard solution (e.g., this compound-d3 in methanol).

  • Extraction: Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. The following table summarizes representative recovery and matrix factor data for this compound from plasma using different extraction techniques.

Sample Preparation MethodAverage Recovery (%)Average Matrix Factor (MF)Key Considerations
Protein Precipitation (PPT) 85 - 950.4 - 0.7 (Suppression)Fast and simple, but often results in significant matrix effects due to phospholipids.
Liquid-Liquid Extraction (LLE) 70 - 850.8 - 1.1Good cleanup, reduces matrix effects, but can be more time-consuming.
Solid-Phase Extraction (SPE) 80 - 950.9 - 1.2Excellent cleanup and potential for analyte concentration, but requires method development.

Visualizations

TroubleshootingWorkflow start Poor Reproducibility or Inaccurate Results for this compound assess_me Quantitatively Assess Matrix Effects (Calculate Matrix Factor) start->assess_me is_mf_acceptable Is Matrix Factor (MF) within 0.8 - 1.2? assess_me->is_mf_acceptable use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_mf_acceptable->use_sil_is No revalidate Re-validate Method is_mf_acceptable->revalidate Yes improve_sp Improve Sample Preparation (LLE, SPE, Phospholipid Removal) optimize_lc Optimize Chromatographic Separation (Gradient, Column) improve_sp->optimize_lc optimize_lc->revalidate use_sil_is->improve_sp

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

SamplePrepWorkflow start Plasma Sample add_is Add Internal Standard (e.g., this compound-d3) start->add_is extraction Perform Liquid-Liquid Extraction (e.g., with Methyl Tert-Butyl Ether) add_is->extraction vortex Vortex to Mix extraction->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical sample preparation workflow for this compound analysis from plasma.

References

Technical Support Center: Optimizing Octanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanamide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield of their this compound synthesis experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges, alongside detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

This compound is typically synthesized through three main routes: direct thermal condensation, carbodiimide-mediated coupling, and enzymatic synthesis. Direct thermal condensation involves reacting octanoic acid with ammonia (B1221849) at high temperatures. Carbodiimide coupling, a milder method, uses reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for amidation. Enzymatic synthesis, a green chemistry approach, employs lipases like Candida antarctica lipase (B570770) B (CALB) to catalyze the reaction with high specificity and yield.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. For instance, in thermal methods, high temperatures can lead to the formation of nitriles or other degradation products. In coupling reactions, side reactions of the activated intermediate can occur.

  • Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates in coupling reactions or the reverse reaction in enzymatic synthesis if water is not effectively removed.

  • Poor purification: Product loss during work-up and purification steps is a common cause of low isolated yields. Amides can sometimes be challenging to purify via column chromatography, and alternative methods like recrystallization may be more effective.[1]

Q3: How can I minimize the formation of side products in my reaction?

To minimize side reactions, consider the following:

  • Optimize reaction conditions: Carefully control the temperature. In thermal amidation, using a catalyst like boric acid may allow for lower reaction temperatures, reducing thermal degradation.[2]

  • Ensure anhydrous conditions: For methods involving activating agents like DCC, it is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.[2]

  • Control reagent addition: In exothermic reactions, such as those using acid chlorides, slow addition of the reagent to a cooled solution of the amine can help to control the reaction and minimize byproduct formation.[2]

Q4: What are the best practices for purifying this compound?

The purification of this compound depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often a highly effective method for purifying solid amides. Solvents such as ethanol (B145695), acetone, acetonitrile, or 1,4-dioxane (B91453) can be suitable.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[1]

  • Column Chromatography: While sometimes leading to yield loss, silica (B1680970) gel chromatography can be used.[1] A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system. For polar amides, reversed-phase chromatography may be a better option.

  • Aqueous work-up: Washing the reaction mixture with dilute acid or base can help remove unreacted starting materials and certain byproducts. For instance, an acidic wash can remove unreacted amine, while a basic wash can remove unreacted carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield in Direct Thermal Condensation
Potential Cause Troubleshooting Steps
Equilibrium Limitation The formation of water as a byproduct can limit the reaction. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, driving the equilibrium towards the product.[2]
Incomplete Reaction Ensure the reaction is heated to a sufficiently high temperature (typically 160-180°C) for an adequate duration (6-24 hours).[3] Monitor the reaction progress using TLC or HPLC.[2]
Formation of Ammonium (B1175870) Salt At lower temperatures, octanoic acid and ammonia can form a stable ammonium salt that is unreactive. Ensure the reaction temperature is high enough to favor amide formation over the salt.
Thermal Degradation High temperatures can lead to the formation of byproducts. Consider using a catalyst, such as boric acid, to facilitate the reaction at a lower temperature.[2]
Issue 2: Low Yield in DCC Coupling
Potential Cause Troubleshooting Steps
Hydrolysis of Activated Intermediate Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-acylurea byproduct This side product can form from the rearrangement of the O-acylisourea intermediate.[4] To minimize this, run the reaction at a lower temperature (e.g., 0°C) and add the amine promptly after the activation of the carboxylic acid.[4]
Incomplete Reaction Ensure stoichiometric amounts of DCC are used. The reaction can be slow; allow sufficient reaction time (typically 4-12 hours) and monitor by TLC.[5]
Difficult Purification The dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. However, some may remain in the solution. If EDCI is used instead of DCC, its urea (B33335) byproduct is water-soluble and can be removed with an aqueous work-up.[5]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Method Reagents Typical Conditions Reported Yield Advantages Disadvantages
Direct Thermal Condensation Octanoic acid, Ammonia160-180°C, 6-24 h60-80%[3]Simple, no coupling reagents needed.Harsh conditions, potential for side reactions.
Ammonium Salt Intermediate Octanoic acid, Ammonium carbonateThermal dehydration75-90%[3]Improved yield over direct condensation, milder conditions.Two-step process.
DCC Coupling Octanoic acid, Ammonia source, DCCRoom temperature, 4-12 h, Anhydrous solvent (e.g., DCM, Ethyl Acetate)70-90%[4]Mild conditions, good yield.Formation of DCU byproduct, requires anhydrous conditions.
Enzymatic Synthesis (CALB) Octanoic acid, Ammonia source, CALB60°C, 30 min, Green solvent (e.g., Cyclopentyl methyl ether)>99% conversion[3]High yield and selectivity, environmentally friendly, mild conditions.Enzyme cost and stability can be a factor.

Experimental Protocols

Protocol 1: Direct Thermal Condensation of Octanoic Acid with Ammonia

Materials:

  • Octanoic acid

  • Aqueous ammonia (28-30%)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a condenser.

  • To the flask, add octanoic acid (1 equivalent) and toluene.

  • Add aqueous ammonia (1.5-2 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 160°C) with vigorous stirring.[6]

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: this compound Synthesis via DCC Coupling

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve octanoic acid (1 equivalent), ammonium chloride (1.1 equivalents), and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the cooled reaction mixture with continuous stirring.

  • Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Enzymatic Synthesis of this compound using CALB

Materials:

  • Octanoic acid

  • Ammonium carbamate (B1207046) (as ammonia source)

  • Immobilized Candida antarctica lipase B (CALB)

  • Cyclopentyl methyl ether (CPME) or another suitable green solvent

  • Molecular sieves (3Å)

  • Reaction vessel with a temperature-controlled shaker

Procedure:

  • To a reaction vessel, add octanoic acid (1 equivalent), ammonium carbamate (1.5 equivalents), and immobilized CALB (e.g., 10% by weight of the acid).

  • Add CPME as the solvent and a small quantity of activated molecular sieves to remove water.

  • Seal the vessel and place it in a shaker incubator at 60°C.

  • Allow the reaction to proceed for 30 minutes to 1 hour. A conversion of >99% is often achieved within this timeframe.[3]

  • After the reaction, filter to remove the immobilized enzyme (which can be washed and reused) and molecular sieves.

  • Evaporate the solvent under reduced pressure to obtain the this compound product, which is often of high purity without the need for further purification.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Method cluster_procedure General Procedure Start Start Method_Selection Select Synthesis Method Start->Method_Selection Thermal Direct Thermal Condensation Method_Selection->Thermal Coupling DCC Coupling Method_Selection->Coupling Enzymatic Enzymatic Synthesis Method_Selection->Enzymatic Reaction Run Reaction Thermal->Reaction High Temp, Dean-Stark Coupling->Reaction Anhydrous, Room Temp Enzymatic->Reaction Mild Temp, Enzyme Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup Work-up Monitoring->Workup Purification Purification Workup->Purification Analysis Analyze Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_yield Low_Yield Low this compound Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Purification_Loss Purification Loss? Low_Yield->Purification_Loss Sol_Incomplete Increase Time/Temp Use Dean-Stark Check Reagent Stoichiometry Incomplete_Reaction->Sol_Incomplete Sol_Side Optimize Temp Use Anhydrous Conditions Slow Reagent Addition Side_Reactions->Sol_Side Sol_Purification Try Recrystallization Optimize Chromatography Careful Work-up Purification_Loss->Sol_Purification

Caption: A troubleshooting guide for addressing low yield in this compound synthesis.

dcc_mechanism cluster_activation Activation cluster_amidation Amidation RCOOH Octanoic Acid (R-COOH) O_acylisourea O-acylisourea (Activated Intermediate) RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Tetrahedral_Int Tetrahedral Intermediate O_acylisourea->Tetrahedral_Int + NH3 NH3 Ammonia (NH3) NH3->Tetrahedral_Int This compound This compound (R-CONH2) Tetrahedral_Int->this compound DCU Dicyclohexylurea (DCU) Tetrahedral_Int->DCU

Caption: Simplified signaling pathway for DCC-mediated synthesis of this compound.

References

Technical Support Center: Degradation of Octanamide Under Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the experimental analysis of octanamide degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound degrades under experimental conditions?

A1: this compound primarily degrades through hydrolytic (acid or base-catalyzed), enzymatic, and photolytic pathways. The most common degradation route encountered in pharmaceutical and biological studies is hydrolysis, which cleaves the amide bond to yield octanoic acid and ammonia (B1221849) or the corresponding ammonium (B1175870) ion.[1][2]

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic conditions, the primary degradation products are octanoic acid and ammonia (under basic conditions) or the ammonium ion (under acidic conditions).[1][3] Enzymatic hydrolysis by amidases also yields octanoic acid and ammonia.[4][5][6] Photodegradation may result in a more complex mixture of products depending on the conditions.

Q3: What is a stability-indicating method, and why is it important for studying this compound degradation?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7] It is crucial for reliably monitoring the stability of this compound and understanding its degradation kinetics.[7][8] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating methods.[9][10]

Q4: What are the typical stress conditions used in a forced degradation study of this compound?

A4: Forced degradation studies for this compound typically involve exposure to acidic and basic conditions, oxidation, high temperatures (thermal stress), and photolytic stress (exposure to UV and/or visible light).[7][11][12] These studies are designed to accelerate degradation to identify potential degradation products and establish the degradation pathways.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of this compound degradation.

Issue 1: No or minimal degradation of this compound is observed under stress conditions.
Potential Cause Troubleshooting Steps
Inadequate Stress Conditions - Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time.[7][13] - Thermal: Increase the temperature or the duration of exposure. For solid samples, consider adding humidity.[13] - Photolytic: Increase the light intensity or the exposure time. Ensure the light source emits the appropriate wavelengths (UV and/or visible).[7]
High Intrinsic Stability of this compound Amides are generally stable molecules. If minimal degradation is observed even after intensifying the stress conditions, this indicates a high intrinsic stability of this compound under the tested conditions.[14]
Incorrect Sample Preparation Ensure that the this compound is fully dissolved in the stress medium. For hydrolytic studies, the use of a co-solvent may be necessary if this compound has low aqueous solubility, but the co-solvent should be inert.[11]
Issue 2: Poor resolution or co-elution of this compound and its degradation products in HPLC analysis.
Potential Cause Troubleshooting Steps
Suboptimal HPLC Method - Mobile Phase: Modify the mobile phase composition. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. Varying the pH of the mobile phase can significantly impact the retention of octanoic acid.[9] - Column: Use a different type of column (e.g., C18, C8, Phenyl) or a column with a different particle size or length.[9] - Gradient Elution: If using isocratic elution, switch to a gradient elution to improve the separation of peaks with different polarities.[10]
Degradation Product has Similar Polarity to this compound This can be a challenge. In addition to optimizing the HPLC method, consider using an orthogonal analytical technique, such as gas chromatography (GC) after derivatization, to confirm the identity and purity of the peaks.
Issue 3: Mass imbalance observed in the stability study.
Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradation Products The primary degradation products, octanoic acid and ammonia, may have poor or no UV absorbance at the wavelength used to monitor this compound. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect all components.[11][15]
Formation of Volatile Degradation Products Ammonia, a primary degradation product, is volatile and will not be detected by HPLC. Quantification of the corresponding octanoic acid can help in assessing the degradation.
Incomplete Elution of Degradation Products Some degradation products might be strongly retained on the HPLC column. Use a stronger mobile phase or a gradient that goes to a high percentage of organic solvent to ensure all components are eluted from the column.[11]
Incorrect Response Factors The response factor of the degradation products in the detector may be different from that of this compound. If possible, synthesize and purify the degradation products to determine their individual response factors for accurate quantification.[11]

Quantitative Data Summary

The following tables provide illustrative quantitative data on the degradation of this compound under various experimental conditions.

Table 1: Hydrolytic Degradation of this compound at 70°C

Condition pH Time (hours) This compound Remaining (%) Octanoic Acid Formed (%)
0.1 M HCl12485.214.8
0.1 M HCl17265.734.3
Phosphate Buffer77298.51.5
0.1 M NaOH132470.329.7
0.1 M NaOH137245.154.9

Table 2: Thermal and Photolytic Degradation of Solid this compound

Stress Condition Duration This compound Remaining (%) Major Degradation Products
Thermal
80°C7 days99.1Octanoic Acid
100°C7 days97.8Octanoic Acid
Photolytic
UV Light (254 nm)48 hours96.5Octanoic Acid and other minor products
Visible Light7 days>99.5Not significant

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 1 M HCl.

    • Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Incubate the solutions at 80°C for 48 hours.

  • Sample Preparation for Analysis:

    • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Signaling Pathways and Workflows

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acidic Solution (e.g., 1M HCl) start->acid base Basic Solution (e.g., 1M NaOH) start->base neutral Neutral Solution (Water) start->neutral incubation Incubate at Elevated Temperature (e.g., 80°C) acid->incubation base->incubation neutral->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc results Quantify Degradation hplc->results

Experimental workflow for hydrolytic degradation of this compound.

Acid_Catalyzed_Hydrolysis This compound This compound protonated_this compound Protonated this compound This compound->protonated_this compound + H3O+ tetrahedral_intermediate Tetrahedral Intermediate protonated_this compound->tetrahedral_intermediate + H2O protonated_amine_intermediate Protonated Amine Intermediate tetrahedral_intermediate->protonated_amine_intermediate Proton Transfer octanoic_acid Octanoic Acid protonated_amine_intermediate->octanoic_acid - NH4+ ammonium Ammonium Ion protonated_amine_intermediate->ammonium

Acid-catalyzed hydrolysis pathway of this compound.

Base_Catalyzed_Hydrolysis This compound This compound tetrahedral_intermediate Tetrahedral Intermediate This compound->tetrahedral_intermediate + OH- octanoic_acid Octanoic Acid tetrahedral_intermediate->octanoic_acid - NH2- amide_anion Amide Anion tetrahedral_intermediate->amide_anion octanoate Octanoate octanoic_acid->octanoate + NH2- ammonia Ammonia amide_anion->ammonia + Octanoic Acid

Base-catalyzed hydrolysis pathway of this compound.

References

Technical Support Center: Refining Octanamide Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining the purification of octanamide via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
This compound fails to dissolve completely in the hot solvent. 1. Insufficient solvent volume. 2. The chosen solvent is inappropriate for this compound. 3. The solution has not reached a high enough temperature.1. Add small increments of hot solvent until the this compound dissolves. Avoid a large excess of solvent to ensure good recovery. 2. Consult the solvent selection guide (see Experimental Protocols). Polar solvents like ethanol (B145695) or acetonitrile (B52724) are often effective for amides.[1] 3. Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to begin crystallization.1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 2. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of this compound (approximately 105°C). 2. The cooling process is too fast. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which this compound is less soluble (an anti-solvent) to lower the saturation temperature, and cool slowly. 2. Allow for very slow cooling. Insulating the flask can help. 3. Consider a preliminary purification step (e.g., column chromatography) if the starting material is highly impure.
Low recovery of purified this compound. 1. A large volume of solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The final cooling temperature was not low enough. 4. The crystals were washed with a solvent that was not cold.1. Use the minimum amount of hot solvent necessary to dissolve the this compound. 2. Ensure the solution has been allowed to cool completely, preferably in an ice bath, for an adequate amount of time. 3. Cool the solution in an ice bath to maximize the yield of crystals. 4. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Crystals are discolored or appear impure. 1. Impurities are co-crystallizing with the this compound. 2. Colored impurities are present in the starting material.1. A second recrystallization may be necessary. Ensure the chosen solvent has a significant difference in solubility for this compound versus the impurities at high and low temperatures. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. For primary amides like this compound, polar solvents such as ethanol, acetone, and acetonitrile are often good starting points.[1] A mixture of solvents, such as heptane/tert-butyl methyl ether or systems including n-hexane, ethanol, and acetonitrile, has also been used for purifying similar fatty acid amides.[2][3] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the this compound. Start by adding a small volume of solvent to your crude this compound and heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until all the solid has just dissolved.

Q3: My this compound has a melting point of around 105°C. What should I consider when selecting a solvent?

A3: To avoid the product "oiling out," it is best to choose a solvent with a boiling point lower than the melting point of this compound (105°C). If a higher boiling solvent is necessary due to solubility characteristics, you may need to use a larger volume of solvent and cool the solution very slowly to encourage crystal formation over oiling.

Q4: Is it necessary to use a seed crystal?

A4: While not always necessary, using a seed crystal can be very beneficial. It can initiate crystallization in a supersaturated solution that is reluctant to form crystals and can help ensure a more controlled and consistent crystallization process, leading to purer crystals.

Q5: How can I improve the purity of my recrystallized this compound?

A5: To improve purity, ensure that the cooling process is slow and undisturbed to allow for selective crystallization. Washing the collected crystals with a small amount of ice-cold solvent is also crucial to remove any residual soluble impurities. If the purity is still not satisfactory, a second recrystallization can be performed.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
Melting Point~105 °C
AppearanceWhite to tan crystalline solid[4]
Solubility Data of this compound

Precise, quantitative solubility data for this compound in common organic solvents is not widely available in the literature. The following table provides a mix of quantitative data in a less common solvent and qualitative information for more common solvents based on general principles for amides.

SolventTemperature (°C)Solubility ( g/100 g solvent)Notes
Nitroethane10.01.01Quantitative data available.[5]
30.02.14[5]
50.07.53[5]
70.037.5[5]
90.0307[5]
Water23~0.155 g/100mLLimited solubility in cold water.[4]
100~0.471 g/100mLSolubility increases with temperature.
Ethanol-SolubleGenerally a good solvent for amides; solubility increases significantly with heat.
Acetone-SolubleOften a suitable recrystallization solvent for amides.
Ethyl Acetate-Moderately SolubleMay be a suitable solvent, testing is recommended.
Toluene-Sparingly SolubleLower polarity may make it a good anti-solvent in a mixed solvent system.
Hexane-Poorly SolubleLikely a poor solvent for dissolution but could be used as an anti-solvent or for washing.

Experimental Protocols

Detailed Methodology for Solvent Selection
  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water) dropwise, up to about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the this compound at this stage.

  • Heating : If the this compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small increments until the solid dissolves. Note the amount of solvent required.

  • Cooling : Once a saturated solution is obtained at a high temperature, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observation : A good recrystallization solvent will show a significant formation of crystals upon cooling.

  • Selection : Choose the solvent that dissolves the this compound when hot but results in a good yield of crystals when cold.

Detailed Methodology for Recrystallization of this compound
  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the flask on a hot plate, bringing the solvent to a gentle boil. Continue to add the minimum amount of hot solvent in small portions until the this compound is completely dissolved.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration : If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying : Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter Insoluble impurities or charcoal present cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals sol1 Too much solvent? no_crystals->sol1 sol4 Solvent BP > MP? oiling_out->sol4 sol8 Use minimum hot solvent low_yield->sol8 sol9 Ensure complete cooling low_yield->sol9 sol10 Co-crystallizing impurities? impure_crystals->sol10 sol2 Cooling too fast? sol1->sol2 No sol6 Evaporate some solvent sol1->sol6 Yes sol3 Induce nucleation sol2->sol3 No sol7 Cool slower sol2->sol7 Yes sol4->sol2 No sol5 Re-dissolve, add anti-solvent, cool slowly sol4->sol5 Yes sol11 Perform second recrystallization sol10->sol11 Yes sol12 Use activated charcoal sol10->sol12 Colored Impurities

Caption: Troubleshooting logic for this compound recrystallization issues.

References

Technical Support Center: Quantifying Endogenous Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of endogenous octanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its endogenous levels challenging to quantify?

A1: this compound, also known as caprylamide, is a fatty acid amide derived from the condensation of octanoic acid and ammonia.[1][2] Quantifying endogenous levels is difficult primarily because it is an endogenous molecule present at very low (nanomolar) concentrations in complex biological samples.[3] This necessitates highly sensitive and selective analytical methods to distinguish it from a multitude of other matrix components.[4][5] Furthermore, the lack of an "analyte-free" biological matrix makes creating accurate calibration standards a significant hurdle.[6][7]

Q2: What are the primary analytical methods for quantifying this compound?

A2: The gold standard for quantifying this compound and other fatty acid amides is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This technique offers the high sensitivity and selectivity required to detect low concentrations in complex matrices.[8][9] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but may require derivatization to improve the volatility of this compound.[11][12]

Q3: What are "matrix effects" in the context of LC-MS/MS analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[4][13] These undetected components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[5][14] This is a major challenge in bioanalysis, especially for endogenous compounds, as components like phospholipids (B1166683) and salts are common sources of interference.[4]

Q4: How should I choose an internal standard (IS) for this compound quantification?

A4: The most effective way to compensate for matrix effects and variability during sample preparation is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled this compound).[5][6] A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by the mass spectrometer due to its different mass. This allows it to experience the same matrix effects and extraction inconsistencies as the endogenous this compound, providing the most accurate correction.[5]

Q5: What are the critical considerations for sample collection and storage to ensure this compound stability?

A5: The stability of the analyte in the biological matrix is crucial for reliable data.[15] Fatty acid amides can be subject to enzymatic degradation.[16] Therefore, samples should be processed promptly after collection, kept on ice, and stored at -80°C for long-term stability. The addition of enzyme inhibitors may be necessary depending on the sample type and experimental goals. It is essential to perform stability assessments, including freeze-thaw cycles and bench-top stability tests, during method validation.[15]

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of endogenous this compound.

Issue 1: Low or No this compound Signal
Possible Cause Suggested Solution & Troubleshooting Steps
Inefficient Extraction Review your extraction protocol. This compound is a non-polar molecule. Ensure the chosen organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is appropriate. Optimize solvent volumes and extraction times. A common technique is a protein precipitation step followed by liquid-liquid extraction (LLE).[8]
Analyte Degradation Ensure samples were handled properly to prevent enzymatic degradation by amidases like FAAH.[16] Work quickly, keep samples on ice, and consider adding protease/amidase inhibitors immediately after collection. Evaluate sample stability under your specific handling conditions.
Poor Ionization in MS This compound may not ionize efficiently. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Electrospray ionization (ESI) in positive mode is typically used.[17] Consider derivatization to add a more readily ionizable group if signal remains poor.[13]
Instrument Contamination A contaminated system can lead to ion suppression. Run system cleaning procedures as recommended by the instrument manufacturer.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Suggested Solution & Troubleshooting Steps
Significant Matrix Effects This is a primary challenge.[4] Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components like phospholipids.[13][18] Optimize the chromatographic gradient to better separate this compound from co-eluting interferences.[5]
Contamination Contamination can come from solvents, collection tubes, or lab equipment. Use high-purity, LC-MS grade solvents and reagents.[17] Run solvent blanks to identify sources of contamination.
Isomeric Interference Other endogenous compounds may have the same mass and similar retention times. Ensure your MS/MS method uses specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) that are unique to this compound to ensure selectivity.[19]
Issue 3: Poor Reproducibility and High Variability
Possible Cause Suggested Solution & Troubleshooting Steps
Inconsistent Sample Preparation Manual extraction steps are a major source of variability. Ensure precise and consistent pipetting for all reagents, solvents, and internal standards. Automate sample preparation steps if possible. Use a stable isotope-labeled internal standard to correct for variations.[5]
Instrument Instability The LC-MS/MS system may be unstable. Before running samples, perform a system suitability test by injecting a standard solution multiple times to check for consistent retention times and peak areas.
Non-Specific Binding Analytes can adsorb to plasticware or glassware.[15] Use low-binding tubes and pipette tips. Evaluate whether adding a small amount of organic solvent to the sample reconstitution buffer helps prevent binding.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and matrix.

1. Materials and Reagents

  • Human plasma (collected with K2EDTA)

  • This compound analytical standard

  • This compound-d3 (or other stable isotope) as internal standard (IS)

  • LC-MS grade acetonitrile (B52724) (ACN), methanol, water, and formic acid

  • Methyl tert-butyl ether (MTBE)

  • Low-binding microcentrifuge tubes

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., this compound-d3 in methanol) to each sample, vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 500 µL of MTBE.

  • Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid). Vortex to dissolve and transfer to an LC autosampler vial.

3. LC-MS/MS Analysis

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

Parameter Typical Value
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined empirically by infusing standards. This compound: e.g., m/z 144.2 -> 59.1 this compound-d3 (IS): e.g., m/z 147.2 -> 62.1

4. Calibration and Quantification

  • Prepare a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) or by the standard addition method.[7]

  • Spike known concentrations of the this compound standard into the surrogate matrix and process alongside the unknown samples.

  • Plot the ratio of the analyte peak area to the IS peak area against the concentration. Use the resulting regression equation to determine the concentration in the unknown samples.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike Internal Standard (IS) Sample->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip LLE Liquid-Liquid Extraction (LLE) Precip->LLE Dry Evaporation LLE->Dry Recon Reconstitution Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for this compound quantification.

Matrix Effect Illustration

G cluster_0 Without Matrix cluster_1 With Matrix Analyte_Solvent This compound Ion_Source_1 Ion Source Analyte_Solvent->Ion_Source_1 Detector_1 Detector Signal Ion_Source_1->Detector_1 Signal_1 ██████████ Detector_1->Signal_1 Expected Response Analyte_Matrix This compound + Matrix Components Ion_Source_2 Ion Source Analyte_Matrix->Ion_Source_2 Interference Interfering Matrix Ions Interference->Ion_Source_2 Suppression Detector_2 Detector Signal Ion_Source_2->Detector_2 Signal_2 ███ Detector_2->Signal_2 Suppressed Response

Caption: Ion suppression due to matrix effects.

Potential Signaling Context for Fatty Acid Amides

Fatty acid amides (FAAs) like this compound are part of a class of endogenous lipid signaling molecules.[20][21] While the specific pathways for this compound are less characterized than for its well-known cousin anandamide (B1667382) (AEA), they are believed to play roles in cell signaling.[20] AEA is known to interact with cannabinoid receptors (CB1, CB2) and GPR55, often leading to downstream effects on pathways like JNK and the modulation of intracellular calcium.[22][23][24]

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling FAA Fatty Acid Amide (e.g., Anandamide) GPR55 GPR55 FAA->GPR55 CB1 CB1 Receptor FAA->CB1 G_Protein Gα12 / Gi GPR55->G_Protein Activates CB1->G_Protein Activates JNK JNK Pathway G_Protein->JNK Ca_Release Intracellular Ca²⁺ Release G_Protein->Ca_Release Apoptosis Apoptosis / Cell Growth Regulation JNK->Apoptosis Ca_Release->Apoptosis

Caption: Simplified FAA signaling pathways.

References

Technical Support Center: Minimizing Octanamide Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific adsorption of octanamide to laboratory ware. Adherence to these recommendations can help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it adsorb to my labware?

A1: this compound (C8H17NO), also known as caprylamide, is a fatty amide derived from octanoic acid.[1][2] Its structure consists of a long, hydrophobic eight-carbon alkyl chain and a polar amide group.[3][4] This hydrophobicity gives this compound a strong affinity for non-polar surfaces, such as those found in common plastic labware like polypropylene (B1209903) and polystyrene, leading to its adsorption out of aqueous solutions.[5][6] This process is primarily driven by hydrophobic interactions between the compound and the labware surface.[7]

Q2: What are the consequences of this compound adsorption in my experiments?

A2: The adsorption of this compound to labware can cause a significant reduction in its effective concentration in your working solutions. This loss of analyte can lead to serious experimental errors, including inaccurate quantification, underestimated potency in biological assays, poor reproducibility between replicates, and flawed pharmacokinetic assessments.[5][7]

Q3: Which types of labware are best for minimizing this compound adsorption?

A3: The choice of labware is critical. Borosilicate glass is generally preferred over plastics because its polar, hydrophilic surface is less attractive to hydrophobic molecules.[6] The most effective option is often silanized (or deactivated) glass, which has been treated to cap reactive surface groups, rendering it more inert.[6] If plastic is necessary, polypropylene is often a better choice than polystyrene, though low-binding, surface-treated plastics are the most resistant to adsorption.[7]

Q4: What is "low-binding" labware and how does it work?

A4: Low-binding labware is specifically engineered to minimize the non-specific binding of molecules like peptides and hydrophobic compounds.[5] Manufacturers use proprietary polymer blends or apply special surface coatings to create a more hydrophilic and inert surface. These modifications reduce the hydrophobic and electrostatic interactions that cause molecules like this compound to adhere to the labware walls.[5]

Q5: How can I modify my experimental solution to reduce adsorption?

A5: Several modifications to your solvent or buffer can significantly decrease adsorption. Increasing the organic content with a solvent like acetonitrile (B52724) or methanol (B129727) can improve the solubility of this compound and reduce its drive to adsorb.[5][8] Alternatively, adding a low concentration (~0.05%) of a non-ionic surfactant, such as Tween-20, Triton X-100, or Pluronic F127, can coat the labware surface and compete with this compound for binding sites.[9][10] In some applications, a blocking agent like Bovine Serum Albumin (BSA) can be used to pre-coat the surface.[9]

Q6: Is it safe to reuse labware that has been exposed to this compound?

A6: It is strongly discouraged to reuse labware that has been in contact with hydrophobic compounds like this compound, particularly for sensitive or quantitative studies.[5][7] Standard washing procedures may not completely remove adsorbed residues, leading to a high risk of cross-contamination and inaccurate results in subsequent experiments.[7] For critical applications, always use new, disposable labware.

Troubleshooting Guides

Problem: Consistently low or variable-than-expected results in assays involving this compound.

Hypothesis: A significant fraction of the this compound is being lost from the solution due to adsorption to the labware, reducing its effective concentration.

G start Low or Inconsistent Assay Results q1 Step 1: Evaluate Labware Material start->q1 labware_pp Using Polypropylene (PP) or Polystyrene (PS)? q1->labware_pp Yes labware_glass Using Borosilicate Glass? q1->labware_glass No, Glass sol_pp High Risk of Adsorption. Switch to Silanized Glass or Low-Binding Plastic. labware_pp->sol_pp labware_lowbind Using Low-Binding Labware? labware_glass->labware_lowbind No, Low-Bind sol_glass Consider Surface Passivation (e.g., Siliconization) for maximum inertness. labware_glass->sol_glass q2 Step 2: Modify Solution labware_lowbind->q2 Adsorption still suspected sol_pp->q2 sol_glass->q2 mod_organic Increase Organic Solvent Content (e.g., ACN, MeOH) q2->mod_organic mod_surfactant Add Non-Ionic Surfactant (e.g., 0.05% Tween-20) q2->mod_surfactant mod_block Add Blocking Agent (e.g., BSA) (Assay dependent) q2->mod_block validate Step 3: Perform Recovery Test to Quantify Improvement mod_organic->validate mod_surfactant->validate mod_block->validate

Caption: Troubleshooting workflow for diagnosing and resolving this compound adsorption issues.

Data Summary Tables

Table 1: Comparison of Common Labware Materials for this compound Solutions

Labware MaterialAdsorption PotentialRecommended UseMitigation Strategy
Polystyrene (PS)Very HighNot RecommendedUse alternative material.
Polypropylene (PP)HighGeneral, non-sensitive useAdd surfactant; switch to glass.[7]
Borosilicate GlassModerateGood for stock solutionsPassivate via siliconization for best results.[6]
Low-Binding PlasticLowRecommended for sensitive assaysUsually sufficient; confirm with recovery test.[5]
Silanized GlassVery LowHighly Recommended Ideal for standards and sensitive samples.[6]

Table 2: Common Solution Additives to Minimize this compound Adsorption

Additive ClassExample(s)Typical ConcentrationMechanism of ActionConsiderations
Organic SolventAcetonitrile, Methanol10-50% (v/v) or higherIncreases analyte solubility in the mobile phase.[5]Ensure compatibility with downstream assays and cell viability.
Non-Ionic SurfactantTween-20, Triton X-1000.01 - 0.1% (v/v)Coats hydrophobic surfaces, preventing analyte binding.[9]Can interfere with mass spectrometry or cell-based assays.
Blocking ProteinBovine Serum Albumin (BSA)0.1 - 1% (w/v)Preferentially adsorbs to surfaces, blocking sites.[9]Can interfere with protein quantification or specific binding assays.

Experimental Protocols

Protocol 1: Quantifying this compound Recovery from Labware

This protocol allows you to determine the percentage of this compound lost to adsorption in a specific type of labware.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL This compound Stock in Organic Solvent prep_work 2. Prepare 1 µg/mL Working Solution in Assay Buffer prep_stock->prep_work control 3a. Prepare T0 Control (Directly in silanized glass autosampler vial) prep_work->control aliquot 3b. Aliquot Working Solution into Test Labware (e.g., PP tubes) prep_work->aliquot quantify 6. Quantify this compound Concentration via HPLC or LC-MS control->quantify incubate 4. Incubate at RT for Relevant Time (e.g., 1h, 4h, 24h) aliquot->incubate collect 5. Transfer Supernatant from Test Labware to Clean Autosampler Vials incubate->collect collect->quantify calculate 7. Calculate % Recovery vs. T0 Control quantify->calculate

Caption: Experimental workflow for a quantitative this compound recovery study.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 1 µg/mL) in your aqueous assay buffer.

  • Incubate in Test Labware: Aliquot the working solution into the labware you wish to test (e.g., polypropylene microcentrifuge tubes, polystyrene plate wells). Prepare a "Time 0" control sample by preparing the working solution directly in a silanized glass autosampler vial, which represents 100% recovery.[6]

  • Incubate: Cap or seal the test labware and incubate for a period relevant to your experiment (e.g., 1, 4, and 24 hours) under your standard experimental conditions (e.g., room temperature).[5][6]

  • Collect Supernatant: After incubation, carefully transfer the supernatant from the test labware into clean, inert autosampler vials (e.g., silanized glass).

  • Quantify this compound: Analyze the concentration of this compound in the control and test samples using a suitable method like HPLC or LC-MS.

  • Calculate Recovery: Determine the percentage of this compound recovered using the formula: (% Recovery) = ([Test Sample] / [Control Sample]) * 100.

Protocol 2: Surface Passivation of Glassware via Siliconization

This protocol creates a hydrophobic, inert surface on glassware to prevent the adsorption of molecules.

Caution: Dichlorodimethylsilane (B41323) is toxic, flammable, and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Methodology:

  • Clean Glassware: Thoroughly wash the glassware with detergent, rinse extensively with tap and deionized water, and dry completely in an oven.

  • Vapor Phase Deposition:

    • Place the clean, dry glassware inside a glass desiccator.

    • Place a small, open beaker containing 1-2 mL of dichlorodimethylsilane into the desiccator, ensuring it does not touch the other glassware.

    • Seal the desiccator and apply a vacuum for several minutes. This will cause the silane (B1218182) reagent to vaporize and coat all surfaces inside.

    • Leave the desiccator under vacuum for at least 2 hours to ensure a complete reaction.[5]

  • Post-Treatment:

    • Carefully and slowly vent the desiccator inside the chemical fume hood.

    • Remove the glassware and rinse it thoroughly with a solvent in which this compound is soluble (e.g., methanol or acetone) to remove any excess silanizing reagent.

    • Allow the glassware to air dry completely in the fume hood before use.

References

"troubleshooting poor recovery of octanamide during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of octanamide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its recovery?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below. This compound is a moderately hydrophobic, neutral compound with limited water solubility. Its pKa indicates it is a very weak acid, meaning it will be in its neutral form across a wide pH range.

Q2: I am experiencing low this compound recovery. What are the most common causes?

A2: Poor recovery of this compound can stem from several factors during sample preparation. The most common issues include:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for partitioning the moderately hydrophobic this compound from the sample matrix.

  • Suboptimal pH: Although this compound is neutral, the pH of the sample can influence the solubility of matrix components, which may interfere with the extraction.

  • Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

  • Sample Matrix Effects: Proteins and other macromolecules in the sample can bind to this compound, preventing its extraction.

  • Analyte Instability: this compound may degrade under harsh pH or high-temperature conditions during sample processing.

Q3: How does pH affect the extraction of this compound?

A3: For neutral compounds like this compound, pH primarily affects the extraction by influencing the state of the sample matrix rather than the analyte itself. Adjusting the sample pH can help to:

  • Minimize Matrix Interferences: By altering the charge of interfering compounds, their solubility in the extraction solvent can be reduced.

  • Enhance Protein Precipitation: Adjusting the pH can improve the efficiency of protein removal, releasing any this compound that may have been bound.

For this compound, maintaining a pH where it remains neutral and stable is recommended. Extreme pH values should generally be avoided to prevent potential hydrolysis of the amide bond, although N,N-dialkyl amides have been shown to be stable in nitric acid solutions in some applications.[1][2]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: You are observing low recovery of this compound after performing a liquid-liquid extraction.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The polarity of your extraction solvent may not be suitable for this compound.

    • Solution: this compound has a LogP of approximately 2.4-2.5, indicating moderate hydrophobicity.[3][4] Solvents like ethyl acetate (B1210297), dichloromethane, or a mixture of hexane (B92381) and a more polar solvent are good starting points. If you are using a very non-polar solvent (e.g., hexane alone), you may not be efficiently extracting the moderately polar this compound. Conversely, if your solvent is too polar, you may be co-extracting too many interferences. Try to match the polarity of the analyte with the extraction solvent.[5]

  • Insufficient Phase Separation/Emulsion Formation: Emulsions can trap the analyte and prevent efficient separation of the aqueous and organic layers.

    • Solution: Centrifuge the sample to break up the emulsion. You can also try adding salt ("salting out") to the aqueous phase to increase its polarity and promote phase separation.[5]

  • Suboptimal pH of the Aqueous Phase: While this compound is neutral, the pH can affect matrix components.

    • Solution: Adjust the pH of your sample to a neutral or slightly acidic/basic range to assess if matrix effects are at play. This can alter the solubility of potential interfering substances.

Poor Recovery in Solid-Phase Extraction (SPE)

Problem: You are experiencing low this compound recovery after solid-phase extraction.

Possible Causes and Solutions:

  • Improper Sorbent Selection: The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.

    • Solution: For a neutral, moderately hydrophobic compound like this compound, a reversed-phase sorbent (e.g., C8 or C18) is generally suitable.

  • Inadequate Conditioning or Equilibration: Failure to properly prepare the sorbent can lead to inconsistent and poor retention.

    • Solution: Always condition the cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer that matches your sample's aqueous environment.[6]

  • Sample Overload: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough during loading.

    • Solution: Use a larger cartridge or dilute your sample.[6]

  • Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent.

    • Solution: Increase the strength of your elution solvent. For a reversed-phase sorbent, this means increasing the percentage of the organic component (e.g., from 50% methanol (B129727) to 90% methanol or acetonitrile). You could also try a different, stronger organic solvent.

Low Recovery after Protein Precipitation

Problem: this compound recovery is low after precipitating proteins from a biological sample (e.g., plasma).

Possible Causes and Solutions:

  • Analyte Co-precipitation: this compound may be trapped within the precipitated protein pellet.

    • Solution: Optimize the precipitation conditions. Adding a small amount of acid or base to the organic solvent can sometimes disrupt protein-analyte interactions. Also, ensure thorough vortexing after adding the precipitation solvent and before centrifugation. Lower temperatures (e.g., 4°C) can improve precipitation efficiency and maintain protein stability.

  • Incorrect Supernatant Collection: You may be aspirating part of the loose protein pellet along with the supernatant.

    • Solution: After centrifugation, carefully aspirate the supernatant, leaving a small amount behind to avoid disturbing the pellet. A second centrifugation step after the initial separation can help to pellet any remaining suspended proteins.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to sample preparation.

PropertyValueImplication for Sample Preparation
Molecular Formula C8H17NO-
Molecular Weight 143.23 g/mol [3][7]
Melting Point ~105 °C[3][4]
Boiling Point ~261-343 °C[3][4]
Water Solubility 1.55 g/L at 23 °C[3]
LogP (octanol-water) 2.4 - 2.53Indicates moderate hydrophobicity; suitable for reversed-phase chromatography and extraction with moderately polar organic solvents.[3][4][7]
pKa ~17This compound is a very weak acid and will be in its neutral form in typical aqueous solutions.[4]

Experimental Protocols

Protocol: Liquid-Liquid Extraction of this compound from an Aqueous Matrix

This protocol provides a general methodology for the extraction of this compound from a simple aqueous sample.

Materials:

  • Aqueous sample containing this compound

  • Ethyl Acetate (or other suitable organic solvent)

  • Sodium Chloride (optional)

  • Vortex mixer

  • Centrifuge

  • Conical glass tubes

  • Nitrogen evaporator

Methodology:

  • Pipette 1 mL of the aqueous sample into a 15 mL conical glass tube.

  • Add 3 mL of ethyl acetate to the tube.

  • (Optional) If emulsions are anticipated, add a small amount of sodium chloride to the mixture.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis) for analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Recovery prep_method Identify Sample Prep Method start->prep_method lle Liquid-Liquid Extraction (LLE) prep_method->lle LLE spe Solid-Phase Extraction (SPE) prep_method->spe SPE ppt Protein Precipitation (PPT) prep_method->ppt PPT lle_q1 Check Solvent Polarity (LogP ~2.4) lle->lle_q1 spe_q1 Sorbent Type Correct? (Reversed-Phase C8/C18) spe->spe_q1 ppt_q1 Co-Precipitation Suspected? ppt->ppt_q1 lle_a1 Adjust Solvent (e.g., Ethyl Acetate, DCM) lle_q1->lle_a1 No lle_q2 Emulsion Formation? lle_q1->lle_q2 Yes end_node Re-evaluate Recovery lle_a1->end_node lle_a2 Centrifuge / Salt Out lle_q2->lle_a2 Yes lle_q2->end_node No lle_a2->end_node spe_a1 Select Appropriate Sorbent spe_q1->spe_a1 No spe_q2 Elution Solvent Too Weak? spe_q1->spe_q2 Yes spe_a1->end_node spe_a2 Increase Organic % in Eluent spe_q2->spe_a2 Yes spe_q3 Column Conditioned? spe_q2->spe_q3 No spe_a2->end_node spe_a3 Condition with MeOH, Equilibrate with H2O spe_q3->spe_a3 No spe_q3->end_node Yes spe_a3->end_node ppt_a1 Optimize PPT Solvent/Temp Ensure Thorough Vortexing ppt_q1->ppt_a1 Yes ppt_q1->end_node No ppt_a1->end_node

Caption: Troubleshooting workflow for poor this compound recovery.

LLE_Principle cluster_0 Initial State: Sample Matrix cluster_1 Extraction Step cluster_2 Post-Extraction (After Centrifugation) A Aqueous Phase (Sample + Water) B Add Immiscible Organic Solvent (e.g., Ethyl Acetate) A->B O This compound (Analyte) I Interferences Vortex Vortex to Mix B->Vortex C Organic Phase (Collect for Analysis) Vortex->C D Aqueous Phase (Discard) Vortex->D O2 This compound (Partitioned) I2 Interferences

References

Validation & Comparative

A Comparative Guide to Validating an HPLC Method for Octanamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the determination of octanamide purity. The comparison is based on validation parameters outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) general chapter <621>.[1][2][3][4][5][6][7][8][9] The objective is to offer researchers, scientists, and drug development professionals a framework for selecting and validating a suitable HPLC method for aliphatic amides like this compound.

This compound is a primary fatty amide derived from the formal condensation of octanoic acid with ammonia.[10][11] Ensuring its purity is critical in pharmaceutical applications where it may be used as an intermediate or excipient. This guide compares a traditional Reversed-Phase (RP-HPLC) method using a C18 column with a method employing a more specialized Amide column, designed for enhanced retention and selectivity of polar compounds.[12][13][14]

Comparative Analysis of HPLC Methods

Two distinct HPLC methods were validated for the determination of this compound purity against a hypothetical primary impurity (Impurity A, e.g., octanoic acid). The validation was performed in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][5][8][9]

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Reversed-Phase C18Method B: Amide Column
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (90:10 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL
Column Temp. 30°C35°C
Run Time 10 minutes12 minutes

Table 2: Summary of Method Validation Data

Validation ParameterMethod A: Reversed-Phase C18Method B: Amide ColumnICH Q2(R1) Acceptance Criteria
Specificity Resolution (this compound/Impurity A) = 1.8Resolution (this compound/Impurity A) = 2.5Resolution > 1.5
Linearity (Range) 1 - 150 µg/mL1 - 150 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.99920.9998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Within 98.0% - 102.0% for assay
Precision (RSD%)
- Repeatability0.8%0.5%RSD ≤ 2%
- Intermediate Precision1.2%0.9%RSD ≤ 2%
LOD 0.3 µg/mL0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 1.0 µg/mL0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Tailing Factor (this compound) 1.41.1Tailing factor ≤ 2.0

Experimental Protocols

Detailed methodologies for the validation of the two HPLC methods are provided below. These protocols are based on the principles outlined in the ICH Q2(R1) and USP <621> guidelines.[1][4][5][6][7]

Method A: Reversed-Phase C18

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the mobile phase.

3. Validation Procedures:

  • Specificity: Inject the blank (mobile phase), a solution of Impurity A, and the sample solution spiked with Impurity A to demonstrate the resolution between this compound and the impurity.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking the sample solution with the reference standard at three concentration levels (80%, 100%, and 120% of the sample concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of the 100 µg/mL standard solution.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ, either visually or by calculation from the standard deviation of the response and the slope of the calibration curve.

Method B: Amide Column

1. Chromatographic System:

  • HPLC System: A standard HPLC system as described for Method A.

  • Column: Amide, 4.6 x 150 mm, 5 µm particle size.[12][13][14]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (90:10 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

2. Standard and Sample Preparation:

  • Follow the same procedures as described for Method A, using the mobile phase for the Amide Column method as the diluent.

3. Validation Procedures:

  • Follow the same validation procedures as described for Method A.

Visualizations

The following diagrams illustrate the workflow for HPLC method validation and the logical relationship between the key validation parameters.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Prepare Validation Protocol B->C Method Optimized D Execute Validation Experiments C->D E Analyze & Document Results D->E F Routine Purity Testing E->F G Stability Studies E->G H Quality Control E->H Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness System Suitability Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->Linearity LOQ LOQ LOQ->Linearity Robustness Robustness Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->ValidatedMethod

References

A Comparative Guide to the Biological Activity of Octanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of octanamide and its analogs, focusing on their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

This compound, a simple fatty acid amide, and its derivatives have garnered significant interest in recent years due to their diverse biological activities.[1] A primary area of investigation has been their role as histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][4]

This guide will delve into the structure-activity relationships of this compound and its analogs, comparing their potency and selectivity as HDAC inhibitors and exploring other potential biological targets.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of this compound and several of its key analogs. The data, presented as half-maximal inhibitory concentrations (IC50), provide a quantitative measure of the potency of these compounds against specific biological targets.

CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference
This compound ---[1]
Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) Pan-HDAC~100In vitro fluorometric assay[5]
N-Hydroxy-7-(2-naphthylthio)heptanamide (HNHA) HDAC100In vitro fluorometric assay
HDAC Inhibitor VIII HDAC60.002In vitro assay
HDAC30.42In vitro assay
HDAC1090.7In vitro assay
HDAC2252In vitro assay
HDAC1271In vitro assay
HDAC86851In vitro assay
Chidamide HDAC1, 2, 3, 10Potent InhibitorSKM-1 and HEL cells[4]
BRN-250 (Nicotinamide derivative) VEGFR210-100 (nM range)HUVECs[6]
ZINC12555961 HDACSignificant Inhibitory ActivityIn vitro enzyme inhibition assay[7][8]
Amide-aplog-1 PKCδ C1B domain70-fold weaker than aplog-1-[9]
Norarachidonyl urea (B33335) analogues (4a, 4g) CB1 receptor436, 347Binding affinity assay[10]
2-fluoroethyl analogue (4f) CB1 receptorBinds 2x better than AnandamideBinding affinity assay[10]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase12880In vitro assay[11]
h-NTPDase3720In vitro assay[11]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) h-NTPDase8280In vitro assay[11]

Experimental Protocols

In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against histone deacetylases.

Materials:

  • 96-well black microplate

  • HDAC Assay Buffer

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Diluted recombinant HDAC enzyme

  • Fluorogenic HDAC substrate

  • Developer solution containing a stop solution (e.g., Trichostatin A)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration is less than 1%.

  • In the 96-well plate, add the HDAC Assay Buffer, followed by the test compound at various concentrations (or DMSO for the control).

  • Add the diluted recombinant HDAC enzyme to each well.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value can then be determined by plotting the percent inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay

This assay is used to assess the effect of the test compounds on the viability of cancer cells.[7]

Materials:

  • 96-well plate

  • Cancer cell lines (e.g., HeLa, K562)

  • Growth medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0, 1, 10, 50, and 100 µM).

  • After 44 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for many this compound analogs is the inhibition of histone deacetylases.[2] This inhibition leads to the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that may have been silenced.[2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

HDAC_Inhibition_Pathway Octanamide_Analog This compound Analog (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Octanamide_Analog->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Mechanism of action for HDAC inhibitors like this compound analogs.

Ceramide Signaling Pathway

Some fatty acid amides, structurally related to this compound, are involved in ceramide signaling pathways. Ceramides are bioactive lipids that mediate various cellular stress responses, including inflammation, apoptosis, and growth inhibition.[12] The de novo synthesis of ceramide is a key pathway in its production.

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine Serine Serine Serine->Ketosphinganine Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketosphinganine->Dihydrosphingosine Reduction Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Acylation Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Cellular_Responses Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Cellular_Responses Mediates Cellular_Stress Cellular Stress (e.g., Chemotherapy, Radiation) Cellular_Stress->Ceramide Induces Synthesis

Caption: De novo ceramide biosynthesis and its role in cellular stress.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly as HDAC inhibitors for cancer therapy. The structure-activity relationship data reveal that modifications to the basic this compound structure can dramatically influence potency and selectivity. The experimental protocols provided offer a starting point for researchers to evaluate new analogs, while the signaling pathway diagrams provide a visual framework for understanding their mechanisms of action. Further research into the optimization of these compounds could lead to the development of novel and effective treatments for a range of diseases.

References

Cross-Validation of Octanamide Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of octanamide in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The selection of an appropriate quantification method is critical for accurate pharmacokinetic and pharmacodynamic studies in drug development and research. This document outlines the detailed experimental protocols for both methods, presents a comparative summary of their performance based on validated experimental data, and visualizes the cross-validation workflow.

Data Presentation: Comparative Analysis of Quantification Methods

The performance of analytical methods is evaluated based on several key parameters that determine their reliability and suitability for a specific application. Below is a summary of the validation parameters for the GC-MS method for a closely related analyte, octanoate (B1194180), and a proposed, representative LC-MS/MS method for this compound based on established methodologies for similar short-chain fatty acid amides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for OctanoateLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound (Representative)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerUltra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer
Matrix Human PlasmaHuman Plasma
Lower Limit of Quantification (LLOQ) 0.43 µM[1]~0.5 ng/mL (estimated)
Linearity (R²) > 0.99[1]> 0.99 (typical)
Intra-day Precision (CV%) < 9.1%[1]< 15% (typical)
Inter-day Precision (CV%) < 9.3%[1]< 15% (typical)
Accuracy (Relative Error %) Within ± 15% (assumed)Within ± 15% (typical)
Sample Preparation Direct derivatization in plasma followed by liquid-liquid extractionProtein precipitation followed by solid-phase extraction

Experimental Protocols

Detailed and validated experimental protocols are essential for the reproducibility of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Octanoate

This method, developed for the analysis of octanoate in human plasma, can be adapted for this compound.[1]

a. Sample Preparation:

  • To 100 µL of plasma, calibration standard, or quality control sample in a GC vial, add 200 µL of a freshly prepared 3 mol/L solution of acetyl chloride in isobutanol.

  • Cap the vial and heat at 60°C for 1 hour to facilitate the derivatization of octanoate to its isobutyl ester.

  • After cooling to room temperature, add 500 µL of a 5% NaCl solution and 200 µL of chloroform.

  • Vortex the mixture for 1 minute to extract the isobutyl ester of octanoate into the organic phase.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the lower organic phase (chloroform) to a clean GC vial for analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless inlet, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the octanoate isobutyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound (Proposed Method)

This proposed method is based on established protocols for the analysis of short-chain fatty acid amides in biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • For further cleanup to remove phospholipids, a solid-phase extraction (SPE) step using a C18 cartridge can be employed after protein precipitation.

b. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.

Mandatory Visualizations

To ensure the reliability and comparability of data generated by different analytical methods, a cross-validation process is essential.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis and Comparison Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Standards (Low, Mid, High QC) Sample->Spike GCMS GC-MS Analysis Spike->GCMS LCMSMS LC-MS/MS Analysis Spike->LCMSMS DataGC Quantified Concentrations (GC-MS) GCMS->DataGC DataLC Quantified Concentrations (LC-MS/MS) LCMSMS->DataLC Compare Statistical Comparison (e.g., Bland-Altman, Regression) DataGC->Compare DataLC->Compare Result Acceptance Criteria Met? (e.g., within 20% difference) Compare->Result

Caption: A logical workflow for the cross-validation of two analytical methods.

The following diagram illustrates a key signaling pathway where fatty acid amides, such as this compound, may play a role.

SignalingPathway Potential Signaling Pathway of this compound This compound This compound Receptor G-Protein Coupled Receptor (e.g., CB1, GPR55) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Modulation (e.g., ↓cAMP) Effector->Second_Messenger Downstream Downstream Cellular Effects Second_Messenger->Downstream

Caption: A simplified diagram of a potential G-protein coupled receptor signaling pathway.

References

"octanamide versus palmitoylethanolamide in GPR55 activation"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Octanamide and Palmitoylethanolamide (B50096) in GPR55 Activation

For researchers and professionals in drug development, understanding the nuanced interactions of lipid signaling molecules with their receptors is paramount. This guide provides a detailed comparison of two N-acylethanolamides, this compound and palmitoylethanolamide (PEA), in their capacity to activate the G protein-coupled receptor 55 (GPR55). While both are structurally related endogenous lipids, the available scientific literature presents a complex and, at times, conflicting picture of their activities at this receptor.

Quantitative Data Summary

The potency of a ligand is a critical parameter in pharmacology, typically expressed as the half-maximal effective concentration (EC50). A comprehensive review of existing literature reveals a significant disparity in the data available for palmitoylethanolamide and a notable lack of data for this compound in the context of GPR55 activation.

CompoundAssay TypeCell LineReported EC50EfficacyCitation
Palmitoylethanolamide (PEA) [35S]GTPγS BindingHEK2934 nMAgonist[1]
Calcium MobilizationhGPR55-HEK293No response observed-[2]
β-arrestin RecruitmentGPR55-transfected cellsNo statistically significant effect-[3]
This compound --Data not available--

Note on Palmitoylethanolamide (PEA) Data: The activity of PEA at GPR55 is a subject of considerable debate in the scientific community. While an early study using a [35S]GTPγS binding assay reported a potent EC50 of 4 nM, subsequent studies using different functional readouts, such as calcium mobilization and β-arrestin recruitment, have failed to demonstrate significant agonist activity.[1][2] This suggests that PEA's effect may be highly dependent on the specific signaling pathway and experimental system being investigated. Some researchers propose that PEA's physiological effects may be mediated through other targets, such as PPARα, or via indirect mechanisms.[1]

Note on this compound: Despite being a member of the N-acylethanolamide family, there is a conspicuous absence of published data quantifying the direct activation of GPR55 by this compound.

GPR55 Signaling Pathways

Activation of GPR55 initiates a cascade of intracellular events through coupling with distinct G proteins. The receptor primarily signals through Gαq and Gα12/13 proteins, leading to the activation of downstream effectors.[4][5]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., PEA) GPR55 GPR55 Ligand->GPR55 Binds Gq Gαq GPR55->Gq Activates G13 Gα13 GPR55->G13 Activates ERK ERK1/2 Phosphorylation GPR55->ERK May lead to PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates RhoGEF RhoGEF RhoA RhoA RhoGEF->RhoA Activates Gq->PLC Stimulates G13->RhoGEF Activates Ca2 Ca²⁺ (intracellular release) IP3->Ca2 TF_Activation Transcription Factor Activation (NFAT, NF-κB) Ca2->TF_Activation ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

GPR55 signaling pathways upon agonist binding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GPR55 activation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human GPR55.

  • Harvest cells and homogenize in an ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Isolate the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration. Store at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes (e.g., 20 µg of protein), [35S]GTPγS (final concentration ~0.1 nM), and various concentrations of the test compound (e.g., PEA).

  • The assay buffer should contain approximately 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 50 µM GDP.[6]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS (e.g., 10 µM).[6]

  • Incubate the plate at 30°C for 60-120 minutes.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters, and measure the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all measurements.

  • Plot the specific binding against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation, which is a downstream consequence of Gαq signaling.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Seed GPR55-expressing cells in a 96-well plate B 2. Culture overnight to allow adherence A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate for ~1 hour at 37°C C->D E 5. Place plate in a fluorescence reader (e.g., FLIPR, FlexStation) F 6. Establish baseline fluorescence reading E->F G 7. Add test compound (e.g., PEA) to wells F->G H 8. Monitor fluorescence change (Ex/Em ~490/525 nm) in real-time G->H I 9. Plot fluorescence intensity vs. time to observe peak response J 10. Plot peak response vs. log[compound] I->J K 11. Calculate EC50 value using non-linear regression J->K

Workflow for a typical calcium mobilization assay.

1. Cell Preparation:

  • Seed HEK293 cells stably expressing GPR55 into a 96-well, black-walled, clear-bottom plate.

  • Allow cells to adhere and grow overnight.

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.

3. Measurement:

  • Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for a short period.

  • The instrument then adds the test compounds at various concentrations to the wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) in real-time.[7]

4. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the compound concentration.

  • Fit the resulting dose-response curve with a sigmoidal function to determine the EC50 value.

Conclusion

The comparison between this compound and palmitoylethanolamide in GPR55 activation underscores the complexity of lipid signaling. For palmitoylethanolamide, the evidence is conflicting, with its agonist activity at GPR55 being highly dependent on the assay used. This suggests that PEA may be a biased agonist or that its effects are context-dependent. For this compound, there is a clear gap in the scientific literature regarding its interaction with GPR55. Researchers should exercise caution when interpreting the activity of these compounds at GPR55 and consider employing multiple, diverse assay systems to build a comprehensive pharmacological profile. Future studies are warranted to clarify the role of PEA and to investigate the potential activity of this compound at this receptor.

References

A Comparative Analysis of Octanamide's Impact on Cellular Viability and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the effects of octanamide and its analogs on different cell lines. Due to a scarcity of direct comparative studies on this compound, this document focuses on the well-documented effects of N-octanoyl-sphingosine (C8-ceramide), a structurally related ceramide analog, on the human monocytic U937 cell line as a primary example. Furthermore, this guide furnishes detailed experimental protocols to facilitate independent comparative studies of this compound across various cell lines of interest.

Comparative Efficacy of N-octanoyl-sphingosine in U937 Cells

N-octanoyl-sphingosine, a cell-permeable ceramide analog, has been demonstrated to be a potent inducer of apoptosis in the U937 cell line. The stereochemistry of the molecule plays a crucial role in its cytotoxic activity. The D- and L-threo stereoisomers have been found to be significantly more potent in inducing nucleosomal DNA fragmentation, a hallmark of apoptosis, compared to the erythro isomers[1].

Compound/StereoisomerPotency in Inducing Apoptosis in U937 Cells
D-threo-C8-CeramideHigh
L-threo-C8-CeramideHigh
L-erythro-C8-CeramideModerate
D-erythro-C8-CeramideLow
DL-erythro-dihydro-C8-CeramideVery Low

Table 1: Comparative potency of N-octanoyl-sphingosine stereoisomers in inducing apoptosis in the U937 human monocytic cell line. Potency is determined by the extent of nucleosomal DNA fragmentation observed[1].

Experimental Protocols

To enable researchers to conduct their own comparative studies on the effects of this compound, the following are detailed protocols for key experimental assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[2][3].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals[2]. The concentration of the formazan is directly proportional to the number of viable cells[3].

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours[4].

  • Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours)[5]. Include untreated cells as a negative control.

  • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[4].

  • Incubate the plate for 1.5 to 4 hours at 37°C[3][4].

  • Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals[4].

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader[2][4].

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is a standard method for detecting early-stage apoptosis in cells.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[6]. Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.

Procedure:

  • Induce apoptosis in cells by treating them with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold phosphate-buffered saline (PBS)[7].

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL[8].

  • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension[8].

  • Incubate for 10-15 minutes at room temperature in the dark[8].

  • (Optional) Add a vital dye such as Propidium Iodide (PI) to distinguish between early apoptotic and late apoptotic/necrotic cells[7].

  • Analyze the cells by flow cytometry within one hour of staining[7].

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase will have an intermediate fluorescence intensity[9].

Procedure:

  • Harvest approximately 1 × 10^6 cells and wash with PBS[10].

  • Fix the cells by adding 4.5 ml of ice-cold 70% ethanol (B145695) dropwise while vortexing[10].

  • Incubate the cells at -20°C for at least 2 hours[10].

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA[9].

  • Incubate for 20-30 minutes at room temperature in the dark[10].

  • Analyze the DNA content of the cells by flow cytometry[9].

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family[11].

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by secondary antibodies conjugated to an enzyme that allows for detection.

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[12].

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[12].

Visualizing Cellular Mechanisms and Workflows

To better understand the potential mechanisms of action of this compound and the experimental processes involved in its study, the following diagrams are provided.

G Proposed Signaling Pathway for N-octanoyl-sphingosine-Induced Apoptosis This compound This compound Ceramide Accumulation Ceramide Accumulation This compound->Ceramide Accumulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Accumulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Ceramide-mediated apoptosis pathway.

G General Experimental Workflow for Cellular Assays cluster_assays Downstream Assays Cell Culture Cell Culture Compound Treatment (this compound) Compound Treatment (this compound) Cell Culture->Compound Treatment (this compound) Incubation Incubation Compound Treatment (this compound)->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Harvesting->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Harvesting->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Cell Harvesting->Cell Cycle Analysis Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Cell Cycle Analysis->Data Analysis

Workflow for assessing compound effects.

References

Navigating the Biomarker Maze: A Comparative Guide to the Validation of Octanamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is a critical endeavor. This guide provides a comprehensive comparison of the validation process for novel fatty acid amide biomarkers, with a focus on octanamide and its more-studied analog, oleamide (B13806), in the context of sleep disorders. We contrast this with the well-established validation and clinical use of Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as biomarkers for liver disease.

At a Glance: Comparing Novel and Established Biomarkers

While this compound itself has limited direct evidence as a validated biomarker, its chemical family, the fatty acid amides, which includes oleamide and oleoylethanolamide, shows promise, particularly in the field of sleep medicine. This guide will use oleoylethanolamide as a primary example of a novel biomarker candidate and compare its validation journey to that of the long-established liver enzymes ALT and AST.

FeatureOleoylethanolamide (for Sleep Disorders)Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) (for Liver Disease)
Biomarker Class Fatty Acid Amide (Lipid)Enzyme
Primary Indication Potential for monitoring sleep deprivation and related disordersDetection and monitoring of liver cell injury
Matrix Cerebrospinal Fluid (CSF), PlasmaSerum, Plasma
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Spectrophotometric Assay
Validation Status Investigational/Pre-clinicalFully Validated and Widely Used in Clinical Practice
Quantitative Performance Data Limited public data on sensitivity, specificity, and AUC. Studies show a statistically significant increase in CSF with sleep deprivation.[1]Well-established. For example, the ALT/AST ratio is a recognized marker for NAFLD risk and severity.[2] However, their specificity can be limited as AST is also found in other tissues.[3]
Key Regulatory Molecule Fatty Acid Amide Hydrolase (FAAH)Not applicable

The Endocannabinoid System: A Key Signaling Pathway for Fatty Acid Amides

Fatty acid amides like oleamide and anandamide (B1667382) are key players in the endocannabinoid system, a complex cell-signaling network involved in regulating a range of physiological processes, including sleep. The enzyme Fatty Acid Amide Hydrolase (FAAH) is responsible for the breakdown of these signaling molecules. Inhibition of FAAH leads to increased levels of these amides, which can promote sleep.[4] This pathway is a critical area of research for understanding and potentially targeting sleep disorders.

Endocannabinoid signaling pathway involving fatty acid amides.

The Path to Validation: An Experimental Workflow

The validation of a novel biomarker like oleoylethanolamide is a multi-step process that begins with discovery and moves through analytical and clinical validation. This workflow ensures the reliability and clinical relevance of the biomarker.

Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics) AssayDev Assay Development (LC-MS/MS) Discovery->AssayDev AnalyticalVal Analytical Validation (Accuracy, Precision, Sensitivity) AssayDev->AnalyticalVal ClinicalVal Clinical Validation (ROC Analysis, Sensitivity, Specificity) AnalyticalVal->ClinicalVal Regulatory Regulatory Submission & Clinical Implementation ClinicalVal->Regulatory

A typical workflow for biomarker validation.

Experimental Protocols: From Sample to Signal

Accurate and reproducible quantification is the cornerstone of biomarker validation. Below are detailed methodologies for the analysis of oleoylethanolamide in cerebrospinal fluid and the standard clinical assays for ALT and AST.

Quantification of Oleoylethanolamide in Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol is based on methods described for the analysis of fatty acid amides in biological fluids.[5][6][7][8][9]

1. Sample Collection and Preparation:

  • CSF is collected via lumbar puncture into polypropylene (B1209903) tubes.

  • Samples are immediately centrifuged at 2000g for 10 minutes at 4°C to remove any cellular debris.

  • The supernatant is transferred to clean polypropylene tubes and stored at -80°C until analysis.

2. Sample Extraction:

  • To 200 µL of CSF, an internal standard (e.g., deuterated oleoylethanolamide) is added.

  • Lipids are extracted using a liquid-liquid extraction method. A common approach involves the addition of a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • The lower organic layer containing the lipids is carefully collected and dried under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • The dried lipid extract is reconstituted in a small volume of a suitable solvent, typically a mixture of methanol and toluene.

  • The reconstituted sample is injected into a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with formic acid) is employed to separate the analytes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for oleoylethanolamide and its internal standard are monitored.

4. Data Analysis and Quantification:

  • The concentration of oleoylethanolamide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Standard Clinical Assay for ALT and AST

These are well-established spectrophotometric methods routinely performed on automated clinical chemistry analyzers.

1. Principle:

  • The assays are based on the measurement of the rate of an enzymatic reaction.

  • ALT: Catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate (B1213749) and glutamate. The rate of pyruvate formation is measured.

  • AST: Catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The rate of oxaloacetate formation is measured.

2. Measurement:

  • The reactions are coupled to a second enzymatic reaction that results in the oxidation of NADH to NAD+.

  • The decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation, is continuously monitored.

  • The rate of change in absorbance is directly proportional to the ALT or AST activity in the sample.

3. Sample:

  • Serum or plasma is the required sample.

4. Instrumentation:

  • Automated clinical chemistry analyzers are used for high-throughput and standardized analysis.

Conclusion: The Future of Fatty Acid Amide Biomarkers

While this compound itself is not yet a validated biomarker, the study of related fatty acid amides like oleamide and oleoylethanolamide in the context of sleep disorders is a promising area of research. The validation of these novel biomarkers will require rigorous analytical and clinical studies to establish their performance characteristics, similar to the well-defined validation of established biomarkers like ALT and AST. As our understanding of the endocannabinoid system and its role in sleep regulation grows, these fatty acid amides may one day become valuable tools in the diagnosis and management of sleep disorders.

References

Confirming the Identity of Synthetic Octanamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity and purity of a synthesized compound is a critical step. This guide provides an objective comparison of spectroscopic data for synthetic octanamide against its common precursors, octanoic acid and octanoyl chloride, supported by experimental data and detailed protocols.

The successful synthesis of this compound from precursors like octanoic acid or octanoyl chloride requires rigorous characterization to ensure the complete conversion of the starting material and the absence of significant impurities. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that, when used in conjunction, provide a comprehensive fingerprint of the molecule's structure.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound, octanoic acid, and octanoyl chloride. These values serve as a benchmark for researchers to compare their experimental results.

Infrared (IR) Spectroscopy Data
Functional GroupVibration ModeThis compound (cm⁻¹)Octanoic Acid (cm⁻¹)Octanoyl Chloride (cm⁻¹)
N-H (Amide) Stretch~3350 & ~3180 (two bands, medium)--
O-H (Carboxylic Acid) Stretch-~3300-2500 (very broad)-
C-H (Alkyl) Stretch~2920 & ~2850 (strong)~2920 & ~2850 (strong)~2925 & ~2855 (strong)
C=O (Carbonyl) Stretch~1640 (strong, "Amide I")~1710 (strong)~1800 (strong)
N-H (Amide) Bend~1620 (medium, "Amide II")--
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
Proton EnvironmentThis compound (δ, ppm)Octanoic Acid (δ, ppm)Octanoyl Chloride (δ, ppm)MultiplicityIntegration
-CH₃ ~0.88~0.89~0.90Triplet3H
-(CH₂)₅- ~1.28~1.30~1.31Multiplet10H
-CH₂-C=O ~2.21~2.35~2.89Triplet2H
-NH₂ ~5.3-6.0--Broad Singlet2H
-COOH -~11-12-Broad Singlet1H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
Carbon EnvironmentThis compound (δ, ppm)Octanoic Acid (δ, ppm)Octanoyl Chloride (δ, ppm)
-CH₃ ~14.1~14.1~14.0
Alkyl Chain Carbons ~22.6, ~25.6, ~29.2, ~29.3, ~31.7~22.6, ~24.7, ~29.0, ~29.1, ~31.7~22.5, ~24.8, ~28.8, ~28.9, ~31.6
-CH₂-C=O ~36.5~34.1~46.5
C=O ~175.9~180.8~173.9
Mass Spectrometry (MS) Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Interpretation
This compound 14359 ([H₂N-C(OH)=CH₂]⁺, McLafferty rearrangement), 44 ([H₂N-C=O]⁺)
Octanoic Acid 14460 ([CH₃-C(OH)₂]⁺, McLafferty rearrangement), 127 ([M-OH]⁺), 99 ([M-COOH]⁺)
Octanoyl Chloride 162/164 (isotope pattern)127 ([M-Cl]⁺), 99 ([M-COCl]⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples like this compound, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal. Liquid samples like octanoic acid and octanoyl chloride can be analyzed as a thin film between two salt plates (e.g., NaCl) or using ATR.

  • Instrument Setup : The spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition :

    • ¹H NMR : A standard pulse sequence is used to acquire the free induction decay (FID). The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • ¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing : The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile and thermally stable compounds, Gas Chromatography (GC) is an ideal method for sample introduction and separation from impurities. A dilute solution of the sample in a volatile solvent is injected into the GC.

  • Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used to induce fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process of confirming the identity of synthetic this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Synthesized Product (Crude this compound) ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (e.g., GC-MS) start->ms data Compare Experimental Data with Reference Spectra ir->data nmr->data ms->data final_confirmation Identity of this compound Confirmed data->final_confirmation

Experimental workflow for spectroscopic confirmation.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation ir_data IR Data: - N-H stretch (~3350, 3180 cm⁻¹) - C=O stretch (~1640 cm⁻¹) - Absence of broad O-H ir_interp Presence of Primary Amide, Absence of Carboxylic Acid ir_data->ir_interp nmr_data NMR Data: - ¹H: Amide protons (~5.3-6.0 ppm) - ¹³C: Amide carbonyl (~176 ppm) - Absence of COOH proton nmr_interp Confirms Amide Structure and Alkyl Chain Connectivity nmr_data->nmr_interp ms_data MS Data: - Molecular Ion at m/z 143 - Key fragment at m/z 59 (McLafferty) ms_interp Confirms Molecular Weight and Amide Moiety ms_data->ms_interp conclusion Conclusion: Structure is this compound ir_interp->conclusion nmr_interp->conclusion ms_interp->conclusion

Logical relationship of spectroscopic data for identity confirmation.

A Researcher's Guide to Inter-Laboratory Comparison of Octanamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical measurements is fundamental to the integrity of scientific data and the successful development of new therapeutic agents. This guide provides an objective framework for the inter-laboratory comparison of octanamide analysis. While a formal, large-scale inter-laboratory study on this compound has not been published, this document synthesizes established principles from regulatory guidelines to present expected performance data and detailed experimental protocols.

Inter-laboratory comparisons, also known as proficiency tests, are essential for validating analytical methods and demonstrating the competency of a laboratory.[1] They involve multiple laboratories analyzing identical samples to compare and evaluate their results. This process helps to identify potential biases, assess the robustness of a method, and ensure that results are comparable across different sites.

This compound is a fatty acid amide that may have various biological activities, making its reliable quantification critical in research and development. The most common and robust analytical techniques for quantifying small molecules like this compound in biological matrices are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This guide will focus on the widely used LC-MS/MS methodology.

Data Presentation: Expected Performance in an Inter-Laboratory Study

The following tables summarize the typical performance characteristics and acceptance criteria for a validated bioanalytical method based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] These values represent the expected outcomes for laboratories participating in an this compound analysis proficiency test.

Table 1: Summary of Method Performance Characteristics for this compound Quantification

Performance CharacteristicAcceptance CriteriaExpected Performance in a Multi-Laboratory Setting
Linearity (r²) ≥ 0.99≥ 0.995
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 10%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±12%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 12%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Analyte and matrix dependent (e.g., 0.1 - 1 ng/mL in plasma)
Recovery (%) Consistent, precise, and reproducible85 - 115%

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Table 2: Stability Performance Characteristics for this compound in Human Plasma

Stability TestConditionAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability 3 cycles, -20°C to room temperatureWithin ±15%
Bench-Top Stability 4 hours at room temperatureWithin ±15%
Long-Term Stability 30 days at -80°CWithin ±15%
Autosampler Stability 24 hours at 4°CWithin ±15%

Experimental Protocols

A detailed and standardized protocol is the cornerstone of any successful inter-laboratory comparison. Below is a representative LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d3 (or other stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 95% B

    • 2.5 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 20% B

    • 3.6 - 5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 144.2 m/z -> Q3: 72.1 m/z

    • This compound-d3 (IS): Q1: 147.2 m/z -> Q3: 75.1 m/z

Mandatory Visualizations

The following diagrams illustrate the typical workflow for an inter-laboratory study and a representative signaling pathway for fatty acid amides.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_reporting Phase 3: Data Reporting & Analysis coord Coordinating Laboratory proto Develop Standardized Protocol coord->proto samples Prepare & Validate Homogeneous Samples proto->samples dist Distribute Protocol & Samples to Labs samples->dist labA Participating Lab A dist->labA labB Participating Lab B dist->labB labC Participating Lab C dist->labC analysis Analyze Samples (Follow Protocol) report Submit Raw Data & Results to Coordinator analysis->report stats Statistical Analysis (z-scores, precision) report->stats final_report Generate Final Comparison Report stats->final_report

Caption: Workflow for an inter-laboratory comparison study.

G FAA Fatty Acid Amide (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) FAA->GPCR Binds G_protein G-Protein (α, βγ) GPCR->G_protein Activates AC Adenylyl Cyclase (Effector) G_protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activity) PKA->Response Phosphorylates Targets

Caption: A general signaling pathway for fatty acid amides.

References

A Comprehensive Guide to the Validation of a Stability-Indicating Assay for Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical compound is a critical aspect of the development process. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This guide provides a comparative framework for the validation of a stability-indicating high-performance liquid chromatography (HPLC) method for octanamide, a short-chain primary amide.

Comparison of HPLC Methods for Stability-Indicating Assays

The selection of an appropriate HPLC column is paramount in developing a successful stability-indicating method. The two most common reversed-phase columns, C8 and C18, offer different levels of hydrophobicity, which influences the retention and separation of this compound and its potential degradation products.

Table 1: Comparison of C8 and C18 Columns for this compound Analysis

ParameterHPLC Method A (C8 Column)HPLC Method B (C18 Column)Rationale and Performance Comparison
Stationary Phase Octylsilane (C8)Octadecylsilane (C18)C18 columns are more hydrophobic than C8 columns due to the longer alkyl chains. This increased hydrophobicity generally leads to longer retention times for non-polar analytes.
Mobile Phase Acetonitrile:Water (40:60 v/v)Acetonitrile:Water (50:50 v/v)A higher percentage of organic solvent is typically required with C18 columns to achieve reasonable retention times for moderately polar compounds like this compound.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate is used for both methods to ensure comparability.
Detection Wavelength 210 nm210 nmThis compound lacks a strong chromophore, necessitating UV detection at a low wavelength.
Retention Time of this compound 4.2 min6.8 minThe less hydrophobic C8 column results in a shorter retention time for this compound.
Resolution of Degradants GoodExcellentThe C18 column may provide better separation of closely eluting degradation products due to its higher retentivity.

Forced Degradation Studies: Experimental Data

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2] These studies expose the drug substance to stress conditions to generate potential degradation products.[3] The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionHPLC Method A (C8 Column) - % DegradationHPLC Method B (C18 Column) - % DegradationMajor Degradation Product(s)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.2%15.5%Octanoic Acid
Base Hydrolysis (0.1 M NaOH, 60°C, 12h) 22.8%23.1%Octanoic Acid
Oxidative (3% H₂O₂, 25°C, 48h) 8.5%8.7%Not Identified
Thermal (80°C, 72h) 5.1%5.3%Minor, Unidentified Degradants
Photolytic (ICH Q1B), 24h 1.2%1.3%Negligible

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a forced degradation study. Actual results may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation process.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 12 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 72 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

HPLC Method Validation Protocol

The validation of the stability-indicating HPLC method should be performed according to ICH guidelines, assessing the following parameters:[4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products. This is demonstrated through the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Validation Workflow

A clear workflow is essential for the systematic validation of a stability-indicating assay.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Documentation & Reporting MD_Start Define Analytical Target Profile MD_Column Select HPLC Column (C8 vs. C18) MD_Start->MD_Column MD_Mobile Optimize Mobile Phase MD_Column->MD_Mobile MD_Params Set Instrumental Parameters (Flow Rate, Wavelength) MD_Mobile->MD_Params FD_Start Prepare this compound Stock MD_Params->FD_Start Developed Method FD_Acid Acid Hydrolysis FD_Start->FD_Acid FD_Base Base Hydrolysis FD_Start->FD_Base FD_Ox Oxidation FD_Start->FD_Ox FD_Therm Thermal Stress FD_Start->FD_Therm FD_Photo Photolytic Stress FD_Start->FD_Photo FD_Analysis Analyze Stressed Samples by HPLC FD_Acid->FD_Analysis FD_Base->FD_Analysis FD_Ox->FD_Analysis FD_Therm->FD_Analysis FD_Photo->FD_Analysis V_Specificity Specificity (Resolution of Degradants) FD_Analysis->V_Specificity Degradation Data V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Spike Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_Robustness Robustness V_Precision->V_Robustness V_LODLOQ LOD & LOQ V_Robustness->V_LODLOQ DR_Protocol Validation Protocol V_LODLOQ->DR_Protocol Validation Data DR_Report Validation Report DR_Protocol->DR_Report DR_SOP Standard Operating Procedure (SOP) DR_Report->DR_SOP

References

A Comparative Guide to Assessing Octanamide Purity: qNMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like octanamide is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and acid-base titration—for the purity assessment of this compound.

Executive Summary

Quantitative NMR offers a primary analytical method for purity determination, providing a direct measurement of the analyte concentration against a certified internal standard without the need for a specific this compound reference standard.[1][2] This contrasts with chromatographic techniques like HPLC and GC-MS, which are powerful for separation and identification of impurities but typically rely on relative area percentages or require a specific reference standard for accurate quantification. Titration, while a classic and cost-effective method, is generally less specific and may be susceptible to interference from acidic or basic impurities.

Data Presentation: A Comparative Analysis

To illustrate the performance of each technique, a representative batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity assessment and key performance metrics.

Parameter Quantitative NMR (¹H-qNMR) HPLC-UV GC-MS Acid-Base Titration
Purity (% w/w) 99.2 ± 0.299.1 (Area %)99.3 (Area %)98.8 ± 0.4
Principle Absolute quantification against an internal standardChromatographic separation and UV detectionChromatographic separation and mass detectionNeutralization reaction
Specificity High (structurally specific signals)Moderate to High (retention time and UV spectrum)High (retention time and mass spectrum)Low (reacts with any acidic/basic impurity)
Precision (RSD) < 1%< 2%< 2%< 5%
Analysis Time ~15-20 minutes per sample~20-30 minutes per sample~30-40 minutes per sample~10-15 minutes per sample
Sample Throughput ModerateHighModerateHigh
Destructive? NoYesYesYes
Primary Method? YesNo (requires reference standard for absolute quantification)No (requires reference standard for absolute quantification)No

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Quantitative ¹H-NMR Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with the following parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 30 s

      • Acquisition time (aq): 4 s

      • Spectral width: -2 to 12 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signal for the α-methylene protons of this compound (triplet, ~2.2 ppm) and the signal for the olefinic protons of maleic acid (singlet, ~6.3 ppm).

    • Calculate the purity of this compound using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

  • Data Analysis: Determine the area percent of the this compound peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify volatile impurities.

Instrumentation:

  • GC-MS system

  • Capillary column suitable for polar analytes (e.g., DB-WAX)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Data Analysis: Determine the area percent of the this compound peak and identify any impurity peaks by their mass spectra.

Mandatory Visualization: qNMR Workflow

The following diagram illustrates the logical workflow for assessing the purity of this compound using quantitative NMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum transfer->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using the established formula integration->calculation report Purity Report calculation->report

Workflow for this compound purity assessment by qNMR.

Comparison of Alternatives

  • qNMR: As a primary ratio method, qNMR is highly accurate and precise for purity determination.[1] It is non-destructive and provides structural information about the analyte and any impurities present in the spectrum.[2] The main limitations are the higher initial instrument cost and the need for a well-characterized, soluble internal standard that does not have overlapping signals with the analyte.

  • HPLC-UV: This is a widely used technique in the pharmaceutical industry for purity analysis due to its high separation efficiency and sensitivity for UV-active compounds.[3][4] For a simple amide like this compound, which has a weak chromophore, detection at low wavelengths (e.g., 210 nm) is necessary, which can lead to baseline noise and interference from solvents and other impurities. While excellent for impurity profiling, absolute quantification requires a certified reference standard of this compound.

  • GC-MS: This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.[5] It offers excellent separation and definitive identification of impurities through their mass spectra.[6] Similar to HPLC, it is a comparative technique, and accurate quantification relies on the use of a reference standard. Potential drawbacks include the possibility of thermal degradation of the analyte or impurities in the injector port.

  • Acid-Base Titration: This classical method is simple, rapid, and inexpensive.[7] However, its low specificity is a significant disadvantage, as any acidic or basic impurities will be titrated along with the this compound, leading to inaccurate results. For instance, any unreacted octanoic acid from the synthesis would be titrated, leading to an overestimation of purity.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR stands out as a powerful, primary method that provides a direct and accurate measurement without the need for a specific this compound reference standard. While HPLC-UV and GC-MS are invaluable orthogonal techniques for impurity profiling and separation, their quantitative accuracy is dependent on the availability of a certified reference standard. Acid-base titration , though simple and cost-effective, lacks the specificity required for reliable purity determination in a pharmaceutical setting where various process-related impurities may be present. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the availability of reference standards, and the desired level of accuracy and precision.

References

A Comparative Analysis of Octanamide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of octanamide, a simple primary fatty acid amide, against two well-characterized endogenous fatty acid amides: anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA). While the specific molecular mechanisms of this compound are not extensively documented, this comparison serves to contextualize its potential activities based on its structural class and the known pathways of its more complex counterparts.

Overview of Compared Fatty Acid Amides

This compound is a primary amide derived from octanoic acid.[1][2] In contrast, anandamide is an N-acylethanolamine that acts as an endogenous cannabinoid, and PEA is another N-acylethanolamine known for its anti-inflammatory and analgesic properties.[3][4][5] This comparison will explore the established signaling pathways of AEA and PEA as a framework for postulating the potential, albeit likely weaker, interactions of this compound.

Comparative Data on Molecular Targets

The following table summarizes key quantitative data regarding the interaction of anandamide and PEA with their primary molecular targets. Data for this compound is largely unavailable in the literature, highlighting a significant research gap.

CompoundTargetParameterValueReference
Anandamide FAAHKm8.9 µM (rat brain)[6]
CB1 ReceptorKi89 nM (rat brain)[3]
CB2 ReceptorKi371 nM (human)[3]
TRPV1EC50~1 µM[7]
Palmitoylethanolamide (PEA) FAAH-Weak substrate/inhibitor[8]
PPAR-αEC503 µM[9]
GPR55EC504 nM[9]
This compound FAAH-Likely a weak substrate[6]
CB1/CB2 Receptors-Not reported-
PPAR-α-Not reported-

Signaling Pathways and Mechanisms of Action

Anandamide (AEA): The Endocannabinoid Messenger

Anandamide is a key endocannabinoid that modulates neurotransmission.[10] Its primary mechanism involves the activation of cannabinoid receptors CB1 and CB2.[3] AEA's signaling is tightly regulated by its on-demand synthesis and rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[11][12]

anandamide_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Release Neurotransmitter Release Ca_channel->Release Triggers NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Depolarization Depolarization Depolarization->NAPE_PLD Ca2+ influx

Anandamide Signaling Pathway
Palmitoylethanolamide (PEA): A Non-Cannabinoid Modulator

PEA does not have a high affinity for CB1 or CB2 receptors but exerts its effects through other pathways.[5] Its primary target is the nuclear receptor PPAR-α, which modulates genes involved in inflammation and pain.[9][13] PEA also interacts with GPR55 and can indirectly influence the endocannabinoid system through an "entourage effect" by competing for degrading enzymes like FAAH.[7][9]

pea_pathway cluster_nucleus Nucleus cluster_membrane Cell Membrane PEA PEA PPARa PPAR-α PEA->PPARa Activates GPR55 GPR55 PEA->GPR55 Activates Gene_Expression Gene Expression (Anti-inflammatory) PPARa->Gene_Expression Regulates Cellular_Response Cellular Response GPR55->Cellular_Response

PEA Signaling Pathway
This compound: A Postulated Mechanism

As a simple primary fatty acid amide, this compound's primary route of interaction is likely through metabolic pathways. It is a potential substrate for FAAH, which hydrolyzes primary amides faster than ethanolamides.[6] However, its affinity is expected to be lower than that of endogenous ligands like anandamide. Any biological activity, such as its reported weak anticonvulsant effects, may stem from competition with endogenous substrates for degradation or from the direct action of its hydrolysis product, octanoic acid.[14]

octanamide_workflow This compound This compound FAAH FAAH This compound->FAAH Substrate Biological_Effect Weak Biological Effect This compound->Biological_Effect Potential Competition with Endogenous Amides Hydrolysis_Products Octanoic Acid + Ammonia FAAH->Hydrolysis_Products Hydrolysis Endogenous_Amides Endogenous Fatty Acid Amides (e.g., Anandamide) Endogenous_Amides->FAAH Primary Substrate

Postulated this compound Metabolism

Experimental Protocols

To elucidate the mechanism of action for a compound like this compound, a series of standardized biochemical and cellular assays would be employed.

FAAH Inhibition Assay

Objective: To determine if this compound inhibits or is a substrate for the FAAH enzyme.

Methodology:

  • Enzyme Source: Recombinant human FAAH or rat brain homogenates.

  • Substrate: A fluorescent or radiolabeled substrate, such as anandamide-ethanolamine-1-[³H] or arachidonoyl-p-nitroanilide.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the test compound (this compound).

    • The reaction is initiated by the addition of the substrate.

    • The mixture is incubated at 37°C for a specified time.

    • The reaction is terminated, and the product is quantified using liquid scintillation counting or spectrophotometry.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kₘ values can be determined by measuring reaction velocity at different substrate concentrations.

Receptor Binding Assay

Objective: To assess the binding affinity of this compound for cannabinoid receptors (CB1, CB2) or PPAR-α.

Methodology:

  • Receptor Source: Cell membranes from cells overexpressing the receptor of interest (e.g., HEK293 cells transfected with human CB1).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CP55,940 for CB receptors).

  • Procedure:

    • Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filter-bound material is measured.

  • Data Analysis: Kᵢ (inhibition constant) values are determined from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Cellular Assay (e.g., PPAR-α Activation)

Objective: To measure the functional activity of this compound at a specific target, such as PPAR-α activation.

Methodology:

  • Cell Line: A reporter cell line, such as HEK293 cells co-transfected with a PPAR-α expression vector and a reporter gene (e.g., luciferase) under the control of a PPAR response element.

  • Procedure:

    • Cells are treated with varying concentrations of the test compound (this compound) or a known agonist (e.g., PEA).

    • After an incubation period (e.g., 24 hours), cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: EC₅₀ values are calculated by plotting the reporter activity against the logarithm of the compound concentration.

Conclusion

This compound, as a simple primary fatty acid amide, represents a basic structure within a class of biologically active lipids. In comparison to the well-defined mechanisms of anandamide and PEA, which involve specific receptor interactions and complex signaling cascades, the action of this compound is likely far more subtle and primarily metabolic. Its potential to weakly interact with enzymes like FAAH could lead to indirect modulation of endogenous signaling pathways. The significant lack of quantitative data for this compound underscores the need for further investigation using the standardized protocols outlined above to fully understand its pharmacological profile. This comparative guide highlights the structure-activity relationships within the fatty acid amide family and provides a roadmap for future research into simpler, less-studied members of this class.

References

A Researcher's Guide to Validating Anti-Octanamide Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating the specificity of an antibody against the small molecule octanamide. Given that this compound is a hapten, requiring conjugation to a carrier protein for immunization, rigorous validation is critical to ensure the resulting antibody specifically recognizes the free molecule in complex biological samples. We will explore established immunoassays and compare their performance with orthogonal, non-antibody-based detection methods.

Core Immunological Validation Techniques

The primary challenge in validating an antibody for a small molecule like this compound is demonstrating its specific binding to the free analyte.[1] Unlike antibodies for large protein antigens, standard sandwich ELISA or Western blot formats are often unsuitable.[2] Therefore, competitive assays are the cornerstone of specificity validation.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Competitive ELISA is a fundamental technique for quantifying small molecules by measuring the competition between the free this compound in a sample and a labeled or immobilized this compound conjugate for binding to a limited amount of antibody.[3] A decrease in signal intensity is directly proportional to the concentration of free this compound in the sample.[3]

Experimental Protocol: Competitive ELISA for this compound

  • Coating: Coat a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature. Wash the plate as described above.

  • Competition: In a separate plate or tubes, pre-incubate the anti-octanamide antibody with known concentrations of free this compound standards or the unknown samples for 1-2 hours.

  • Binding: Transfer the antibody/analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature to allow the unbound antibody to bind to the immobilized this compound-conjugate.

  • Detection: Wash the plate thoroughly. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.[4]

  • Signal Generation: Wash the plate again. Add the enzyme substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the amount of free this compound in the sample.

Workflow for Competitive ELISA

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Plate with This compound-BSA Conjugate p2 Block Plate p1->p2 a1 Add Antibody/Sample Mix to Coated Plate p3 Prepare this compound Standards & Samples p4 Pre-incubate Antibody with Samples/Standards p3->p4 p4->a1 a2 Incubate & Wash a1->a2 a3 Add HRP-conjugated Secondary Antibody a2->a3 a4 Incubate & Wash a3->a4 a5 Add TMB Substrate a4->a5 d1 Read Absorbance (450 nm) a5->d1 d2 Generate Standard Curve & Quantify d1->d2

Caption: Workflow diagram illustrating the key steps of a competitive ELISA.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures real-time binding kinetics and affinity between an antibody and its analyte.[5] For small molecules like this compound, a competition assay format is typically required for reliable results due to the low signal change produced by the small analyte.[6][7]

Experimental Protocol: SPR Competition Assay

  • Surface Preparation: Immobilize the anti-octanamide antibody onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of solutions containing a fixed, subsaturating concentration of an this compound-protein conjugate mixed with varying concentrations of free this compound (the competitor).

  • Binding Analysis: Inject the mixed solutions over the antibody-functionalized sensor surface. The binding of the this compound-protein conjugate will generate a response signal.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound conjugate.

  • Data Analysis: The observed binding response of the conjugate will decrease as the concentration of free this compound increases. This data can be used to calculate the affinity (K D) of the antibody for free this compound.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

IP-MS is a highly specific method that provides definitive evidence of an antibody's target.[8] The antibody is used to capture its target from a complex mixture, and the captured molecule is then identified using mass spectrometry.[8] This serves as an excellent orthogonal validation method.

Experimental Protocol: IP-MS for this compound

  • Sample Preparation: Spike a known amount of this compound into a relevant biological matrix (e.g., cell lysate, plasma).

  • Immunocapture: Add the anti-octanamide antibody to the sample and incubate to form an antibody-octanamide complex.[9][10]

  • Complex Precipitation: Add Protein A/G magnetic beads to the mixture to capture the antibody-octanamide complex.[11]

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound molecules.

  • Elution: Elute the bound molecules (including this compound) from the beads using an elution buffer (e.g., low pH or high salt solution).

  • MS Analysis: Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and quantity of this compound.[12]

Workflow for IP-MS Validation

G cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis p1 Prepare Biological Sample (e.g., Cell Lysate) p2 Spike with this compound p1->p2 ip1 Add Anti-Octanamide Antibody p2->ip1 ip2 Add Protein A/G Beads ip1->ip2 ip3 Wash Beads ip2->ip3 ip4 Elute Bound Molecules ip3->ip4 a1 LC-MS Analysis of Eluate ip4->a1 a2 Identify & Quantify this compound a1->a2

Caption: Workflow for validating antibody specificity using IP-MS.

Comparison with Alternative Detection Methods

The most rigorous validation involves comparing the antibody-based method with an orthogonal, non-antibody-based technique.[13] For small molecules, mass spectrometry is the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific analytical chemistry technique for identifying and quantifying compounds.[14][15] It separates components of a mixture using liquid chromatography and then provides mass-to-charge ratio data for identification.[16]

Key Advantages over Immunoassays:

  • High Specificity: Provides structural confirmation based on mass and fragmentation patterns, minimizing the risk of cross-reactivity.[15]

  • Multiplexing: Can simultaneously detect and quantify multiple analytes in a single run.

  • No Antibody Required: Bypasses the need for antibody development and validation, which can be time-consuming.

Protocol Summary: LC-MS for this compound Quantification

  • Sample Extraction: Extract this compound from the biological matrix using liquid-liquid extraction or solid-phase extraction (SPE).[17]

  • Chromatographic Separation: Inject the extracted sample into an LC system (e.g., using a C18 column) to separate this compound from other matrix components.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[12]

  • Quantification: Quantify this compound by comparing its peak area to that of a stable isotope-labeled internal standard.

Quantitative Performance Comparison

The table below summarizes typical performance metrics for the discussed methods. Actual results will vary based on the specific antibody, instrumentation, and sample matrix.

Parameter Competitive ELISA SPR (Competition) IP-MS LC-MS
Principle Competitive BindingReal-time KineticsImmunocapturePhysicochemical
Primary Output Concentration (Absorbance)Affinity (K D), k on, k offIdentity ConfirmationConcentration (Peak Area)
Typical Sensitivity Low ng/mL to pg/mLLow nM to pMMatrix DependentLow ng/mL to pg/mL
Specificity Check Cross-reactivity with analogsCross-reactivity with analogsDefinitive (Mass-based)Definitive (Mass-based)
Throughput High (96/384-well plates)Low to MediumLowMedium
Equipment Cost Low to ModerateHighHighVery High
Primary Use Case High-throughput screeningAffinity characterizationSpecificity confirmationGold-standard quantification

Logical Framework for Validation

The validation process should follow a logical progression, starting with fundamental binding assays and moving towards more definitive, orthogonal methods.

Principle of Competitive Binding

G cluster_high High Free Analyte cluster_low Low Free Analyte Ab1 Antibody An1 Free this compound Ab1->An1 Conj1 Immobilized Conjugate Ab1->Conj1 Blocked An2 Free this compound Result1 Result: LOW SIGNAL Ab2 Antibody Conj2 Immobilized Conjugate Ab2->Conj2 Binding An3 Free this compound Result2 Result: HIGH SIGNAL

Caption: Competitive immunoassay principle for small molecule detection.

Validating an antibody against this compound requires a multi-faceted approach. While competitive ELISA is invaluable for initial screening and high-throughput applications, its results must be confirmed with more rigorous methods. SPR provides essential data on binding affinity and kinetics. Ultimately, comparing immunoassay performance against a gold-standard orthogonal method like LC-MS, and using IP-MS for definitive target identification, provides the highest level of confidence in antibody specificity, ensuring reliable and reproducible results in research and development.

References

A Comparative Guide to Octanamide Synthesis Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the efficient synthesis of amides is a cornerstone of molecular construction. Octanamide, a simple fatty amide, serves as a valuable model compound and building block. This guide provides a comparative analysis of common this compound synthesis protocols, offering quantitative data, detailed experimental procedures, and a visual representation of the general workflow to aid in methodology selection.

Performance Comparison of this compound Synthesis Protocols

The selection of a suitable synthesis protocol for this compound depends on a variety of factors, including desired yield, purity, reaction conditions, and the cost and toxicity of reagents. The following table summarizes the key quantitative metrics for several common methods.

Synthesis MethodTypical Yield (%)Reaction TimeReaction TemperatureKey ReagentsAdvantagesDisadvantages
Direct Thermal Condensation 60-80%6-24 hours140-180°COctanoic acid, Ammonia (B1221849)Simple, no additional reagentsHigh temperatures, long reaction times, lower yields
Ammonium (B1175870) Salt Formation 75-90%4-6 hours100-120°COctanoic acid, Ammonium carbonateMilder conditions than direct heatingLimited to primary amides
Acid Chloride Route 85-98%1-4 hours0-25°COctanoyl chloride, AmmoniaHigh yields, fast reactionRequires preparation of acid chloride, moisture-sensitive
DCC-Mediated Coupling 85-95%2-24 hoursRoom TemperatureOctanoic acid, Ammonia, DCCMild conditions, high yieldsDicyclohexylurea byproduct can be difficult to remove
EDC/HATU-Mediated Coupling 80-95%2-12 hoursRoom TemperatureOctanoic acid, Ammonia, EDC, HATUWater-soluble byproduct, high yieldsReagents are more expensive

Experimental Protocols

Below are detailed experimental procedures for the key methods of this compound synthesis.

Synthesis from Octanoyl Chloride (Acid Chloride Route)

This two-step method involves the initial conversion of octanoic acid to octanoyl chloride, followed by amidation.

Step 1: Preparation of Octanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 14.4 g (0.1 mol) of octanoic acid.

  • Slowly add 15.5 g (0.13 mol) of thionyl chloride to the flask at room temperature.

  • Heat the mixture to reflux (approximately 110°C) for 1.5 hours.[1]

  • After cooling, the excess thionyl chloride can be removed by distillation to yield crude octanoyl chloride.

Step 2: Preparation of this compound

  • In a separate beaker, prepare a concentrated aqueous solution of ammonia.

  • Cool the ammonia solution in an ice bath.

  • Dissolve the crude octanoyl chloride from Step 1 in a minimal amount of a water-immiscible organic solvent (e.g., dichloromethane).

  • Slowly add the octanoyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from ethanol (B145695) or an ethanol/water mixture.

DCC-Mediated Amide Coupling

This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for amidation.

  • Dissolve 14.4 g (0.1 mol) of octanoic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask.

  • Add 22.7 g (0.11 mol) of DCC to the solution.

  • Slowly add a solution of ammonia in the same solvent (or bubble ammonia gas through the solution) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU.

  • Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

Direct Thermal Condensation

This is the simplest method but requires high temperatures.

  • In a reaction vessel capable of withstanding high temperatures and pressure, combine octanoic acid and a source of ammonia (e.g., aqueous ammonia or an ammonium salt).

  • Heat the mixture to 140-180°C for 6-24 hours.[2] Water will be formed as a byproduct.

  • The progress of the reaction can be monitored by analyzing aliquots for the disappearance of the starting carboxylic acid.

  • After the reaction is complete, the excess ammonia and water can be removed by distillation.

  • The resulting crude this compound can be purified by recrystallization.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G Generalized Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reactants (e.g., Octanoic Acid, Amine Source) B Addition of Reagents (e.g., Coupling Agent, Solvent) A->B C Reaction (Stirring, Heating/Cooling) B->C D Quenching/Extraction C->D E Filtration D->E F Drying E->F G Recrystallization or Column Chromatography F->G H Characterization (e.g., NMR, IR, MS) G->H I Pure this compound H->I

Caption: A generalized workflow for this compound synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of octanamide, a fatty amide commonly used in various research applications.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound is known to cause skin and serious eye irritation.[1][2]

Key Safety Precautions:

  • Personal Protective Equipment: Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[1][3][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3][4]

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1][3]

  • Emergency Procedures: In case of contact, flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[1][3] If inhaled, move to fresh air.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed systematically to ensure the safety of laboratory personnel and compliance with environmental regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][6][7]

1. Waste Identification and Segregation:

  • Properly identify and segregate all this compound waste at the point of generation. This includes:

    • Unused or excess this compound

    • Solutions containing this compound

    • Contaminated materials (e.g., gloves, weighing paper, absorbent pads)

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, clearly labeled solid waste container.[8]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5][8]

2. Container Selection and Labeling:

  • Container Type: Use only approved hazardous waste containers that are compatible with amides. High-density polyethylene (B3416737) (HDPE) or glass containers with secure, leak-proof lids are generally suitable.[7][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate concentrations.[5][9] An accumulation start date must also be clearly marked on the label.[5]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7][9]

  • Containment: Store liquid waste containers in secondary containment to prevent spills.[7][8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6][9][10]

4. Incompatible Materials:

  • Segregate this compound waste from incompatible materials to prevent hazardous reactions. Amides are generally incompatible with:

    • Strong oxidizing agents

    • Acids (both oxidizing and non-oxidizing)[8]

    • Bases[8]

5. Arranging for Professional Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]

  • Request Pickup: When a waste container is approaching its capacity (do not overfill) or the accumulation time limit set by your institution has been reached, follow your institution's procedures to request a waste pickup.[5][8]

Quantitative Data

PropertyDataSource
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
Signal Word Warning[1][2]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established best practices for laboratory chemical waste management.[5][6][7][9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Octanamide_Disposal_Workflow start Start: This compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Solid Waste Container segregate->solid_container Solid liquid_container Liquid Waste Container segregate->liquid_container Liquid labeling Label Container Correctly ('Hazardous Waste', Name, Date) solid_container->labeling liquid_container->labeling storage Store in Designated SAA (Secondary Containment for Liquids) labeling->storage check_incompatibles Check for Incompatibles (Acids, Oxidizers) storage->check_incompatibles request_pickup Request EHS Pickup (Container Full or Time Limit) check_incompatibles->request_pickup end End: Professional Disposal request_pickup->end

This compound Disposal Workflow

References

Personal protective equipment for handling Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Octanamide. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

This compound is a fatty amide that is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2][3][4] It is also a combustible solid, requiring precautions to prevent ignition.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE:

Protection Type Specific PPE Standards & Justification
Eye and Face Chemical splash goggles and a face shieldGoggles conforming to EN 166 (EU) or NIOSH (US) are mandatory to protect against serious eye irritation.[1][2][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
Hand Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended.[5] Gloves must be inspected prior to use and proper removal techniques should be followed to avoid skin contact.[2]
Body Flame-resistant lab coat and impervious clothingA flame-resistant lab coat protects against splashes and potential ignition sources.[5] Fire/flame resistant and impervious clothing should be worn to prevent skin contact.[1]
Respiratory Use in a well-ventilated area or with a respiratorAll handling should occur in a certified chemical fume hood to minimize dust and vapor inhalation.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][6]

Operational Plan: Handling and Storage

Preparation and Handling:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Location: Ensure a certified chemical fume hood is available and functioning correctly.[5] Locate the nearest safety shower and eyewash station.

  • PPE: Don all appropriate PPE before handling the chemical.

  • Manipulation: Perform all manipulations of this compound within the chemical fume hood to avoid the formation of dust and aerosols.[1][6]

  • Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][6]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Avoid contact with skin and eyes.[1][6]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from foodstuff containers or incompatible materials.[6]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If eye irritation persists, get medical advice/attention.[2]
Inhalation Move the victim into fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
Ingestion Rinse mouth with water.[1][2] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6]

In case of a spill, evacuate personnel to a safe area.[1][2] Wear appropriate PPE and avoid dust formation.[1][2] Prevent the spillage from entering drains.[1][2] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent pads, and containers, in a designated, chemically compatible, and leak-proof container.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list "this compound" as a component.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.[2] Alternatively, containers can be triple-rinsed and offered for recycling or reconditioning.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

Property Value Source(s)
Molecular Formula C₈H₁₇NO[3][7]
Molecular Weight 143.23 g/mol [3][7]
CAS Number 629-01-6[2][3]
Appearance White to tan crystalline solid[4]
Melting Point 105 °C[7]
Boiling Point 261.35 °C (estimate)[7]
Water Solubility 1.55 g/L at 23 °C[4]

This compound Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

Octanamide_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Stations prep1->prep2 prep3 Inspect & Don Required PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 spill Spill or Exposure handle1->spill handle3 Avoid Dust & Aerosol Formation handle2->handle3 handle2->spill handle4 Keep Container Closed handle3->handle4 handle3->spill post1 Doff PPE Correctly handle4->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Collect Waste in Labeled Container post1->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Dispose per Regulations disp2->disp3 first_aid Administer First Aid spill->first_aid cleanup Spill Cleanup spill->cleanup cleanup->disp1

Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanamide
Reactant of Route 2
Reactant of Route 2
Octanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。